2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine
Description
BenchChem offers high-quality 2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYSRLBALSXILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine
[1]
Executive Summary
2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a high-value bicyclic heteroaromatic scaffold, increasingly utilized in medicinal chemistry for the development of kinase inhibitors (e.g., JAK1/2, PI3K) and adenosine receptor antagonists.[1] The fusion of the pyridine and triazole rings creates a rigid, planar geometry that mimics the adenine core of ATP, making it a privileged structure for active-site binding.[1]
This guide details a robust, scalable synthetic route designed to preserve the critical C2-bromine handle while installing the C6-amine.[1] Unlike generic protocols, this workflow prioritizes chemoselectivity to prevent dehalogenation during the nitro-reduction phase.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the triazolo[1,5-a]pyridine core. The C2-bromine is introduced via a Sandmeyer transformation of a C2-amine, rather than direct halogenation, to ensure regiocontrol.[1] The C6-amine is unmasked late-stage from a nitro precursor to avoid interference during the ring-closure and diazotization steps.[1]
Figure 1: Retrosynthetic logic prioritizing the late-stage reduction of the nitro group to prevent side reactions involving the sensitive primary amine.
Detailed Synthesis Protocol
Stage 1: N-Amination of 2-Amino-5-nitropyridine
Objective: Activate the pyridine nitrogen to form the N-N bond required for the triazole ring.[1]
-
Reagents: 2-Amino-5-nitropyridine, Hydroxylamine-O-sulfonic acid (HOSA), Potassium Carbonate (
).[1] -
Solvent: Water/Dioxane (1:1).
Procedure:
-
Dissolve 2-amino-5-nitropyridine (10.0 g, 71.9 mmol) in 100 mL of warm dioxane/water.
-
Cool to 0°C. Add
(1.2 eq) followed by the portion-wise addition of HOSA (1.5 eq) over 30 minutes. -
Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A precipitate (the 1,2-diamino salt) typically forms.
-
Workup: Filter the solid. If no precipitate forms, concentrate the solution and recrystallize from ethanol.
-
Checkpoint: The product is 1,2-diamino-5-nitropyridinium sulfonate . Verify by LC-MS (M+H = 155 for the cation).
Stage 2: Cyclization to 2-Amino-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Objective: Close the triazole ring using Cyanogen Bromide as the one-carbon synthon.[1]
-
Reagents: 1,2-Diamino-5-nitropyridinium salt, Cyanogen Bromide (BrCN).[1]
-
Safety Note: BrCN is highly toxic and volatile. Use bleach traps for waste streams.
Procedure:
-
Suspend the pyridinium salt (from Stage 1) in Ethanol (10 vol).
-
Add BrCN (1.2 eq) carefully at RT.
-
Heat to reflux (70-80°C) for 4-6 hours. The solution will clarify as the reaction proceeds, then potentially precipitate the product.
-
Cool to 0°C. Neutralize with saturated
to pH 8. -
Filter the resulting yellow/orange solid. Wash with cold water and diethyl ether.
-
Yield: Typically 60-75%.[1]
Stage 3: Sandmeyer Transformation (Bromination)
Objective: Convert the C2-amine to a C2-bromine.[1] Standard aqueous Sandmeyer conditions often fail due to solubility; non-aqueous conditions are preferred.
-
Reagents: tert-Butyl Nitrite (
-BuONO), Copper(II) Bromide ( ). -
Solvent: Anhydrous Acetonitrile (
).
Procedure:
-
Dissolve
(1.5 eq) in anhydrous MeCN under Nitrogen. -
Add
-BuONO (1.5 eq) dropwise. Heat to 60°C. -
Add the 2-amino-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (from Stage 2) portion-wise.[1] Evolution of
gas will be observed. -
Stir at 60-70°C for 2 hours. Monitor by TLC/LC-MS for disappearance of the amine.[1]
-
Workup: Quench with 10% HCl (aq) to break copper complexes. Extract with Ethyl Acetate (3x).
-
Wash organics with Brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Product: 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine .
Stage 4: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without dehalogenating the C2-Bromine.[1]
-
Critical Constraint: Avoid
, which will rapidly remove the bromine.[1] -
Selected Method: Iron powder / Ammonium Chloride (
).
Procedure:
-
Dissolve the nitro-bromide intermediate in Ethanol/Water (4:1).
-
Add
(5.0 eq) and Iron powder (5.0 eq, 325 mesh). -
Heat to 70°C with vigorous stirring for 2-4 hours.
-
Monitoring: LC-MS should show M+H = 213/215 (Br isotope pattern).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Dissolve residue in EtOAc, wash with water.
-
Final Purification: Recrystallization from Ethanol or column chromatography if necessary.
Workflow Visualization
Figure 2: Forward synthetic workflow. Red node indicates the critical lithiation/diazotization step requiring anhydrous conditions.
Characterization Data
The following data profiles are expected for the final compound (2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine ).
Quantitative Data Summary
| Parameter | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 213.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 185–188 °C (dec) |
| Solubility | Soluble in DMSO, DMF; Moderate in MeOH; Poor in Water |
Spectroscopic Profile[2][3][4][5]
-
LC-MS (ESI+):
-
Shows a characteristic 1:1 doublet at m/z 213 and 215, confirming the presence of one bromine atom.
-
Base peak corresponds to
.[2]
-
-
1H NMR (400 MHz, DMSO-d6):
- 8.95 (d, J=2.0 Hz, 1H): H-5 proton (highly deshielded by the triazole ring).
- 7.60 (d, J=9.0 Hz, 1H): H-8 proton.
- 7.45 (dd, J=9.0, 2.0 Hz, 1H): H-7 proton.
-
5.60 (s, 2H):
protons (broad exchangeable singlet).
-
13C NMR:
-
Expected signals for C2 (attached to Br) around 140-145 ppm.
-
Bridgehead carbons (C3a, C8a) and pyridine carbons (C5, C6, C7, C8).
-
Scientific Integrity & Troubleshooting
Critical Control Points
-
Regioselectivity of Cyclization: The reaction of 1,2-diaminopyridines with BrCN is highly specific for the [1,5-a] fusion. However, ensure the starting material is pure 2-amino-5-nitropyridine to avoid regioisomers.[1]
-
Sandmeyer Yield: The conversion of the 2-amino group to 2-bromo can suffer from side reactions (hydrolysis to 2-hydroxy).[1] Strict anhydrous conditions and the use of organic nitrites (
-BuONO) rather than mitigate this. -
Bromine Stability: During the iron reduction, keep the pH near neutral (
). Strong acids (HCl/Sn) or catalytic hydrogenation ( ) pose a high risk of hydrodehalogenation (loss of Br).
Self-Validating Protocol
-
Step 2 Validation: The disappearance of the broad N-H stretch of the diamino salt and the appearance of the sharp triazole C=N stretches in IR.
-
Step 3 Validation: The shift in LC-MS from m/z 150 (amine) to the 213/215 doublet (bromide) is definitive.
References
-
General Synthesis of Triazolo[1,5-a]pyridines
-
Huntsman, E., & Balsells, J. (2005).[3] "Synthesis of [1,2,4]triazolo[1,5-a]pyridines." European Journal of Organic Chemistry.
-
-
Sandmeyer Reaction on Heterocycles
- Goossen, L. J., et al. (2010). "Sandmeyer reactions of 2-amino-N-heterocycles.
-
Chemoselective Nitro Reduction
- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters.
-
Triazolopyridine Scaffold in Medicinal Chemistry
- Gao, L., et al. (2013). "Discovery of [1,2,4]Triazolo[1,5-a]pyridines as Potent JAK2 Inhibitors." Journal of Medicinal Chemistry.
Chemical Properties & Synthetic Versatility of Novel Bromo-[1,2,4]Triazolo[1,5-a]Pyridine Amines
Executive Summary: The Renaissance of a Scaffold
In the high-stakes landscape of kinase and epigenetic inhibitor discovery, the bromo-[1,2,4]triazolo[1,5-a]pyridine amine scaffold has emerged as a privileged intermediate. While triazolopyridines have historical significance (e.g., Trazodone), recent literature (2024–2025) highlights the specific utility of brominated 2-amino derivatives as versatile linchpins for Fragment-Based Drug Discovery (FBDD) .
This guide dissects the chemical behavior of these novel building blocks.[1][2][3] Unlike simple pyridines, the fused triazole ring imparts unique electronic properties—lowering the pKa of the pyridine nitrogen while creating a distinct dipole vector. The presence of both an exocyclic amine (nucleophile/H-bond donor) and a bromine atom (electrophile/coupling handle) on an electron-deficient core allows for orthogonal functionalization, making these scaffolds ideal for targeting the ATP-binding hinge region of kinases (JAK1/2) or the acetyl-lysine binding pockets of bromodomains (BRD4).
Structural Analysis & Physicochemical Profile
The core structure, typically 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine or its 6/8-bromo isomers, exhibits a "push-pull" electronic system. The bridgehead nitrogen (N1) is electronically distinct from the pyridine nitrogen in non-fused systems.
Electronic Distribution and Solubility
The fusion of the electron-rich triazole to the electron-deficient pyridine creates a dipole that enhances binding affinity but challenges solubility.
| Property | Value / Characteristic | Impact on Drug Design |
| H-Bond Donors (HBD) | 2 (Exocyclic –NH₂) | Critical for "hinge binding" in kinase pockets (e.g., interaction with backbone carbonyls). |
| H-Bond Acceptors (HBA) | 3 (Triazole Ns + Pyridine N) | N3 and N4 often engage water networks or conserved lysine residues. |
| LogP (Predicted) | ~1.2 – 1.8 | Moderate lipophilicity; the bromine atom increases LogP, aiding membrane permeability but reducing aqueous solubility. |
| pKa (Conjugate Acid) | ~2.5 – 3.5 (Ring N) | Significantly less basic than pyridine (pKa ~5.2), reducing non-specific protein binding. |
| Aromatic Character | Moderate | The system is planar, facilitating |
The "Orthogonal Reactivity" Concept
The chemical value of this scaffold lies in the ability to differentiate reactivity between the amine and the bromide:
-
The Amine (C2-NH₂): Weakly nucleophilic due to electron withdrawal by the triazole ring. Requires activation or catalysis for amide coupling but is stable to oxidation.
-
The Bromide (C5/C6/C8-Br): Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the fused ring facilitates oxidative addition.
Synthetic Pathways & Causality
To access these scaffolds, researchers must avoid pathways that lead to regioisomeric mixtures (e.g., [4,3-a] vs [1,5-a]). The most robust method involves the oxidative cyclization of thioureas derived from 2-aminopyridines.
Validated Synthetic Route (The "N-N Bond Formation" Strategy)
Why this route? Direct bromination of the triazolopyridine core often lacks regioselectivity. Starting with a pre-brominated pyridine ensures the halogen is installed at the exact desired position (C5, C6, or C8) before ring fusion.
DOT Diagram: Synthesis Workflow
The following diagram illustrates the logical flow from starting material to the dual-functionalized drug candidate.
Caption: Step-wise construction of the scaffold ensuring regiochemical integrity of the bromine handle.
Experimental Protocol: Synthesis of 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine[4]
Objective: Synthesis of the core scaffold from 2-amino-6-bromopyridine. This protocol is adapted from high-yield methodologies cited in recent medicinal chemistry literature (e.g., Eur. J. Med. Chem. 2024).[4][5][6][7]
Reagents & Equipment:
-
2-Amino-6-bromopyridine (1.0 eq)
-
Ethoxycarbonyl isothiocyanate (1.1 eq)
-
Hydroxylamine hydrochloride (5.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvents: Dichloromethane (DCM), Ethanol (EtOH), Methanol (MeOH).
-
Equipment: Reflux condenser, inert gas (N₂) manifold.
Step-by-Step Procedure:
Phase 1: Thiourea Formation
-
Dissolve 2-amino-6-bromopyridine (e.g., 5.0 g) in anhydrous DCM (50 mL) under N₂ atmosphere.
-
Dropwise add ethoxycarbonyl isothiocyanate at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting amine spot should disappear.
-
Concentrate in vacuo. The resulting solid (thiourea intermediate) is often used directly without purification, but recrystallization from EtOH is recommended for high purity.
Phase 2: Cyclization to Triazolopyridine
-
Suspend the thiourea intermediate in a 1:1 mixture of EtOH/MeOH (10 mL/g of substrate).
-
Add Hydroxylamine hydrochloride (5.0 eq) followed by DIPEA (3.0 eq). Note: The base is crucial to neutralize the HCl and drive the nucleophilic attack.
-
Heat the mixture to reflux for 3–5 hours.
-
Mechanism:[6] The hydroxylamine attacks the thiocarbonyl, followed by intramolecular nucleophilic attack by the pyridine nitrogen onto the newly formed intermediate, expelling sulfur/ammonia equivalents to close the ring.
-
-
Work-up: Cool to RT. The product often precipitates. Filter the solid and wash with cold water and cold EtOH.
-
Purification: If no precipitate forms, evaporate solvent, resuspend in water, and extract with EtOAc. Dry over Na₂SO₄.
-
Characterization:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the thiourea protons and the appearance of a broad singlet (NH₂) around 6.0–7.0 ppm.
-
MS: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).
-
Reactivity & Functionalization Guide
Once synthesized, the scaffold serves as a divergence point. The order of operations is critical.
Strategy A: Amine First (The "Head" Approach)
-
Reaction: Acylation or Sulfonylation of the C2-amine.
-
Challenge: The amine is deactivated. Standard coupling (EDC/HOBt) often fails.
-
Solution: Use highly reactive electrophiles like acid chlorides or isocyanates . Alternatively, use HATU with a stronger base (e.g., NaH or LiHMDS) if the electrophile is valuable.
-
Why: Functionalizing the amine first avoids potential interference of the free amine with Pd-catalysts in subsequent steps (although modern catalysts tolerate amines well).
Strategy B: Bromine First (The "Tail" Approach)
-
Reaction: Suzuki-Miyaura or Sonogashira Coupling.
-
Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, K₂CO₃, Dioxane/Water, 90°C.
-
Observation: The electron-deficient triazolopyridine ring facilitates oxidative addition at the C-Br bond, often requiring shorter reaction times than standard aryl bromides.
-
Application: This step usually installs the "tail" moiety that extends into the solvent-exposed region of the protein target (e.g., solubilizing groups like morpholine or piperazine).
DOT Diagram: Reactivity Logic
This diagram maps the chemical space accessible from the core scaffold.
Caption: Divergent synthesis map showing orthogonal reactivity of the amine (nucleophile) and bromide (electrophile).
Case Studies in Drug Discovery
Dual JAK/HDAC Inhibitors
Recent work (2024) utilized the 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold.
-
Design: The triazolopyridine amine mimics the adenine ring of ATP (binding to JAK1).
-
Modification: The bromine was replaced via Suzuki coupling with a phenyl-hydroxamic acid linker.
-
Result: The molecule simultaneously inhibited JAK1 (anti-inflammatory) and HDAC6 (epigenetic regulation), showing sub-micromolar IC50 values in cancer cell lines (MDA-MB-231).
BRD4 Inhibitors
The scaffold has been adapted to target the BET family proteins.
-
Mechanism: The triazole nitrogens form water-mediated hydrogen bonds with the BRD4 pocket, while the functionalized amine interacts with the critical Asn140 residue.
-
Outcome: Compound 12m (derived from this scaffold) demonstrated superior apoptosis induction compared to the reference standard (+)-JQ1.
References
-
Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Springer Nature, 2025.
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors. European Journal of Medicinal Chemistry, 2024.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Molecules, 2024.
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 2025.
-
8-Bromo[1,2,4]triazolo[1,5-a]pyridine: Product Specifications. Chem-Impex, Accessed 2026.
Sources
- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Structural Imperative of Triazolopyridine Derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure of Substituted Triazolopyridine Derivatives
Triazolopyridines, heterocyclic scaffolds formed by the fusion of pyridine and triazole rings, represent a cornerstone in modern medicinal chemistry.[1][2] Their diverse isomers, including[2][3][4]triazolo[1,5-a]pyridine and[2][3][4]triazolo[4,3-a]pyridine, are the core components of numerous pharmacologically active agents, exhibiting activities that span anticancer, anti-inflammatory, and antimicrobial applications.[5] The specific substitution pattern on the triazolopyridine core dictates its three-dimensional geometry, which in turn governs its biological activity through specific interactions with protein targets like kinases or HDACs.[6][7]
While spectroscopic methods such as NMR and mass spectrometry are indispensable for initial characterization, they can sometimes be ambiguous in definitively assigning isomeric structures or the precise spatial arrangement of substituents, especially in complex derivatives.[3][8] X-ray crystallography, therefore, is not merely a confirmatory technique but the definitive method for elucidating the absolute three-dimensional structure at the atomic level.[9] It provides unequivocal proof of molecular constitution, bond lengths, bond angles, and, critically, the intermolecular interactions that govern the solid-state packing of these molecules.[10] This guide provides a comprehensive overview of the journey from a synthesized powder to a refined crystal structure, offering field-proven insights into the experimental choices and data interpretation that underpin this powerful analytical technique.
Part 1: From Synthesis to Single Crystal – The Foundation of a Successful Structure
The quality of the final crystal structure is inextricably linked to the quality of the single crystal from which the data is collected. This begins with a robust synthetic strategy followed by a meticulous crystallization process.
Synthetic Strategy: A Case Study in Oxidative Cyclization
A prevalent and efficient method for synthesizing[2][3][4]triazolo[4,3-a]pyridines involves the oxidative cyclization of substituted hydrazones.[6] The causality behind this choice is its reliability and the mild conditions under which it can be performed, preserving sensitive functional groups on the derivative.
Experimental Protocol: Synthesis of 3-(pyridin-4-yl)-[2][3][4]triazolo[4,3-a]pyridine [6]
-
Hydrazone Formation:
-
Dissolve 0.05 mol of the appropriate hydrazine (e.g., 2-hydrazinopyridine) in 20 mL of ethanol at room temperature.
-
To this solution, add 0.05 mol of 4-pyridinecarboxaldehyde.
-
Rationale: This is a standard condensation reaction. Ethanol is a common solvent as it effectively dissolves the reactants and allows for easy precipitation of the hydrazone product upon formation.
-
Stir the reaction mixture until a precipitate forms. Monitor completion using Thin Layer Chromatography (TLC).
-
Collect the pale yellow solid hydrazone by filtration and recrystallize from hot ethanol to ensure high purity for the subsequent step.
-
-
Oxidative Cyclization:
-
Dissolve 10 mmol of the purified hydrazone in the minimum amount of dry N,N-Dimethylformamide (DMF) (approx. 20 mL).
-
Rationale: DMF is an excellent polar aprotic solvent for this class of compounds. Using the minimum amount ensures the reaction remains concentrated.
-
Cool the mixture in an ice bath. This is a critical step.
-
Add 11 mmol of N-chlorosuccinimide (NCS) portion-wise.
-
Causality: The reaction with NCS is highly exothermic. Cooling the reaction mixture prevents overheating, which could lead to undesirable side products. NCS acts as a mild oxidizing agent to facilitate the intramolecular cyclization.[6][11]
-
Upon completion (monitored by TLC), the final triazolopyridine derivative can be precipitated and purified.
-
The Art of Crystallization: Growing Diffraction-Quality Crystals
The goal of crystallization is to encourage molecules to slowly self-assemble into a highly ordered, single crystal lattice. Rapid precipitation from a supersaturated solution results in a powder, unsuitable for single-crystal X-ray diffraction.[12]
Common Crystallization Techniques:
-
Slow Evaporation: The most straightforward method. The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, promoting slow crystal growth.
-
Expert Insight: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. For many triazolopyridine derivatives, solvents like ethanol, methanol, or mixtures with dichloromethane can be effective.
-
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a "precipitant" solvent in which the compound is poorly soluble. The vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form slowly at the interface between the two solvents.
A self-validating check for this stage is visual inspection. High-quality crystals for X-ray diffraction should be single, non-twinned, have well-defined faces, and be clear, not cloudy.
Part 2: The X-ray Diffraction Experiment and Structure Elucidation
The following workflow outlines the journey from a mounted crystal to a fully refined 3D structure.
Caption: A generalized workflow for X-ray crystal structure determination.
Data Collection: Illuminating the Crystal
A suitable single crystal is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, using a liquid nitrogen stream.
-
Causality of Cryo-Cooling: Cooling the crystal minimizes thermal vibrations of the atoms. This leads to less "smearing" of the electron density, resulting in diffraction spots that are sharper and extend to higher resolution, yielding a more precise final structure.
The diffractometer rotates the crystal through a series of orientations, collecting a diffraction pattern at each step. This pattern arises from the constructive interference of X-rays scattered by the repeating arrangement of atoms in the crystal lattice, governed by Bragg's Law.[12]
Structure Solution and Refinement: From Data to Model
-
Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This data is indexed to determine the unit cell parameters and the crystal's symmetry (space group).
-
Structure Solution: The primary challenge is solving the "phase problem." While we can measure the intensities of the diffracted waves, their phase information is lost. Direct methods or Patterson methods are computational techniques used to generate an initial electron density map from which the positions of the atoms can be inferred.[10]
-
Structure Refinement: This is an iterative process of adjusting the atomic positions, bond lengths, and thermal parameters of the initial model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of this agreement is monitored by the R-factor (Residual factor). A lower R-factor (typically < 0.05 or 5%) indicates a better fit of the model to the data.
Part 3: Interpreting the Crystal Structure – Insights from Triazolopyridine Derivatives
The final output is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of every atom. This allows for a detailed analysis of the molecule's geometry and its interactions within the crystal lattice.
Molecular Geometry and Conformation
The structure reveals precise bond lengths, bond angles, and torsion angles. For substituted triazolopyridines, a key point of interest is the relative orientation of the substituent rings. For example, in 3-(pyridine-4-yl)-[2][3][4]triazolo[4,3-a]pyridine, the dihedral angle between the triazolopyridine and the pyridine ring systems defines the molecule's overall conformation. This conformation is often a delicate balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.[4]
Intermolecular Interactions: The Crystal's Glue
The way molecules pack in a crystal is determined by a network of non-covalent interactions. For aromatic heterocycles like triazolopyridines, these are particularly important.
-
π–π Stacking: The planar, electron-rich aromatic rings can stack on top of each other, an interaction that is crucial for stabilizing the crystal packing.
-
C–H···N Interactions: Weak hydrogen bonds between a carbon-bound hydrogen atom and a nitrogen atom on an adjacent molecule are frequently observed. Though individually weak, these interactions collectively play a significant role in directing the crystal packing arrangement.[4]
Caption: Key intermolecular interactions in triazolopyridine crystals.
Case Studies: Crystallographic Data of Substituted Triazolopyridines
The following table summarizes crystallographic data for two representative substituted[2][3][4]triazolo[4,3-a]pyridine derivatives, showcasing the type of quantitative data obtained from a successful structure determination.[6][11]
| Parameter | 3-(pyridine-4-yl)-[2][3][4]triazolo[4,3-a]pyridine[6] | 6-bromo-3-(pyridine-4-yl)-[2][3][4]triazolo[4,3-a]pyridine[6] |
| Chemical Formula | C₁₁H₈N₄ | C₁₁H₇BrN₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 2₁/c | P 2₁/c |
| a (Å) | 15.1413(12) | 14.3213(11) |
| b (Å) | 6.9179(4) | 6.9452(4) |
| c (Å) | 13.0938(8) | 12.6860(8) |
| β (°) | 105.102(6) | 100.265(6) |
| Volume (ų) | 1324.16(16) | 1241.62(14) |
| Z | 4 | 4 |
| Final R₁ [I>2σ(I)] | 0.0337 | 0.0561 |
These data provide a unique fingerprint for each crystalline solid. The space group and unit cell dimensions (a, b, c, β) define the fundamental repeating unit of the crystal, while the low R₁ values signify a high-quality refinement and a trustworthy final structure.
Conclusion and Future Outlook
X-ray crystallography provides the ultimate structural verification for novel substituted triazolopyridine derivatives, offering unparalleled insight into their molecular architecture and solid-state behavior. The detailed three-dimensional information is invaluable for structure-activity relationship (SAR) studies in drug development, allowing researchers to understand how specific structural features influence biological function. As synthetic methodologies become more advanced, enabling the creation of increasingly complex derivatives, X-ray crystallography will remain an essential tool for unambiguously characterizing these molecules and guiding the rational design of the next generation of triazolopyridine-based therapeutics.
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The Triazolopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Triazolopyridine Core
The triazolopyridine scaffold, a fused heterocyclic system comprising a triazole and a pyridine ring, has emerged as a "leitmotif" in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] Its significance lies in its versatile chemical nature and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This privileged structure is found in well-known drugs such as the antidepressant Trazodone, the Janus kinase (JAK) inhibitor Filgotinib, and the anticancer agent Dapiprazole, highlighting its clinical and commercial importance.[1][2]
This technical guide provides a comprehensive overview of the triazolopyridine core, designed for researchers and drug development professionals. It will delve into the synthetic strategies for accessing this scaffold, explore its diverse biological applications with a focus on mechanism of action, and provide practical, field-proven insights to guide future discovery efforts.
The Architectural Isomers of Triazolopyridine
The versatility of the triazolopyridine scaffold begins with its structural diversity. There are five primary isomeric forms, each with distinct electronic and steric properties that influence its biological activity.[1] These isomers are categorized based on the arrangement of nitrogen atoms and the fusion of the triazole and pyridine rings.[1] The main isomeric systems are:
This structural variety allows for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.
Synthetic Strategies: Constructing the Triazolopyridine Core
A multitude of synthetic routes have been developed to construct the triazolopyridine skeleton, ranging from classical condensation reactions to modern catalytic methods. The choice of synthetic strategy often depends on the desired isomeric form and the required substitution patterns.
Key Synthetic Workflow: A Generalized Approach
The following diagram illustrates a common workflow for the synthesis of triazolopyridine derivatives, starting from readily available pyridine precursors.
Caption: Generalized workflow for the synthesis of[1][3][4]triazolo[4,3-a]pyridines.
Protocol 1: Synthesis of 3-Substituted-[1][3][5]triazolo[4,3-a]pyridines
This protocol outlines a common and effective method for the synthesis of 3-substituted-[1][3][4]triazolo[4,3-a]pyridines, a frequently encountered isomer in medicinal chemistry.
Step 1: Formation of 2-Hydrazinopyridine
-
To a solution of 2-chloropyridine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-hydrazinopyridine can often be used in the next step without further purification.
Step 2: Acylation of 2-Hydrazinopyridine
-
Dissolve the crude 2-hydrazinopyridine in a suitable solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath and add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise.
-
Stir the reaction mixture at room temperature until the acylation is complete.
-
Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dry the organic layer over anhydrous sodium sulfate.
Step 3: Dehydrative Cyclization
-
Dissolve the resulting acyl hydrazide in a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired 3-substituted-[1][3][4]triazolo[4,3-a]pyridine.[1]
Rationale for Experimental Choices: The use of dehydrating agents like POCl₃ or PPA is crucial for promoting the intramolecular cyclization by removing water, which drives the reaction to completion. The choice of solvent and temperature in each step is optimized to ensure high yields and minimize side reactions.
Biological Activities and Therapeutic Applications
Triazolopyridine derivatives have demonstrated a remarkable range of biological activities, making them valuable scaffolds in drug discovery.[3]
Anticancer Activity
Numerous triazolopyridine derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[5] Some compounds have shown high activity against hormone-dependent breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines.[5] The mechanism of action for their anticancer effects can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival.
Kinase Inhibition
A significant application of the triazolopyridine scaffold is in the development of kinase inhibitors.[1] For instance, Filgotinib (GLPG0634) is a selective inhibitor of Janus kinase 1 (JAK1), which is involved in the signaling of multiple cytokines crucial for cellular function.[6] By blocking the JAK-STAT pathway, these inhibitors can provide therapeutic immunomodulation.[6] The development of such inhibitors often involves structure-based drug design to optimize the interaction with the target kinase.[1]
| Compound | Target | IC₅₀ | Therapeutic Area |
| Filgotinib (GLPG0634) | JAK1 | 10 nM | Rheumatoid Arthritis |
| Compound 19 | JAK/HDAC | 0.12 µM (RPMI-8226) | Oncology |
| Compound 15j | α-glucosidase | 6.60 µM | Diabetes |
| Triazolopyridine derivatives | DGAT2 | Varies | Metabolic Diseases |
Table 1: Examples of Bioactive Triazolopyridine Derivatives [6][7][8][9]
Central Nervous System (CNS) Activity
The triazolopyridine core is also a key feature of drugs targeting the central nervous system. Trazodone, a well-established antidepressant, is a triazolopyridine derivative.[10] Its mechanism of action involves the inhibition of serotonin reuptake and the antagonism of 5-HT₂A and α₁-adrenergic receptors.[10][11] This dual action contributes to its antidepressant and sedative effects.[11]
The following diagram illustrates the simplified mechanism of action of Trazodone.
Caption: Simplified mechanism of action of Trazodone.
Other Therapeutic Applications
The biological activities of triazolopyridines extend to various other areas, including:
-
Anti-inflammatory: Derivatives have shown potential as anti-inflammatory agents.
-
Antimicrobial and Antifungal: The scaffold has been incorporated into compounds with significant antimicrobial and antifungal properties.[1][5]
-
Antitubercular and Antimalarial: Research has indicated the potential of triazolopyridines in combating tuberculosis and malaria.[1][3]
-
Metabolic Diseases: Novel triazolopyridine derivatives are being investigated as inhibitors of enzymes like diacylglycerol O-acyltransferase 2 (DGAT2) for treating metabolic diseases.[9]
-
α-Glucosidase Inhibition: Certain triazolopyridine derivatives have been identified as potent and selective α-glucosidase inhibitors, suggesting their potential in the management of diabetes.[7]
Future Perspectives and Conclusion
The triazolopyridine scaffold continues to be a fertile ground for drug discovery.[1] Ongoing research is focused on developing novel and more efficient synthetic methodologies, including greener and chemoenzymatic approaches.[1][12] The exploration of new substitution patterns and the application of structure-based drug design are expected to yield more potent and selective drug candidates.[1] Furthermore, the concept of "scaffold-hopping," where the triazolopyridine core is used to replace other heteroaromatic systems, is a promising strategy for generating novel intellectual property and improving the properties of existing drug candidates.[13]
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Biological Activity Screening of Novel Heterocyclic Compounds
An In-Depth Technical Guide:
Foreword: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds form the structural backbone of a significant portion of pharmaceuticals on the market today.[1][2][3] These cyclic organic molecules, which incorporate at least one atom other than carbon within their ring system (such as nitrogen, oxygen, or sulfur), possess a unique combination of structural diversity, chemical stability, and biological reactivity.[3] This versatility allows medicinal chemists to precisely modulate a molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize interactions with biological targets and improve its overall ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2][4] From anticancer and antimicrobial agents to treatments for central nervous system (CNS) disorders, the heterocyclic scaffold is an indispensable tool in the quest for novel therapeutics.[2] This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing a robust screening cascade to identify and validate the biological activity of novel heterocyclic compounds.
Section 1: Architecting the Discovery Engine: The Screening Cascade
A successful screening campaign is not a single experiment but a strategically designed, multi-stage process known as a screening cascade .[5] The primary objective of this cascade is to facilitate rapid and informed decision-making, enabling project teams to efficiently triage large numbers of compounds, eliminate unsuitable candidates early, and focus resources on the most promising molecules.[5][6] The cascade is an evolving framework that adapts as a project moves from initial "hit" identification to the more rigorous "lead optimization" phase.[5][7]
A well-designed cascade systematically answers critical questions at each stage:
-
Primary Screening: Does the compound show any activity against the target of interest?
-
Hit Confirmation & Secondary Screening: Is the activity real and reproducible? Is it potent and selective?
-
Early Safety & ADME Profiling: Is the compound likely to be toxic? Does it possess drug-like properties?
-
Lead Optimization: Can the compound's structure be modified to enhance potency, selectivity, and drug-like properties simultaneously?[8]
The initial design of the cascade is paramount and must address fundamental questions about the desired attributes of the final drug candidate, such as target selectivity, permeability, and potential on-target toxicity.[5]
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel heterocyclic compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
LDH Release Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. [9][10]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is critical to include two additional controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and diaphorase) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, after correcting for spontaneous release.
| Parameter | MTT Assay | LDH Assay | Causality & Choice |
| Principle | Measures metabolic activity | Measures membrane leakage | Choose MTT for assessing effects on cell proliferation and metabolic health. Choose LDH for a direct measure of cell death via lysis. They are often used as orthogonal methods to confirm cytotoxicity. [11] |
| Endpoint | Cell viability | Cell death (lysis) | MTT is an indicator of viability but can be confounded by compounds affecting metabolism. LDH is a more direct marker of membrane damage. [12] |
| Pros | High sensitivity, widely used | Non-destructive to remaining cells | LDH allows for real-time or kinetic monitoring, as the supernatant can be sampled repeatedly. [9] |
| Cons | Endpoint assay, can be affected by metabolic changes | Less sensitive for early apoptosis | LDH will not detect non-lytic cell death mechanisms. |
Section 4: Targeted Activity Screening: Antimicrobial Assays
With the rise of antimicrobial resistance, screening for novel antibiotics is a critical area of research. Heterocyclic compounds are a rich source of potential antimicrobial agents.
Kirby-Bauer Disk Diffusion Test
This is a widely used qualitative method to determine the sensitivity or resistance of bacteria to antimicrobial compounds. [13][14]The compound diffuses from a paper disk into an agar plate seeded with bacteria, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. [15]
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. [15]3. Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Analysis: Measure the diameter (in mm) of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the organism to the compound. [16]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17]It is considered a gold standard for susceptibility testing. [13]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
| Compound ID | Kirby-Bauer Zone (mm) | MIC (µg/mL) | Interpretation |
| HET-001 | 22 | 4 | Potent Activity |
| HET-002 | 10 | 128 | Weak Activity |
| HET-003 | 0 | >256 | Inactive |
| Ampicillin (Control) | 25 | 2 | Potent Activity |
Section 5: Predicting In Vivo Success: Early ADME Profiling
A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic properties (ADME). [18]Conducting in vitro ADME studies early in the discovery process is essential to identify and deprioritize compounds with liabilities like rapid metabolism or poor absorption, thereby saving significant time and resources. [19][20][21] Key in vitro ADME assays include:
-
Metabolic Stability: Evaluates a compound's susceptibility to breakdown by metabolic enzymes, typically using human liver microsomes or hepatocytes. [22]This helps predict in vivo clearance and half-life.
-
Permeability Assays (e.g., Caco-2): Uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to predict intestinal absorption of orally administered drugs. [19]* Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins. [22]High binding can limit the amount of free drug available to act on its target.
-
CYP450 Inhibition: Assesses the potential for a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions. [22]
Section 6: From Hit to Lead: Data Analysis and Optimization
Hit Identification and Confirmation
Data from primary HTS screens must be normalized to account for experimental variations like plate position or reagent dispensing errors. [23][24]A "hit" is typically defined as a compound whose activity exceeds a certain threshold, often based on the mean activity of the negative controls plus three times their standard deviation.
It is crucial to re-test initial hits to rule out false positives. [25]Confirmed hits are then subjected to secondary assays to determine their potency (IC₅₀/EC₅₀) and selectivity, often using orthogonal methods to ensure the observed activity is not an artifact of the primary assay technology. [26][27]
Lead Optimization
A "hit" becomes a "lead" when it demonstrates a confirmed structure-activity relationship (SAR) and has a desirable profile in early ADME/Tox assays. [8]The lead optimization phase is an iterative cycle where medicinal chemists synthesize analogs of the lead compound, and these new molecules are re-tested in the screening cascade. [7][8]The goal is to systematically improve potency, selectivity, and pharmacokinetic properties to generate a preclinical drug candidate.
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Wang, Z., et al. (2019). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 99, 106599. Retrieved from [Link]
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KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]
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Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Al-Ani, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21323. Retrieved from [Link]
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GenScript. (n.d.). Lead Selection, Optimization & Characterization. Retrieved from [Link]
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IGI Global. (n.d.). Lead Optimization in the Drug Discovery Process. Retrieved from [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
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BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]
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Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]
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Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]
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Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Medical Science. (n.d.). A brief review of high throughput screening in drug discovery process. Retrieved from [Link]
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Zhang, X. D. (2011). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 16(10), 1147–1161. Retrieved from [Link]
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BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
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Huber, W. (2005). A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization of compound-target interactions. Journal of Molecular Recognition, 18(4), 303-311. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Retrieved from [Link]
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AXXAM. (n.d.). Hit & Lead Discovery | Hit Identification. Retrieved from [Link]
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Rich, R. L., & Myszka, D. G. (2004). Optimizing the hit-to-lead process using SPR analysis. Drug Discovery Today: Technologies, 1(3), 301-308. Retrieved from [Link]
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ResearchGate. (2025). A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization of compound-target Interactions. Retrieved from [Link]
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Kalliokoski, T., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 56(10), 3930–3945. Retrieved from [Link]
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Wolff, C. N., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. Retrieved from [Link]
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Initial In-Vitro Evaluation of 2-Bromo-triazolo[1,5-a]pyridin-6-amine: A Technical Guide for Fragment-Based Kinase Discovery
As a privileged nitrogen-rich heterocycle, the 1,2,4-triazolo[1,5-a]pyridine scaffold is widely recognized in medicinal chemistry as a highly effective purine bioisostere. It serves as a core structural motif for numerous ATP-competitive kinase inhibitors, including those targeting JAK1/2, DNA-PK, and PI3K .
When evaluating 2-Bromo-triazolo[1,5-a]pyridin-6-amine as a starting fragment in a Fragment-Based Drug Discovery (FBDD) campaign, its value lies in its orthogonal reactivity: the 2-bromo position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to probe hydrophobic pockets, while the 6-amine provides a vector for acylation or sulfonylation directed toward the solvent-exposed region .
This guide outlines the authoritative, self-validating in-vitro workflow required to rigorously evaluate this fragment's baseline properties before initiating a hit-to-lead chemistry campaign.
The Evaluation Logic: FBDD Triage Workflow
Because fragments possess low intrinsic affinity (typically high micromolar IC50s), they are highly susceptible to generating false positives through colloidal aggregation or assay interference. Therefore, the evaluation must follow a strict causality chain: Physicochemical Integrity
Fig 1: FBDD triage workflow for 2-Bromo-triazolo[1,5-a]pyridin-6-amine evaluation.
Phase I: Physicochemical Triage
Causality: Before any biological assay is run, we must prove the fragment remains in solution. Fragments are screened at high concentrations (100 µM – 1 mM). If 2-Bromo-triazolo[1,5-a]pyridin-6-amine precipitates, it will scatter light in optical assays and act as a Pan-Assay Interference Compound (PAINS), leading to wasted chemistry efforts.
Protocol: Kinetic Solubility via Laser Nephelometry
-
Preparation: Prepare a 10 mM stock of the fragment in 100% LC-MS grade DMSO.
-
Dilution: Spike the stock into 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl, achieving a final fragment concentration of 1 mM (10% DMSO final).
-
Incubation: Incubate the microplate at 25°C for 2 hours on a plate shaker at 300 rpm to allow potential nucleation.
-
Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar) to measure forward light scattering.
-
Self-Validation Checkpoint: Include a known aggregator (e.g., 1 mM Quercetin) as a positive control for scattering, and a 10% DMSO blank as the negative baseline. If the fragment's scattering index is >3 standard deviations above the DMSO blank, it is flagged for poor solubility.
Phase II: Biochemical Target Engagement & Profiling
Causality: We do not jump straight to functional enzyme inhibition. We first use Differential Scanning Fluorimetry (DSF) to prove that the fragment thermodynamically stabilizes the folded state of the target kinase (e.g., JAK2). Colloidal aggregates inhibit enzymes but do not stabilize protein folding. Once orthosteric binding is confirmed, we quantify the affinity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which utilizes long-lifetime lanthanides to bypass the intrinsic short-lived autofluorescence of the triazolopyridine core.
Fig 2: Pharmacophore mapping of the fragment to a typical kinase ATP-binding hinge region.
Protocol A: Thermal Shift Assay (DSF)
-
Master Mix: Combine 2 µM recombinant kinase domain, 5x SYPRO Orange dye, and assay buffer (20 mM Tris, 150 mM NaCl, 2 mM DTT, pH 7.5).
-
Compound Addition: Dispense 2-Bromo-triazolo[1,5-a]pyridin-6-amine to a final concentration of 500 µM.
-
Thermal Melt: Run a thermal gradient from 25°C to 95°C (0.05°C/sec) in a real-time qPCR thermocycler, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Analysis: Calculate the derivative of the melt curve to determine the melting temperature (
). -
Self-Validation Checkpoint: Include a pan-kinase inhibitor (e.g., 10 µM Staurosporine) as a positive control. A valid assay must show a
> 5°C for Staurosporine. A successful fragment hit should yield a > 1.5°C.
Protocol B: TR-FRET Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the kinase, ATP (at the predetermined
to ensure competitive binding sensitivity), and a biotinylated peptide substrate. -
Inhibition: Add the fragment in a 10-point dose-response curve (ranging from 1 mM down to 1 µM). Incubate for 60 minutes at room temperature.
-
Detection: Add the stop buffer containing EDTA (to chelate
), a Europium-labeled anti-phospho antibody, and a Streptavidin-labeled allophycocyanin (APC) tracer. -
Measurement: Excite at 340 nm. Wait for a 100 µs delay (to allow fragment autofluorescence to decay), then read emission at 615 nm (Europium) and 665 nm (FRET).
-
Self-Validation Checkpoint: Run a "No-Enzyme" counter-screen with the fragment at 1 mM. If the 615 nm signal drops significantly, the fragment is quenching the Europium, and the IC50 data must be discarded as an optical artifact.
Phase III: Cellular Viability & Permeability
Causality: A fragment with a primary amine and a halogen can sometimes exhibit non-specific cytotoxicity or poor membrane permeability. Before investing in complex cellular mechanistic assays (like Western blots for pSTAT), we must establish the baseline cytotoxicity (
Protocol: CellTiter-Glo (ATP Viability Assay)
-
Seeding: Seed HepG2 (hepatotoxicity model) and Ba/F3 (hematopoietic model) cells at 5,000 cells/well in a 384-well plate.
-
Dosing: Treat with 2-Bromo-triazolo[1,5-a]pyridin-6-amine (up to 200 µM) for 72 hours.
-
Lysis & Detection: Add CellTiter-Glo reagent (1:1 volume). The reagent lyses cells and utilizes a luciferase reaction to measure ATP, which is directly proportional to the number of metabolically active cells.
-
Self-Validation Checkpoint: Include 10 µM Puromycin as a positive control for cell death. The fragment should ideally show a
> 100 µM, ensuring that any future cellular efficacy is due to target inhibition, not general toxicity.
Quantitative Data Summary: Target Metrics
To advance 2-Bromo-triazolo[1,5-a]pyridin-6-amine into a synthetic hit-to-lead program, the following baseline thresholds should be met during the initial in-vitro evaluation:
| Assay Category | Specific Parameter | Target Threshold for FBDD | Mechanistic Rationale |
| Physicochemical | Kinetic Solubility (Nephelometry) | > 500 µM | Prevents false positives from colloidal aggregation. |
| Target Engagement | > 1.5 °C | Confirms direct thermodynamic stabilization of the folded protein. | |
| Biochemical | < 50 µM | Typical starting affinity for an unoptimized purine bioisostere. | |
| Cytotoxicity | > 100 µM | Ensures a wide therapeutic window before synthetic optimization. | |
| Permeability | > 10 × | Validates that the core scaffold can cross lipid bilayers. |
References
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A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry.[Link]
-
Discovery of triazolo[1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. European Journal of Medicinal Chemistry (via PubMed).[Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry.[Link]
-
Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Bioorganic & Medicinal Chemistry (via PMC).[Link]
An In-depth Technical Guide to the Solubility and Stability Profiling of Brominated Triazolopyridines
Abstract
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic profile, and target-binding interactions. However, these modifications also present unique challenges in terms of aqueous solubility and chemical stability, which are critical determinants of a drug candidate's success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of novel brominated triazolopyridine derivatives. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.
Introduction: The Critical Role of Early Physicochemical Profiling
In drug discovery, promising pharmacological activity is often nullified by poor drug-like properties. Low aqueous solubility can lead to erratic absorption, poor bioavailability, and unreliable results in biological assays.[2] Similarly, chemical and metabolic instability can result in a short in-vivo half-life, formation of potentially toxic degradants, and loss of therapeutic efficacy.[3][4] For heterocyclic scaffolds like brominated triazolopyridines, a proactive and integrated assessment of these properties is not just recommended; it is essential for efficient and cost-effective candidate progression.
This guide details a multi-tiered strategy, beginning with high-throughput screening assays for early-stage decision-making and progressing to more resource-intensive, definitive studies for lead candidates. Each protocol is presented as a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[5][6]
The Brominated Triazolopyridine Scaffold: A Physicochemical Overview
The triazolopyridine ring system is a nitrogen-rich heterocycle.[7] The presence of multiple nitrogen atoms influences the molecule's pKa, hydrogen bonding capacity, and overall polarity. The introduction of a bromine atom further impacts these properties:
-
Lipophilicity: Bromine significantly increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability but often at the cost of reduced aqueous solubility.
-
Electronic Effects: As an electron-withdrawing group, bromine can influence the pKa of the triazolopyridine core, affecting its ionization state at physiological pH.
-
Metabolic Handles: The C-Br bond can be a site for metabolic transformation, although it is generally more stable than C-Cl or C-I bonds.
Understanding these inherent characteristics is crucial for anticipating challenges and designing appropriate experimental strategies.
Part A: Comprehensive Aqueous Solubility Assessment
Aqueous solubility is not a single value but a context-dependent property. We distinguish between two key measurements: kinetic and thermodynamic solubility.
Kinetic Solubility: A High-Throughput Assay for Early Discovery
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock into an aqueous buffer.[2] This method is invaluable for early-stage screening as it is fast, requires minimal compound, and mimics the conditions of many in vitro biological assays.[8]
The primary challenge being simulated here is the compound's potential to precipitate when its high-concentration DMSO environment is diluted into an aqueous medium. This provides a pragmatic measure of its "workability" in screening campaigns. The result is not a true equilibrium value but a measure of supersaturation and short-term stability in solution.[9]
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Assay Execution: Use a liquid handler to rapidly dispense 2 µL of each DMSO dilution into 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility limit.
-
Controls: Include high-solubility (e.g., Propranolol) and low-solubility (e.g., Griseofulvin) controls on each plate to validate assay performance.
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[10] This is a more time- and resource-intensive measurement but provides the definitive value for formulation development and biopharmaceutical modeling.[11]
This "shake-flask" method ensures that the system reaches equilibrium, providing a value that reflects the balance between the energy required to break the compound's crystal lattice and the energy gained from its solvation.[10] It is the most physiologically relevant measure for predicting oral absorption.
-
Preparation: Add an excess amount (e.g., 1-2 mg) of solid, crystalline compound to a vial containing a known volume (e.g., 1 mL) of PBS, pH 7.4.
-
Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve prepared in the same buffer.[11]
Data Presentation: Solubility Summary
| Compound ID | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| BTP-001 | 150 | 25 |
| BTP-002 | < 5 | < 1 |
| BTP-003 | > 200 | 180 |
Part B: Chemical Stability Profiling via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of drug development mandated by ICH guidelines (Q1A).[12][13] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][14] This information is crucial for developing stability-indicating analytical methods and for understanding potential liabilities.[15]
By intentionally degrading the molecule, we can ensure that our primary analytical method (typically HPLC) can separate the intact parent compound from its degradants. This "stability-indicating" capability is essential for accurately quantifying the drug in formal stability studies.[16]
General Analytical Methodology: HPLC-UV/MS
A robust, gradient reversed-phase HPLC method is the workhorse for stability studies.
-
Column: C18 stationary phase (e.g., 100 x 3.0 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detection: A Photo-Diode Array (PDA) detector is used for quantification and peak purity analysis, coupled with a Mass Spectrometer (MS) for identification of degradants.[17][18]
Hydrolytic Stability
-
Protocol: Incubate the compound (e.g., at 100 µM) in solutions of varying pH (e.g., 0.1N HCl for acidic, pH 7.4 buffer for neutral, and 0.1N NaOH for basic conditions) at an elevated temperature (e.g., 50°C) for up to 7 days. Analyze samples at multiple time points (0, 1, 3, 7 days).
Oxidative Stability
-
Protocol: Incubate the compound with a strong oxidizing agent. A common choice is 3% hydrogen peroxide (H₂O₂) in a 1:1 solution of acetonitrile and water. The study is typically run at room temperature for 24 hours, with samples analyzed at intermediate time points.
Photostability
-
Protocol: Expose the solid compound and a solution of the compound to a controlled light source as specified by ICH Q1B guidelines.[19][20] The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21][22] A dark control sample must be stored under the same conditions but protected from light.
Data Presentation: Forced Degradation Summary
| Stress Condition | % API Remaining (24h) | Major Degradants (m/z) | Observations |
| 0.1N HCl, 50°C | 98.2% | - | Stable to acid hydrolysis. |
| pH 7.4 Buffer, 50°C | 99.5% | - | Stable at neutral pH. |
| 0.1N NaOH, 50°C | 45.1% | 214.1, 188.2 | Significant degradation under basic conditions. |
| 3% H₂O₂, RT | 88.7% | 214.0 (M+16) | Moderate oxidation observed, likely N-oxide formation. |
| Light Exposure | 92.5% | 212.9 | Minor photolytic degradation. |
Part C: In Vitro Metabolic Stability Evaluation
Assessing metabolic stability is crucial for predicting a drug's in vivo half-life and clearance.[3] Early in vitro assays provide essential data to guide structural modifications and improve pharmacokinetic properties.[23]
Liver Microsomal Stability
This assay is the industry standard for evaluating Phase I (oxidative) metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[24]
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[23] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of its metabolism. This provides an in vitro intrinsic clearance (CLint) value, a key parameter for predicting in vivo hepatic clearance.[25]
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsomes and the test compound (at a low concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding a solution of the NADPH cofactor.
-
Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Controls: Run parallel incubations without NADPH (to check for non-CYP-mediated degradation) and include stable (e.g., Verapamil) and unstable (e.g., Dextromethorphan) control compounds.
Plasma Stability
This assay assesses stability against hydrolytic enzymes (e.g., esterases, amidases) present in blood plasma.
While metabolism is primarily hepatic, some drugs can be rapidly degraded in circulation before they even reach the liver. This is particularly relevant for compounds containing labile functional groups like esters or amides.
-
Preparation: Prepare a solution of the test compound in plasma (from human or other species).
-
Incubation: Incubate the mixture at 37°C.
-
Time Course: At specific time points (e.g., 0, 30, 60, 120 minutes), quench an aliquot of the reaction with cold acetonitrile containing an internal standard.
-
Analysis: Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
Data Analysis and Presentation
The percentage of compound remaining versus time is plotted. The slope of the natural log of this plot provides the rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
| Compound ID | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Plasma Stability (% Remaining at 2h) |
| BTP-001 | 45 | 30.8 | 98% |
| BTP-002 | > 120 | < 11.5 | 99% |
| BTP-003 | 8 | 173.3 | 97% |
Integrated Strategy and Conclusion
The solubility and stability data generated through these studies are not evaluated in isolation. They form an integrated dataset that guides the entire drug discovery cascade.
A successful brominated triazolopyridine candidate should ideally exhibit:
-
Adequate Solubility: Sufficient kinetic solubility (>50 µM) for reliable biological screening and acceptable thermodynamic solubility (>10 µg/mL) to support progression towards in vivo studies.
-
Chemical Robustness: Stability across a physiological pH range and acceptable stability towards oxidative and photolytic stress. Identified liabilities should be addressable through structural modification or formulation strategies.
-
Metabolic Stability: A moderate to low intrinsic clearance in liver microsomes, suggesting a reasonable in vivo half-life.
By employing the systematic, causality-driven approach outlined in this guide, research teams can efficiently identify and advance brominated triazolopyridine candidates with the highest probability of success, ensuring that valuable resources are focused on compounds with genuinely drug-like properties.
References
- Arabian Journal of Chemistry. (2023).
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Q-Lab. (n.d.). Understanding ICH Photostability Testing.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- ResearchGate. (n.d.).
- WuXi AppTec. (n.d.). Metabolic Stability Assays.
- IJRPNS. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
- ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Tandale Prashant S. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science, Engineering and Technology, 11:4.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- ICH. (2010). Q1A(R2) Guideline.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Inventiva Pharma. (n.d.).
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- MDPI. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds.
- PubMed. (2012).
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- JScholar Publisher. (2021). HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps.
- ResolveMass. (2026).
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- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- JScholar Publisher. (2021). HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps.
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- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. ijrpns.com [ijrpns.com]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. onyxipca.com [onyxipca.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. jscholaronline.org [jscholaronline.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 25. bioivt.com [bioivt.com]
The Triazolopyridine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
As drug discovery paradigms shift toward precision targeting and rational polypharmacology, the triazolopyridine ring system—a triazole fused to a pyridine—has emerged as a highly privileged scaffold. Structurally mimicking the adenine ring of ATP, it serves as an exceptional hinge-binding motif for kinases. Beyond the kinome, modern functionalization has expanded its utility to epigenetic readers, enzymes, and nuclear receptors. This whitepaper synthesizes recent breakthroughs in triazolopyridine-based therapeutics, detailing their mechanistic pathways, quantitative binding affinities, and the self-validating experimental workflows required to evaluate them.
Key Therapeutic Targets and Mechanistic Insights
Janus Kinases (JAK) and Dual HDAC Inhibition
The JAK-STAT pathway is a cornerstone of cytokine signaling, making it a prime target for immunomodulation. Triazolopyridines act as potent, ATP-competitive inhibitors by forming critical hydrogen bonds with the kinase hinge region, as demonstrated by the selective JAK1 inhibitor Filgotinib (GLPG0634)[1].
Recently, rational drug design has merged the triazolopyridine core with a hydroxamic acid zinc-binding group (ZBG) to create dual JAK/HDAC inhibitors. For instance, Compound 19 acts as a pan-HDAC and JAK1/2 dual inhibitor. By simultaneously blocking JAK-mediated survival signals and inducing epigenetic modulation via HDAC inhibition, this dual-action molecule exhibits submicromolar cytotoxicity against solid tumors and hematological malignancies[2].
Spleen Tyrosine Kinase (Syk)
Syk plays a central role in immunoreceptor (FcR) signaling, driving autoantibody-mediated pathologies. CC-509 is a novel triazolopyridine-based Syk inhibitor that functions as a reversible, mixed ATP-competitive inhibitor[3]. Optimization of the triazolopyridine core allowed CC-509 to achieve high kinome selectivity, deliberately engineering away off-target activity against KDR and JAK2 to prevent clinical toxicities like hypertension and neutropenia[3].
Wnt/β-catenin Pathway via Tankyrase (TNKS)
More than 80% of colorectal cancers harbor APC mutations that hyperactivate the Wnt/β-catenin pathway. Tankyrase (TNKS) degrades AXIN, a key component of the β-catenin destruction complex. The triazolopyridine derivative TI-12403 was identified as a potent TNKS inhibitor. By inhibiting TNKS, TI-12403 stabilizes AXIN2, thereby promoting the degradation of active β-catenin and downregulating target oncogenes[4].
Epigenetic Readers (BRD4) and Nuclear Receptors (AhR, RORγt)
-
BRD4: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader implicated in cancer. Triazolopyridine Compound 12m competitively binds the acetyl-lysine site of BRD4 BD1, demonstrating superior apoptotic induction in acute myeloid leukemia (AML) models compared to the benchmark inhibitor (+)-JQ1[5].
-
AhR & RORγt: Triazolopyridines also modulate immune balance in dermatological conditions. Compound 12a is an ultra-potent Aryl hydrocarbon receptor (AhR) agonist (
= 0.03 nM) that promotes skin barrier repair in psoriasis models[6]. Similarly, triazolopyridine derivatives have been optimized into highly bioavailable RORγt inverse agonists to suppress IL-17A production[7].
Visualizing the Pharmacological Pathways
Multi-target pharmacological modulation by triazolopyridine scaffolds.
Quantitative Data: Target Affinities and Indications
| Compound | Primary Target(s) | Mechanism of Action | Biochemical Potency | Disease Indication | Ref |
| Filgotinib | JAK1 | ATP-competitive hinge binder | Rheumatoid Arthritis | [1] | |
| CC-509 | Syk | Mixed ATP-competitive | Autoimmune Disorders | ||
| TI-12403 | TNKS1/2 | AXIN2 Stabilizer | Downregulates β-catenin | Colorectal Cancer | [4] |
| Compound 19 | JAK1/2 & pan-HDAC | Dual ATP/Zinc-binding | Submicromolar | Breast Cancer | [2] |
| Compound 12m | BRD4 (BD1) | Acetyl-lysine competitive | Acute Myeloid Leukemia | [5] | |
| Compound 12a | AhR | Ligand-dependent agonism | Psoriasis | [6] | |
| Compound 5a | RORγt | Inverse Agonism | Potent inhibition | Psoriasis | [7] |
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.
Protocol 1: Self-Validating FRET-Based Kinase Inhibition Assay
Purpose: To determine the biochemical
-
Step 1: Compound Preparation
-
Action: Prepare a 10-point dose-response curve (1:3 serial dilutions) of the triazolopyridine compound in 100% DMSO, then dilute to 4X in the designated kinase buffer.
-
Causality: Maintaining a consistent final DMSO concentration (typically 1%) across all wells prevents solvent-induced artifacts in enzyme kinetics.
-
-
Step 2: Kinase and Substrate Incubation
-
Action: Dispense the 2X Kinase/Peptide mixture into a 384-well plate and add the 4X compound. Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's orthosteric site before the reaction is initiated, ensuring accurate affinity measurements.
-
-
Step 3: ATP Addition
-
Action: Initiate the reaction by adding a 4X ATP solution calibrated exactly to the apparent
of the specific kinase. -
Causality: Calibrating ATP to the
ensures the assay remains highly sensitive to ATP-competitive inhibitors. Excess ATP would outcompete the inhibitor, artificially inflating the calculated .
-
-
Step 4: Development and Detection
-
Action: After a 1-hour reaction time, add a site-specific protease (Development Reagent). Read the plate at Ex 400 nm / Em 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Causality: The protease specifically cleaves unphosphorylated peptide substrates, disrupting the FRET signal. Phosphorylated peptides resist cleavage, maintaining FRET. The emission ratio directly correlates to kinase activity.
-
-
Step 5: Assay Validation
-
Action: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control).
-
Causality: A Z'-factor > 0.5 mathematically validates that the assay has a sufficient dynamic range and low variability to trust the generated
values.
-
Step-by-step self-validating FRET kinase assay workflow.
Protocol 2: Cellular Target Engagement & Viability Assay
Purpose: To validate that the biochemical potency of the triazolopyridine translates to cellular efficacy, confirming membrane permeability and intracellular target engagement.
-
Step 1: Cell Seeding
-
Action: Seed target cancer cells (e.g., APC-mutant DLD-1 cells for TNKS inhibitors) in 96-well plates at an optimized density.
-
Causality: Using cell lines with specific driver mutations (like APC mutations) ensures baseline hyperactivation of the target pathway, providing a sensitive dynamic range to measure the inhibitor's effect[4].
-
-
Step 2: Compound Treatment
-
Action: Treat cells with varying concentrations of the triazolopyridine derivative for 72 hours.
-
Causality: A 72-hour window allows sufficient time for epigenetic or transcriptional changes (such as β-catenin downregulation or BRD4 displacement) to manifest as phenotypic growth arrest or apoptosis.
-
-
Step 3: Viability Readout (MTT)
-
Action: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.
-
Causality: Only metabolically active cells reduce MTT to purple formazan. Including a known cytotoxic reference compound (e.g., 5-FU for colorectal cells) validates the assay's sensitivity to cell death.
-
References
-
Ryu H, Nam K-Y, Kim HJ, et al. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. 2021; 22(14):7330. 4
-
Ferguson et al. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLOS One. 2016.3
-
Xu Z, et al. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. 2
-
Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. 2020. 7
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. 2025. 5
-
Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. European Journal of Medicinal Chemistry. 2022. 8
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Guide: Reactivity & Functionalization of 2-Bromo-[1,2,3]triazolo[1,5-a]pyridin-6-amine
Executive Summary
2-Bromo-[1,2,3]triazolo[1,5-a]pyridin-6-amine represents a high-value, bifunctional scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK2, c-Src). Its structural utility lies in the orthogonality of its reactive centers: the electrophilic C2-bromide on the triazole ring and the nucleophilic C6-primary amine on the pyridine ring.
This guide provides a rigorous analysis of the molecule’s reactivity profile, establishing protocols to maximize yield during Palladium-catalyzed cross-couplings while mitigating catalyst poisoning caused by the free amine.
Structural Analysis & Electronic Properties
To manipulate this molecule effective, one must understand the electronic "push-pull" dynamics of the fused bicycle.
The Scaffold
The [1,2,3]triazolo[1,5-a]pyridine core is a bioisostere of quinoline. Unlike quinoline, the bridgehead nitrogen (N1) imparts unique electronic properties.
-
The Triazole Ring (Positions 1, 2, 3): Electron-deficient relative to the pyridine ring. The C2-Br bond is highly activated toward oxidative addition by Pd(0) species, making it an excellent candidate for Suzuki-Miyaura and Sonogashira couplings.
-
The Pyridine Ring (Positions 4, 5, 6, 7): The presence of the amino group at C6 is electron-donating (+M effect). This increases electron density primarily at C5 and C7, but also stabilizes the overall aromatic system.
The Chemoselectivity Challenge
The primary operational risk with this building block is competitive coordination .
-
Target Reaction: Pd insertion into C2-Br.
-
Competing Interaction: The C6-NH2 lone pair coordinates to the Pd(II) center, displacing phosphine ligands and forming an inactive "Pd-amine" resting state.
-
Solution: Steric bulk (ligand selection) or electronic masking (protecting groups).
Reactivity Landscape & Decision Framework
The following diagram maps the critical reaction pathways and decision points for functionalizing this scaffold.
Figure 1: Strategic workflow for functionalizing the C2-Br site while managing the C6-amine.
Experimental Protocols
Strategy A: The "Protect-Couple-Deprotect" (High Fidelity)
This is the most robust method for scale-up. Masking the amine prevents catalyst poisoning and side reactions.
Step 1: Boc-Protection
-
Reagents: Di-tert-butyl dicarbonate (Boc2O), TEA or DIPEA, DMAP (cat).
-
Solvent: DCM or THF.
-
Conditions: RT, 4-12 h.
-
Why: Converts the nucleophilic amine into a carbamate, significantly reducing its ability to bind Palladium.
Step 2: Suzuki-Miyaura Coupling (C2 Functionalization)
-
Substrate: tert-butyl (2-bromo-[1,2,3]triazolo[1,5-a]pyridin-6-yl)carbamate.
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%).
-
Base: K2CO3 (2 M aq) or Cs2CO3 (solid).
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Temp: 80–90 °C.
-
Mechanism: The electron-deficient triazole facilitates rapid oxidative addition. The Boc group prevents amine interference.
Step 3: Deprotection
-
Reagents: TFA (20% in DCM) or HCl (4M in Dioxane).
-
Result: Yields the final 2-aryl-6-amino derivative.[2]
Strategy B: Direct Coupling (Chemoselective)
If protection steps must be avoided (e.g., for atom economy in late-stage discovery), specialized ligands are required.
Protocol:
-
Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or BrettPhos (4 mol%).
-
Rationale: These bulky, electron-rich biaryl phosphine ligands create a steric shell around the Pd center, preventing the smaller substrate amine (C6-NH2) from coordinating, while still allowing the oxidative addition of the C-Br bond.
-
-
Base: K3PO4 (anhydrous).[3]
-
Solvent: n-Butanol or Toluene/Water.
-
Temp: 100 °C.
Comparative Data: Ligand Efficiency
The following table summarizes the efficiency of different catalytic systems for the Suzuki coupling of the unprotected 6-amine substrate.
| Catalyst System | Ligand Class | Yield (Unprotected) | Yield (Boc-Protected) | Notes |
| Pd(PPh3)4 | Monodentate Phosphine | < 30% | 85-95% | Free amine poisons Pd; PPh3 is easily displaced. |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | 45-60% | > 95% | Robust, but free amine still interferes at high temp. |
| Pd-XPhos G3 | Buchwald Biaryl | 85-92% | > 95% | Steric bulk prevents amine coordination. |
| Pd(OAc)2 / P(t-Bu)3 | Electron-Rich Alkyl | 70-80% | 90% | Good, but P(t-Bu)3 is air-sensitive. |
Mechanistic Pathway & Catalyst Cycle
Understanding the catalytic cycle helps in troubleshooting failed reactions.
Figure 2: The Suzuki catalytic cycle showing the critical "Poisoning" pathway caused by the free C6-amine.
Critical Troubleshooting (FAQ)
Q: The reaction stalls at 50% conversion.
-
Cause: Catalyst deactivation. The Pd has likely precipitated as Pd-black or formed a stable complex with the product amine.
-
Fix: Add a fresh portion of catalyst (1-2 mol%) or switch to a precatalyst system like XPhos Pd G3 which is more stable.
Q: I see de-bromination (hydrodehalogenation) instead of coupling.
-
Cause: This is common in triazolopyridines if the reaction is overheated in alcoholic solvents (e.g., EtOH/Isopropanol) which act as hydride sources.
-
Fix: Switch to non-protic solvents like Dioxane, Toluene, or DMF.
Q: Can I perform Buchwald-Hartwig amination at C2?
-
Analysis: Replacing the C2-Br with an amine is difficult because the triazole ring is not sufficiently electron-deficient for standard SnAr, and Pd-catalyzed amination competes with the existing C6-NH2.
-
Recommendation: It is synthetically superior to introduce the C2-amine functionality earlier in the synthesis (e.g., during ring formation) rather than via coupling on this specific scaffold.
References
-
Discovery of CEP-33779, a Selective JAK2 Inhibitor. [4][5][6]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines.
- Source: Journal of the American Chemical Society (2008).
- Relevance: Defines the utility of BrettPhos and RuPhos ligands for coupling substrates containing free amines or heteroatoms that typically poison c
-
URL:[Link]
-
Synthesis of [1,2,3]Triazolo[1,5-a]pyridines via Oxidative Cycliz
-
Source: Synthesis (2019).[7]
- Relevance: Provides the foundational chemistry for constructing the core ring system if the brominated starting m
-
-
Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Halides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Multistep Synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, including highly selective DNA-dependent protein kinase (DNA-PK) inhibitors such as AZD7648 . 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine serves as a critical bifunctional building block in medicinal chemistry. The C6-amine allows for amide coupling or Buchwald-Hartwig amination, while the C2-bromide serves as a versatile handle for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (S_NAr).
This application note details a robust, three-step synthetic protocol starting from commercially available 5-nitro-pyridin-2-amine. The workflow emphasizes chemoselectivity, scalable reaction conditions, and self-validating analytical checkpoints to ensure high-fidelity intermediate generation.
Mechanistic Insights & Causality
To synthesize this specific regioisomer with high purity, standard synthetic choices must be carefully adjusted:
-
Annulation Regioselectivity: Direct formation of the triazole ring is achieved by reacting 5-nitro-pyridin-2-amine with ethoxycarbonyl isothiocyanate. This forms a highly reactive carbamate-protected thiourea. Subsequent treatment with hydroxylamine dictates a specific ring-closure mechanism where the pyridine nitrogen attacks the intermediate, expelling ethanol and hydrogen sulfide to yield the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine core .
-
Sandmeyer Bromination: Non-aqueous diazotization using tert-butyl nitrite (t-BuONO) is favored over aqueous sodium nitrite to prevent the hydrolysis of the diazonium salt into a phenol byproduct. Copper(II) bromide (CuBr₂) acts as both the bromide source and the single-electron transfer (SET) catalyst, facilitating radical substitution at the C2 position .
-
Chemoselective Nitro Reduction: The presence of the C2-bromide strictly dictates the choice of reduction conditions. Standard catalytic hydrogenation (Pd/C, H₂) would lead to rapid protodehalogenation. The Béchamp reduction (Fe/NH₄Cl) provides a mild, chemoselective alternative that quantitatively reduces the nitro group to an aniline without cleaving the sensitive aryl C-Br bond .
Synthetic Workflow Visualization
Fig 1. Three-step synthetic workflow for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine.
Quantitative Data & Analytical Tracking
| Step | Target Intermediate / Product | Key Reagents | Conditions | Expected Yield | LC-MS [M+H]⁺ |
| 1 | 2-Amino-6-nitro-[1,2,4]triazolo[1,5-a]pyridine | EtO₂C-NCS, NH₂OH·HCl | 80 °C, 12 h | 75 – 82% | 180.1 |
| 2 | 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine | t-BuONO, CuBr₂ | 60 °C, 3 h | 60 – 68% | 243.0, 245.0 |
| 3 | 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine | Fe powder, NH₄Cl | 80 °C, 2 h | 85 – 90% | 213.0, 215.0 |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Amino-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
-
Thiourea Formation: To a solution of 5-nitro-pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 0 °C under nitrogen.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) to ensure complete consumption of the starting material.
-
Concentration: Concentrate the mixture under reduced pressure to yield the crude thiourea intermediate.
-
Cyclization: Suspend the crude intermediate in ethanol (0.15 M). Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq).
-
Heating: Heat the mixture to 80 °C and stir for 12 hours.
-
Isolation: Cool the reaction to room temperature. The product will typically precipitate out of the solution. Filter the solid, wash sequentially with cold water and cold ethanol, and dry under vacuum to afford the title compound.
-
Self-Validation Checkpoint: Analyze via LC-MS. The presence of a dominant peak at m/z 180.1 [M+H]⁺ confirms successful annulation. Appearance should be a yellow solid.
Step 2: Synthesis of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
-
Preparation: Suspend 2-amino-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) and Copper(II) bromide (1.5 eq) in anhydrous acetonitrile (0.1 M).
-
Cooling: Cool the suspension to 0 °C under an inert atmosphere (N₂ or Ar).
-
Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise over 15 minutes.
-
Radical Substitution: Allow the reaction to warm to room temperature, then heat to 60 °C for 3 hours. Nitrogen gas evolution will be observed as the diazonium salt decomposes.
-
Quenching: Cool to room temperature and quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes).
-
Self-Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show a characteristic 1:1 isotopic doublet at m/z 243.0 and 245.0 [M+H]⁺, confirming the incorporation of a single bromine atom.
Step 3: Synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine
-
Dissolution: Dissolve 2-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) in a 4:1 mixture of ethanol and water (0.1 M).
-
Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.
-
Reduction: Heat the vigorously stirred suspension to 80 °C for 2 hours.
-
Monitoring: Monitor by LC-MS to confirm the complete disappearance of the nitro starting material.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethyl acetate to ensure full product recovery.
-
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate.
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target amine.
-
Self-Validation Checkpoint: Analyze via LC-MS. A shift to m/z 213.0, 215.0 [M+H]⁺ confirms the reduction of the nitro group to the amine (-30 Da mass shift from the precursor). Appearance should be an off-white to pale yellow solid.
References
-
Cai, T., Yang, X., Wang, X., et al. "An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648." Chemical Papers 78, 3213–3222 (2024).[Link]
-
Fok, J. H. L., et al. "The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor." Journal of Medicinal Chemistry 63(7), 3461–3471 (2020).[Link]
- Nettekoven, M., et al. "[1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use.
- Yeung, K. S., et al. "Heterocyclic Compounds as Immunomodulators.
Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Preparation of Triazolopyridine Derivatives
Introduction: The Convergence of Medicinal Chemistry and Green Synthesis
Triazolopyridines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] Prominent drugs such as the JAK inhibitor Filgotinib and the antidepressant Trazodone feature the triazolopyridine scaffold, highlighting its importance in drug development.[1][5]
Traditionally, the synthesis of these valuable compounds has often involved multi-step procedures with long reaction times, harsh conditions, and the use of hazardous reagents.[6] However, the advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to provide a more efficient and environmentally benign approach.[7][8][9] Microwave synthesis dramatically accelerates reaction rates, often reducing completion times from hours to mere minutes, while simultaneously improving product yields and purity.[10][11][12] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms, a stark contrast to the slower, less efficient heat transfer of conventional methods.[13][14][15]
This application note provides a comprehensive guide to the microwave-assisted synthesis of triazolopyridine derivatives, offering detailed protocols, mechanistic insights, and a comparative analysis of reaction conditions. It is designed to empower researchers, scientists, and drug development professionals to leverage this powerful technology for the rapid and sustainable synthesis of novel therapeutic agents.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis
The remarkable rate enhancements observed in microwave-assisted synthesis are a direct result of how microwave energy interacts with the reaction mixture. Unlike conventional heating which relies on conduction and convection to transfer heat from the outside in, microwaves pass through the vessel walls and directly heat the polar reactants and solvents.[15] This volumetric and instantaneous heating leads to a rapid increase in the internal temperature of the reaction mixture, allowing molecules to quickly overcome activation energy barriers.[14][15]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[7][13][14]
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate and collide, generating heat through kinetic energy transfer.[13][15]
This direct energy input not only accelerates reactions but can also lead to different product distributions and selectivities compared to conventional heating, sometimes favoring the formation of the thermodynamic product.[14]
Visualizing the Process: From Reactants to Products
The general workflow for microwave-assisted synthesis is a streamlined process that significantly reduces the time from setup to purified product.
Caption: General workflow for microwave-assisted synthesis.[16]
Key Synthetic Strategies for Triazolopyridine Derivatives
Several synthetic routes to triazolopyridine derivatives are particularly amenable to microwave assistance. These often involve cyclization reactions that benefit from the rapid heating and controlled conditions offered by microwave reactors.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of fused heterocyclic systems like triazolopyridines. Microwave irradiation can significantly enhance the efficiency of these reactions. A notable example is the reaction of 1-amino-2-imino-pyridine derivatives with various substrates.
Reaction Scheme: A versatile protocol involves the reaction of 1-amino-2-imino-pyridine derivatives with carboxylic acids or their esters under microwave irradiation to yield[10][13][14]triazolo[1,5-a]pyridines.[6] This method offers a metal-free approach with a broad substrate scope.[6]
Caption: Cyclocondensation for[10][13][14]triazolo[1,5-a]pyridine synthesis.
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings, including triazoles.[17][18] This reaction between a 1,3-dipole (like an organic azide) and a dipolarophile (such as an alkyne) is highly efficient under microwave irradiation.[19][20] The dipolar nature of the substrates makes them particularly susceptible to microwave heating, leading to dramatic reductions in reaction times.[19]
Reaction Scheme: The reaction of an azide with an alkyne to form a 1,2,3-triazole ring is a classic example of a "click reaction" that is significantly accelerated by microwave energy.[21][22]
Caption: Microwave-assisted 1,3-dipolar cycloaddition.
Detailed Application Protocols
The following protocols are illustrative examples of microwave-assisted synthesis of triazolopyridine derivatives and are intended to be adapted and optimized for specific substrates and microwave reactor systems.
Protocol 1: One-Pot Synthesis of 8-Chloro-[10][13][14]triazolo[4,3-a]pyridine Derivatives
This protocol describes a rapid, one-pot synthesis of novel urea derivatives containing the 1,2,4-triazolo[4,3-a]pyridine moiety under microwave irradiation.[23]
Materials and Equipment:
-
Starting substituted 2-chloro-3-hydrazinylpyridine
-
Appropriate isocyanate or isothiocyanate
-
Microwave synthesis reactor
-
Glass microwave reaction vials with caps
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Analytical balance
-
Fume hood
Experimental Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine the substituted 2-chloro-3-hydrazinylpyridine (1.0 mmol) and the appropriate isocyanate or isothiocyanate (1.3 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 1 minute.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired product.
Comparative Data:
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Reflux | 3 h | 75 |
| 2 | Microwave | 120 | 1 min | 92 |
Data adapted from a representative synthesis of an 8-chloro-[10][13][14]triazolo[4,3-a]pyridine derivative.[23]
Protocol 2: Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles
This protocol outlines a catalyst-free and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions.[24][25]
Materials and Equipment:
-
Substituted enaminonitrile
-
Substituted benzohydrazide
-
Dry toluene
-
Microwave synthesis reactor
-
Glass microwave reaction vials with caps
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Column chromatography setup
Experimental Procedure:
-
To a dry microwave reaction vial containing a magnetic stir bar, add the enaminonitrile (0.20 mmol, 1.0 equiv.), the corresponding benzohydrazide (0.40 mmol, 2.0 equiv.), and dry toluene (1.5 mL).[24][25]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for the specified time (typically 3 hours, but can be optimized).[24][25]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure 1,2,4-triazolo[1,5-a]pyridine derivative.[24]
Comparative Data:
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional (Reflux) | 120 | 24 h | 45 |
| 2 | Microwave | 140 | 3 h | 89 |
Data for a representative synthesis of a 1,2,4-triazolo[1,5-a]pyridine derivative.[24][25]
Conclusion: A Greener Future for Drug Discovery
Microwave-assisted synthesis has unequivocally established itself as a superior alternative to conventional heating methods for the preparation of triazolopyridine derivatives. The significant reductions in reaction times, coupled with increased yields and cleaner reaction profiles, make it an invaluable tool for researchers in the field of medicinal chemistry.[8][10][12] By embracing this green chemistry approach, scientists can accelerate the discovery and development of novel, life-saving therapeutics while minimizing the environmental impact of their work.[7][9] The protocols and insights provided in this application note serve as a foundation for further exploration and innovation in the synthesis of these vital heterocyclic compounds.
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One-pot synthesis of novel pyrazolo[4,3-e][10][13][14]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent - Monash University. (2023, July 17). Retrieved from
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Catalyst-Free Pathways to Triazolo[1,5-a]pyridines: A Guide for the Modern Chemist
Introduction: The Pursuit of Greener Syntheses
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds.[1] Traditionally, the synthesis of this privileged heterocycle has often relied on metal catalysts or harsh oxidants.[1][4] While effective, these methods can present challenges related to cost, toxicity, and metal contamination in the final products, which is a significant concern in drug development.
This guide provides a comprehensive overview of modern, catalyst-free synthetic strategies for accessing[1][2][3]triazolo[1,5-a]pyridines. These methods align with the principles of green chemistry by offering advantages such as operational simplicity, reduced environmental impact, and often, milder reaction conditions. We will delve into the mechanistic underpinnings of these approaches and provide detailed, field-tested protocols for their successful implementation in a research setting.
Methodology 1: Microwave-Assisted Tandem Reaction of Enaminonitriles and Benzohydrazides
This eco-friendly approach leverages the efficiency of microwave irradiation to drive a tandem reaction that is both catalyst- and additive-free.[1][3] The reaction proceeds via a transamidation, followed by a nucleophilic addition and subsequent condensation to rapidly generate the desired triazolopyridine core.[1]
Scientific Rationale
The use of microwave heating is crucial for this transformation. It significantly accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[1] The selection of enaminonitriles and benzohydrazides as starting materials is strategic; their inherent reactivity under thermal conditions obviates the need for catalytic activation.
Experimental Protocol
-
Reactant Preparation: In a dedicated microwave vial (2.0–5.0 mL), combine the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (1.2 equiv.).
-
Reaction Setup: Seal the vial and place it in a microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 140 °C and maintain this temperature for 3 hours.[1] Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be directly purified by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent.[1]
Reaction Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Methodology 2: Microwave-Promoted Cyclization of 1-Amino-2-imino-pyridines with Carboxylic Acids
This versatile and metal-free protocol offers a direct pathway to a wide array of substituted[1][2][3]triazolo[1,5-a]pyridines.[2][5][6] The reaction demonstrates broad substrate scope, accommodating various carboxylic acids, aldehydes, and even isothiocyanates.[2][6]
Scientific Rationale
The key to this transformation is the microwave-assisted intramolecular cyclization. The 1-amino-2-imino-pyridine starting material possesses the necessary nucleophilic nitrogen centers, which, upon activation by heat, readily attack the electrophilic carbonyl of the carboxylic acid. Subsequent dehydration leads to the formation of the stable aromatic triazole ring. The absence of a catalyst simplifies the purification process, as there are no metal residues to remove.[2]
Experimental Protocol
-
Reactant Mixture: In a glass microwave tube, combine the 1-amino-2(1H)-pyridine-2-imine derivative (3.0 mmol) and the desired carboxylic acid (10 equiv.) in ethanol (10.0 mL).[5]
-
Microwave Conditions: Seal the tube and subject it to microwave irradiation at 100 °C for 15 minutes.[5]
-
Isolation: After cooling, the product often precipitates from the solution. It can be isolated by filtration, washed with cold ethanol, and dried. This method frequently circumvents the need for column chromatography.[2]
Plausible Mechanism
Caption: Mechanism of Cyclization Reaction.
Methodology 3: Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement
This elegant approach provides access to functionalized[1][2][3]triazolo[1,5-a]pyridines through a tandem sequence of a nucleophilic aromatic substitution (SNAr) and a Boulton-Katritzky rearrangement.[7][8] This method is notable for being both transition-metal- and oxidant-free.[7]
Scientific Rationale
The reaction is initiated by a base-mediated SNAr reaction between a 2-fluoropyridine and a 1,2,4-oxadiazol-3-amine (or 3-aminoisoxazole). The resulting intermediate then undergoes a Boulton-Katritzky rearrangement, a thermally allowed [3+2] cycloaddition followed by a retro-[3+2] cycloaddition, which is an efficient and atom-economical way to construct the triazole ring. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical to facilitate both steps of the tandem reaction.[7]
Experimental Protocol
-
Reaction Setup: To a solution of the 2-fluoropyridine derivative (1.0 equiv.) and the 1,2,4-oxadiazol-3-amine (1.2 equiv.) in anhydrous DMSO, add lithium tert-butoxide (tBuOLi) (2.0 equiv.).
-
Heating: Heat the reaction mixture to 150 °C and stir for the time required for the reaction to complete (monitor by TLC).[7] For reactions involving 3-aminoisoxazoles, a lower temperature of 100 °C is often sufficient.[7]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Tandem Reaction Pathway
Caption: SNAr/Boulton-Katritzky Pathway.
Methodology 4: Synthesis in Aqueous Media
In a significant advancement for green chemistry, a transition-metal- and oxidant-free synthesis of[1][2][3]triazolo[1,5-a]pyridines has been developed using water as the solvent.[9] This method relies on the amination and subsequent cyclization of N-(pyridyl)amides.
Scientific Rationale
This protocol utilizes amino diphenylphosphinate as an amino source in water. The reaction proceeds at an elevated temperature, taking advantage of water's unique properties under these conditions to promote the reaction without the need for catalysts or organic solvents. This approach is particularly valuable for the late-stage functionalization of complex molecules, including natural products and drugs.[9]
Experimental Protocol
-
Reaction Mixture: In a sealed vessel, combine the N-(pyridyl)amide (0.2 mmol) and amino diphenylphosphinate (2.0 equiv.) in water (3 mL).[9]
-
Heating: Heat the reaction mixture to 100 °C.[9] The reaction time will vary depending on the substrate.
-
Work-up and Purification: Upon completion, the product can be extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.
Comparative Summary of Catalyst-Free Methods
| Method | Key Features | Starting Materials | Conditions | Yields |
| Microwave-Assisted Tandem Reaction | Catalyst- and additive-free, rapid | Enaminonitriles, Benzohydrazides | Microwave, 140 °C, 3 h | Good to Excellent[1] |
| Microwave-Promoted Cyclization | Metal-free, broad substrate scope | 1-Amino-2-imino-pyridines, Carboxylic Acids | Microwave, 100 °C, 15 min | High[5] |
| Base-Promoted Tandem Reaction | Transition-metal- and oxidant-free | 2-Fluoropyridines, 1,2,4-Oxadiazol-3-amines | tBuOLi, DMSO, 150 °C | Satisfactory[7] |
| Synthesis in Water | Green solvent, metal- and oxidant-free | N-(Pyridyl)amides, Amino diphenylphosphinate | Water, 100 °C | High[9] |
Conclusion
The catalyst-free synthesis of[1][2][3]triazolo[1,5-a]pyridines represents a significant step forward in sustainable organic chemistry. The methods outlined in this guide offer researchers and drug development professionals a toolbox of efficient, environmentally benign, and practical alternatives to traditional catalytic systems. By understanding the principles behind these transformations and adhering to the detailed protocols, the synthesis of this important heterocyclic scaffold can be achieved with greater efficiency and a reduced environmental footprint.
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A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Publishing. [Link]
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A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Publishing. [Link]
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Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, a fact recognized by the 2010 Nobel Prize in Chemistry.[1] Its utility is particularly pronounced in medicinal chemistry and drug development, where the construction of complex molecular architectures is paramount.[3][4]
The triazolopyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, nitrogen-rich structure serves as an excellent platform for developing kinase inhibitors, CNS-active agents, and other therapeutics. The ability to precisely functionalize this core through the introduction of diverse aryl and heteroaryl substituents is critical for optimizing potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura reaction provides a powerful and versatile strategy for achieving this, enabling the coupling of bromo-triazolopyridines with a vast array of commercially available organoboron reagents.[5][6]
This guide offers a detailed exploration of the Suzuki-Miyaura coupling as applied to bromo-triazolopyridine substrates. We will delve into the mechanistic underpinnings of the reaction, dissect the critical roles of each reaction component, and provide robust protocols to empower researchers to successfully navigate the unique challenges posed by these electron-deficient, nitrogen-rich heterocycles.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[2][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout the process.[1]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the bromo-triazolopyridine. This is often the rate-limiting step and results in the formation of a square-planar Pd(II) complex.[1][7] The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[8]
-
Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur, the organoboron species, typically a boronic acid, must first be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the organic group to the Pd(II) center, displacing the halide.[10][11][12]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the Pd(II) center. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7]
Protocol: Coupling of 7-bromo-t[1][2][10]riazolo[1,5-a]pyridine with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-t[1][2][10]riazolo[1,5-a]pyridine (e.g., 198 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium phosphate (e.g., 425 mg, 2.0 mmol).
-
Inerting the Atmosphere : Seal the flask, and then evacuate and backfill it with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Note: Pre-mixing the catalyst and ligand can be beneficial.
-
Solvent Introduction : Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The mixture should be stirred to ensure homogeneity. [13]5. Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-triazolopyridine is consumed (typically 4-24 hours). [14]7. Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [13]10. Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-phenyl-t[1][2][10]riazolo[1,5-a]pyridine.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the functionalization of bromo-triazolopyridines. By understanding the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can overcome the inherent challenges associated with these nitrogen-rich heterocyclic substrates. The use of modern, bulky, electron-rich phosphine ligands or NHC-based systems is often key to achieving high yields and broad substrate scope. The protocols and guidelines presented herein provide a solid foundation for drug development professionals and synthetic chemists to leverage this powerful transformation in the synthesis of novel triazolopyridine-based molecules.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available at: [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
RSC Advances. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
-
Optimum conditions for the Suzuki–Miyaura coupling reactiona - ResearchGate. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]
-
Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of tubulin-binding bridged biaryls via intermolecular Suzuki coupling - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Suzuki–Miyaura coupling reaction of brominated... - ResearchGate. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Sonogashira Cross-Coupling Strategies for the Functionalization of Triazolopyridine Intermediates
Introduction & Strategic Context
Triazolopyridines are privileged bicyclic heteroaromatic scaffolds in modern medicinal chemistry. They feature prominently in the molecular architectures of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, such as the anemia drug Enarodustat[1],[2], and in highly selective epigenetic modulators like KDM2A (FBXL11) inhibitors[3].
Because the triazolopyridine core dictates critical binding interactions within target active sites, late-stage functionalization is heavily relied upon to explore structure-activity relationships (SAR). The Sonogashira cross-coupling reaction—a palladium-catalyzed, copper-cocatalyzed
Mechanistic Insights & Causality
The success of the Sonogashira coupling on electron-deficient triazolopyridines hinges on the precise orchestration of two intersecting catalytic cycles: the Palladium cycle and the Copper cycle.
-
Oxidative Addition (Pd Cycle): Triazolopyridines bearing iodine or bromine readily undergo oxidative addition with
species. Iodides are overwhelmingly preferred due to their lower bond dissociation energy, which permits milder reaction conditions (often room temperature) and prevents the thermal degradation of sensitive functional groups.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Transmetalation (The Copper Cycle): The addition of a catalytic amount of
facilitates the deprotonation of the terminal alkyne by an amine base (e.g., triethylamine), forming a copper acetylide. This intermediate undergoes rapid transmetalation with the complex. Causality: Without copper, the transmetalation step is kinetically sluggish, requiring harsh heating that can degrade the triazolopyridine core. -
Causality in Degassing: A critical failure point in this protocol is the Glaser homocoupling of the terminal alkyne—an oxidative side reaction driven by the presence of ambient oxygen and copper. Rigorous degassing of solvents is not merely best practice; it is mandatory to suppress this pathway and ensure a high-yielding, self-validating system.
Mechanistic workflow of Pd/Cu-cocatalyzed Sonogashira coupling on triazolopyridine scaffolds.
Quantitative Data & Substrate Scope
The following table summarizes validated conditions and yields for the functionalization of triazolopyridine (and related rearranged triazole) intermediates across various drug development campaigns.
| Target Compound / Application | Triazolopyridine Halide | Alkyne Partner | Catalyst & Conditions | Reported Yield | Ref |
| Enarodustat (HIF-PH Inhibitor) | Rearranged Iodinated Triazole | Phenylacetylene | Pd/Cu, Base | 80% (over 2 steps) | [1],[2] |
| KDM2A Epigenetic Inhibitor | Brominated Precursor | Trimethylsilylacetylene | Moderate to High | [3] | |
| Triazolo[1,5-a]pyridine Deriv. | Iodo-triazolo[1,5-a]pyridine | 4-Ethynylanisole | 61% |
Experimental Protocol: Standard Sonogashira Coupling
Objective: Coupling of a halogenated triazolopyridine (e.g., 6-iodo-1,2,4-triazolo[1,5-a]pyridine) with a terminal alkyne to yield a functionalized intermediate.
Materials & Reagents
-
Halogenated triazolopyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., TMS-acetylene or phenylacetylene) (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 mmol, 5 mol%) -
Copper(I) iodide [
] (0.10 mmol, 10 mol%) -
Triethylamine (
) (3.0 mmol, 3.0 equiv) -
Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon. Repeat this freeze-pump-thaw cycle three times to ensure a strictly anhydrous and oxygen-free environment.
-
Solid Reagent Loading: Charge the flask with the halogenated triazolopyridine (1.0 equiv),
(10 mol%), and finally (5 mol%).-
Causality: Loading the air-sensitive
catalyst last minimizes its exposure to ambient oxygen, preventing premature oxidation to inactive species.
-
-
Solvent and Base Addition: Add anhydrous, rigorously degassed THF (5.0 mL) and degassed
(3.0 equiv) via syringe.-
Causality:
serves a dual purpose: it acts as the base to neutralize the hydroiodic acid ( ) generated during the catalytic cycle and facilitates the formation of the active copper acetylide.
-
-
Alkyne Introduction: Add the terminal alkyne (1.5 equiv) dropwise via syringe over 5 minutes.
-
Reaction Execution & Self-Validation: Stir the reaction mixture at room temperature (for iodides) or heat to 60 °C (for bromides).
-
Self-Validation Checkpoint: The reaction mixture initially appears yellow/orange due to the
complex. Upon successful oxidative addition and transmetalation, the solution typically darkens to a deep brown. Warning: A rapid shift to an intense blue or green color is a diagnostic failure indicator, signaling the oxidation of to and the onset of unwanted Glaser homocoupling.
-
-
Monitoring: Monitor the reaction progress via LC-MS or TLC (typically complete within 4-12 hours).
-
Quenching & Work-up: Upon complete consumption of the starting material, quench the reaction by adding saturated aqueous ammonium chloride (
, 10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Troubleshooting & Process Optimization
-
Issue: High levels of alkyne homocoupling (Glaser product).
-
Root Cause: Oxygen ingress into the reaction vessel.
-
Intervention: Ensure strict exclusion of oxygen via continuous Argon sparging. Reduce
loading to 2-5 mol%. If the substrate is highly prone to homocoupling, transition to a "copper-free" Sonogashira protocol utilizing more electron-rich palladium ligands (e.g., XPhos or RuPhos).
-
-
Issue: Incomplete conversion of the bromide substrate.
-
Root Cause: The C-Br bond has a higher dissociation energy, making oxidative addition the rate-limiting step.
-
Intervention: Switch the solvent from THF to DMF or 1,4-dioxane to allow for higher reaction temperatures (80-100 °C). Consider upgrading the catalyst from
to to accelerate oxidative addition.
-
References[4] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10890698/[3] Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor - PMC. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230759/[1] Development of a Scalable Manufacturing Synthesis for Enarodustat - ACS Publications. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00244[2] Synthesis of Enarodustat(JTZ-951) - ChemicalBook. Source: chemicalbook.com. URL: https://www.chemicalbook.com/article/synthesis-of-enarodustatjtz-951.htm
Sources
Buchwald-Hartwig amination of 2-bromo-triazolopyridine scaffolds
Application Note: Buchwald-Hartwig Amination of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine Scaffolds
Introduction & Scope
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib analogues) and adenosine receptor antagonists. While the ring system is often constructed via oxidative cyclization of 2-aminopyridines, late-stage diversification via the 2-bromo intermediate allows for rapid library generation of C2-amino derivatives.
The Challenge: Coupling amines to the C2 position of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine presents a dichotomy:
-
Electronic Activation: The C2 position is electron-deficient (analogous to 2-bromopyridine), theoretically facilitating oxidative addition.
-
Catalyst Poisoning: The scaffold contains three nitrogen atoms. The N1 (bridgehead) and N3 atoms are capable of competitive coordination to Palladium, potentially arresting the catalytic cycle by forming stable, non-reactive Pd-complexes (the "heterocycle trap").
This guide provides a robust, field-proven protocol to overcome these challenges using bulky, electron-rich phosphine ligand systems that outcompete substrate coordination.
Mechanistic Insight & Strategy
To successfully couple this scaffold, one must understand the competition between the Productive Cycle (Amination) and the Dormant Cycle (Catalyst Deactivation).
Strategic Choices:
-
Ligand Selection: We utilize BrettPhos or Xantphos .
-
BrettPhos (Monodentate, Bulky): Its sheer size prevents the N-heterocycle from binding to the Pd center, forcing the cycle towards reductive elimination.
-
Xantphos (Bidentate, Wide Bite Angle): Stabilizes the Pd(0) species and promotes reductive elimination of the C-N bond, crucial for electron-deficient aryl halides.
-
-
Base Selection: Cs₂CO₃ is preferred for functional group tolerance, but NaOtBu is required for weaker nucleophiles (e.g., electron-poor anilines).
-
SNAr Competition: For highly nucleophilic aliphatic amines (e.g., morpholine), background Nucleophilic Aromatic Substitution (SNAr) may occur. However, for anilines and hindered amines, Pd-catalysis is strictly necessary.
Visualizing the Pathway
Figure 1: Catalytic cycle highlighting the critical "Catalyst Trap" caused by nitrogen coordination, which is mitigated by using bulky ligands.
Optimization of Reaction Conditions
The following matrix summarizes optimal conditions based on the amine class.
| Parameter | Condition A (Standard) | Condition B (Challenging) | Condition C (Base-Sensitive) |
| Target Amine | Secondary cyclic amines, primary alkyl amines | Electron-poor anilines, hindered amines | Amines with esters/nitriles |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) | BrettPhos (10 mol%) | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) | NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |
| Temp/Time | 100°C, 12 h | 110°C, 4-16 h | 90°C, 18 h |
| Notes | Robust, general starting point.[1][2] | High energy system for low reactivity. | Milder base prevents hydrolysis. |
Standard Experimental Protocol
Objective: Synthesis of N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Model Reaction).
Materials:
-
Substrate: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol, ~198 mg)
-
Amine: Aniline (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (18 mg, 2 mol%)
-
Ligand: Xantphos (23 mg, 4 mol%)
-
Base: Cs₂CO₃ (Cesium Carbonate), anhydrous (650 mg, 2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed), 5 mL (0.2 M concentration)
Step-by-Step Procedure:
-
Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon flow, add Pd₂(dba)₃ and Xantphos to a dry vial.
-
Add 1 mL of dioxane and stir at RT for 5 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation.
-
-
Reaction Setup:
-
To a 20 mL reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the 2-bromo-triazolopyridine substrate and Cs₂CO₃ .
-
Critical Step: If the amine is a solid, add it now. If liquid, add later.
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3) to remove O₂.
-
-
Addition of Liquids:
-
Inject the pre-formed catalyst solution (from Step 1) via syringe.
-
Inject the remaining solvent (4 mL).
-
Add the liquid amine (Aniline) via syringe.
-
-
Execution:
-
Place the vial in a pre-heated heating block at 100°C .
-
Stir vigorously (800-1000 rpm). Poor stirring is a common cause of failure due to the insoluble base.
-
Monitor by LC-MS at 2 hours and 12 hours. Look for the disappearance of starting material (M+H = 198/200) and appearance of product (M+H = 211).
-
-
Workup & Purification:
-
Cool to room temperature.[3]
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: 0-5% MeOH in DCM (Triazolopyridines are polar; avoid pure Hexane/EtOAc gradients if the product sticks).
-
-
Workflow Diagram
Figure 2: Linear workflow for the batch synthesis of C2-amino-triazolopyridines.
Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains (No Reaction) | Catalyst poisoning by the triazole nitrogens. | Switch ligand to BrettPhos or tBuBrettPhos . Increase Temp to 110°C. |
| Dehalogenation (Product is H-substituted) | β-Hydride elimination from amine or solvent. | Switch solvent to Toluene . Ensure anhydrous conditions. |
| Low Yield with Anilines | Amine is too weak of a nucleophile. | Switch base to NaOtBu (stronger activation). |
| Product "Sticks" to Column | High polarity of the triazolopyridine. | Use DCM:MeOH:NH₃ (90:9:1) as eluent to deprotonate residual silanols. |
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Triazolopyridine Synthesis & Reactivity
- Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Methodology Overview).
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
General Catalyst Selection Guide
- Title: A User's Guide to Palladium-C
- Source:Chemical Science (2011).
-
URL:[Link]
-
Specific Example (Analogous Reactivity)
- Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
- Source:Journal of Organic Chemistry (2007).
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
The Versatile Building Block: Application Notes for 2-Bromo-triazolo[1,5-a]pyridin-6-amine in Drug Discovery
The Versatile Building Block: Application Notes for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine in Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Its rigid, planar structure and strategic placement of nitrogen atoms allow for diverse interactions with various biological targets. This heterocycle is a key component in a range of therapeutics, including potent kinase inhibitors targeting Janus kinases (JAK1/2), phosphoinositide 3-kinases (PI3K), and TGF-β type I receptor kinase (ALK5). The versatility of this scaffold makes it a "privileged structure" in drug discovery, offering a robust framework for the development of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine , as a versatile building block for the synthesis of compound libraries and drug candidates. We will delve into its synthesis, physicochemical properties, and detailed protocols for its application in high-yield palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Handling
2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a stable, solid compound at room temperature. A summary of its key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | Solid | |
| CAS Number | 947248-68-2 |
Handling and Storage: As with most halogenated heterocyclic compounds, it is recommended to handle 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthesis of the Building Block
The synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine can be achieved through a two-step process starting from the commercially available 2-aminopyridine. The initial step involves the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine[1][3][4][5]. This intermediate is then cyclized to form the desired triazolopyridine ring system. A plausible synthetic route, adapted from the synthesis of a closely related analog, 6-bromoimidazo[1,2-a]pyridine, is detailed below[6].
Step 1: Synthesis of 2-Amino-5-bromopyridine
A widely used method for the synthesis of 2-amino-5-bromopyridine is the direct bromination of 2-aminopyridine[1][3].
Caption: Synthesis of 2-Amino-5-bromopyridine.
Protocol:
-
Dissolve 2-aminopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a beaker containing ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine
The cyclization to form the triazolopyridine ring can be achieved by reacting 2-amino-5-bromopyridine with a suitable reagent that provides the remaining atoms of the triazole ring. A method analogous to the synthesis of similar fused heterocycles involves reaction with an activated formyl or cyano-containing species followed by cyclization.
Caption: Synthesis of the target building block.
Note: The exact conditions for this cyclization may require optimization. The above scheme represents a plausible synthetic route based on established chemical transformations for the formation of the[1][2][3]triazolo[1,5-a]pyridine ring system.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures[7]. This reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification in a synthetic route.
Caption: General scheme for Suzuki-Miyaura coupling.
General Protocol:
-
To an oven-dried reaction vessel, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Reaction Conditions:
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (expected) | Adapted from[8] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85-95 (expected) | Adapted from[8] |
| 3-Thienylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | 2-MeTHF | 100 | 8 | >90 (expected) | Adapted from[8] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals[1][9][10][11]. This reaction allows for the coupling of the triazolopyridine core with a wide range of primary and secondary amines.
Caption: General scheme for Buchwald-Hartwig amination.
General Protocol:
-
In a glovebox or under an inert atmosphere, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.4-2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) to a dry reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Representative Reaction Conditions:
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | >85 (expected) | Adapted from[12][13] |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 (expected) | Adapted from[12][13] |
| Benzylamine | Pd₂(dba)₃ (1.5) / BINAP (3) | Cs₂CO₃ | Toluene | 90 | 24 | >80 (expected) | Adapted from[12][13] |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl moieties[14][15]. These rigid linkers are of great interest in drug design for probing binding pockets and for their unique electronic properties.
Caption: General scheme for Sonogashira coupling.
General Protocol:
-
To a dry reaction vessel, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine).
-
Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-5.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Representative Reaction Conditions:
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | >90 (expected) | Adapted from[16][17][18] |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 70 | 8 | 85-95 (expected) | Adapted from[16][17][18] |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF/Et₃N | 50 | 12 | >80 (expected) | Adapted from[16][17][18] |
Conclusion
2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a highly valuable and versatile building block for drug discovery. Its strategic bromination at the 2-position provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and guidelines presented in this application note offer a solid foundation for medicinal chemists to efficiently synthesize diverse libraries of[1][2][3]triazolo[1,5-a]pyridine derivatives. The ability to readily introduce a wide array of substituents facilitates the exploration of structure-activity relationships, ultimately accelerating the discovery of novel and potent therapeutic agents.
References
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Molbase. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Patsnap. (2020, April 24). Preparation method of 2-amino-5-bromopyridine.
-
IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
ResearchGate. (n.d.). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2022, July 19). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]
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Application Note: Triazolopyridine Scaffolds as a Privileged Framework for Kinase Inhibitor Design
An in-depth guide to the systematic development of kinase inhibitors from triazolopyridine precursors, designed for researchers, scientists, and drug development professionals.
Introduction: The Enduring Appeal of Kinase Inhibition and the Triazolopyridine Core
Protein kinases represent one of the most critical and extensively pursued classes of drug targets in modern medicine. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms in these areas.[2][3]
Within the landscape of medicinal chemistry, the triazolopyridine scaffold has emerged as a "privileged structure."[4][5] This fused heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and a three-dimensional arrangement of hydrogen bond donors and acceptors that make it an ideal starting point for potent and selective kinase inhibitors.[5][6] Triazolopyridine-based compounds have been successfully developed as inhibitors for a diverse range of kinases, including p38 MAP kinase, Janus kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR), demonstrating the scaffold's versatility.[2][4][7]
This guide provides a comprehensive overview of the key stages in the development of kinase inhibitors from triazolopyridine precursors, from initial synthetic strategy to biochemical and cellular characterization.
Section 1: Design and Synthesis of Triazolopyridine Analogs
Expertise & Rationale: Why the Triazolopyridine Scaffold?
The utility of the triazolopyridine core lies in its ability to effectively mimic the hinge-binding interactions of the adenine moiety of ATP. The nitrogen atoms within the fused ring system can form critical hydrogen bonds with the "hinge region" of the kinase, a key anchoring point for inhibitors. Furthermore, the scaffold presents multiple vectors for substitution, allowing medicinal chemists to systematically explore the surrounding binding pockets to enhance potency and selectivity. Structure-based drug design is often employed to guide these modifications.[8][9]
Protocol 1: General Synthesis of a[2][4][8]Triazolo[1,5-a]pyridine Core
This protocol describes a common and reliable method for synthesizing the triazolopyridine framework, which can then be further functionalized. The traditional approach often begins with the dehydration of a 2-hydrazidopyridine.[5]
Workflow for Triazolopyridine Synthesis
Caption: General synthetic workflow for triazolopyridine analogs.
Step-by-Step Methodology:
-
Preparation of 2-Hydrazinopyridine Intermediate:
-
To a solution of a substituted 2-chloropyridine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting 2-hydrazinopyridine intermediate, typically by recrystallization or column chromatography.
-
-
Acylation of the Hydrazide:
-
Dissolve the 2-hydrazinopyridine intermediate in an appropriate aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent like EDC/HOBt).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with aqueous sodium bicarbonate and brine, then dry the organic layer over sodium sulfate.
-
Purify the acylated product by column chromatography.
-
-
Cyclization to Form the Triazolopyridine Core:
-
Treat the acylated hydrazide with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture gently (e.g., 80-100°C) for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude triazolopyridine core via column chromatography.
-
-
Functionalization and Analog Synthesis:
Section 2: Structure-Activity Relationship (SAR) and Lead Optimization
Expertise & Rationale: Driving Potency and Selectivity
Once a core scaffold is synthesized, SAR studies are crucial for rationally designing more effective and selective inhibitors.[4] By systematically modifying different parts of the molecule—such as the aryl groups and side chains—and measuring the impact on inhibitory potency (IC₅₀), researchers can build a model of the pharmacophore. For example, in the development of p38 MAP kinase inhibitors, modifications to the C4 aryl group and the triazole side-chain have been shown to significantly impact potency.[4][10]
Data Presentation: Representative SAR for Triazolopyridine-Based p38α Inhibitors
The following table, compiled from typical SAR studies, illustrates how structural changes influence inhibitory activity against p38α kinase.[4]
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
SAR Insights:
-
Triazole Side-Chain: Increasing the steric bulk from methyl to isopropyl (Compounds 1-3) improves potency, suggesting a hydrophobic pocket in this region. However, excessive bulk (tert-Butyl, Compound 6) can be detrimental.
-
C4 Aryl Group: Introducing a second fluorine atom at the 2-position of the phenyl ring (Compound 4 vs. 3) enhances inhibitory activity, likely due to favorable electronic or binding interactions.
Section 3: Biochemical and Cellular Characterization
Expertise & Rationale: Validating Inhibition from Bench to Cell
Identifying a potent inhibitor in a biochemical assay is the first step.[3] It is equally critical to confirm that the compound engages its target in a cellular environment and elicits the desired functional response. This two-pronged approach ensures that observed activity is not an artifact of the in vitro system and translates to a biological effect.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a robust, luminescence-based method to determine the IC₅₀ value of an inhibitor by quantifying ADP production during the kinase reaction.[1] It is suitable for high-throughput screening.
Workflow for In Vitro Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution series of the triazolopyridine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
Transfer a small volume (e.g., 2.5 nL) of each concentration to the wells of a 384-well assay plate. Include DMSO-only wells as a 0% inhibition control and wells without kinase as a 100% inhibition control.
-
-
Kinase Reaction:
-
Prepare a 2x master mix containing the target kinase and its specific substrate in the appropriate kinase reaction buffer. The final concentrations should be optimized to ensure the reaction is in the linear range.[1]
-
Add the kinase/substrate master mix (e.g., 2.5 µL) to each well.
-
Prepare a 2x ATP solution. The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Initiate the reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.
-
Mix gently and incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).[1]
-
-
ADP Detection:
-
To stop the kinase reaction, add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This also depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well. This converts the ADP generated by the kinase into ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cellular Target Engagement via Western Blot
This protocol determines if the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase within a cell, confirming its biological activity.[2]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing EGFR for an EGFR inhibitor) to ~80% confluency.[2]
-
Treat the cells with various concentrations of the triazolopyridine inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody against the total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement by the inhibitor.
-
Targeted Signaling Pathway: p38 MAP Kinase
Triazolopyridine inhibitors often target stress and inflammatory signaling cascades. The p38 MAP kinase pathway is a prime example.[4]
Caption: Inhibition of the p38 MAP kinase inflammatory pathway.
References
- Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors. Benchchem.
- ResearchGate. (n.d.). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development | Request PDF. ResearchGate.
- Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
-
MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][4][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Retrieved from
- PubMed. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed.
- Molecular Diversity. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Molecular Diversity.
- Taylor & Francis Online. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online.
- ResearchGate. (n.d.). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative ac. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
- PubMed. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. PubMed.
- PubMed. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed.
-
ResearchGate. (2022). (PDF) Investigation of Structure Activity Relationship: In silico Studies of[2][4][8]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. ResearchGate. Retrieved from
- PMC. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC.
- ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate.
- PubMed. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
- PubMed. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed.
-
ResearchGate. (n.d.). Structure-based design, synthesis, and study of pyrazolo[1,5-a][4][5][11]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Retrieved from
- ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Request PDF. ResearchGate.
-
ResearchGate. (n.d.). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[2][4][8]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics | Request PDF. ResearchGate. Retrieved from
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Application Notes and Protocols for In Silico Molecular Docking of 2-Bromo-triazolo[1,5-A]pyridin-6-amine Analogues
Introduction: The Strategic Role of In Silico Docking in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the early-stage identification and validation of potential drug candidates are paramount to a streamlined and cost-effective drug development pipeline.[1][2] Molecular docking, a sophisticated computational technique, has emerged as a cornerstone in this process, offering a predictive window into the binding interactions between small molecules and their macromolecular targets at an atomic level.[3][4] This in silico approach not only accelerates the screening of vast chemical libraries but also provides profound insights into the structural basis of ligand-receptor recognition, thereby guiding the rational design and optimization of lead compounds.[5]
The[1][3][5]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[6] Derivatives of this core structure have been reported to exhibit inhibitory effects against a range of biological targets, including kinases, enzymes, and nuclear receptors, underscoring their potential as therapeutic agents.[1][3][4][5][7] This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study on 2-Bromo-triazolo[1,5-A]pyridin-6-amine analogues, a novel class of compounds with therapeutic promise.
Herein, we will focus on α-glucosidase as a representative target, drawing upon a validated study that has successfully employed molecular docking to elucidate the binding modes of similar triazolopyridine derivatives.[4] This approach not only furnishes a practical and reproducible workflow but also establishes a framework for validating the computational model against experimental data.
I. Foundational Principles: Understanding the "Why" Behind the "How"
Molecular docking simulates the binding of a ligand (the small molecule) to the active site of a receptor (the protein).[3][8] The process is governed by two key components: a search algorithm and a scoring function . The search algorithm explores the conformational space of the ligand within the binding pocket, generating a multitude of possible binding poses.[9] The scoring function then evaluates each of these poses, assigning a score that estimates the binding affinity.[10][11] A more negative docking score generally indicates a more favorable binding interaction.
II. The In Silico Experimental Workflow: A Conceptual Overview
The successful execution of a molecular docking study hinges on a systematic and logical progression of steps. Each stage is critical for ensuring the accuracy and reliability of the final results.
Caption: A generalized workflow for a molecular docking study.
III. Detailed Protocols: From Target Selection to Data Interpretation
This section provides a detailed, step-by-step protocol for the molecular docking of 2-Bromo-triazolo[1,5-A]pyridin-6-amine analogues against α-glucosidase. We will utilize widely accessible and validated software tools for this workflow.
Protocol 1: Target Selection and Preparation
Rationale: The quality of the receptor structure is paramount for a meaningful docking study. The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB). The raw PDB structure often contains non-essential molecules like water, ions, and co-crystallized ligands that must be removed. Additionally, hydrogen atoms, which are often absent in crystal structures, need to be added, and appropriate charges must be assigned to the atoms.
Software: UCSF Chimera, AutoDockTools.
Steps:
-
Target Identification: Based on literature evidence for the activity of triazolopyridine derivatives, we select α-glucosidase as our target protein.[4]
-
PDB Structure Retrieval: Download the crystal structure of α-glucosidase from the PDB database. A suitable structure is PDB ID: 3A4A.[4]
-
Initial Cleaning and Preparation in UCSF Chimera:
-
Open the 3A4A PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add hydrogen atoms, including those to polar atoms.
-
Assign partial charges to the protein atoms.
-
Save the prepared protein as a .pdb file.
-
-
Final Preparation using AutoDockTools:
-
Open the cleaned protein .pdb file in AutoDockTools.
-
Add polar hydrogens and assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the final prepared receptor in the .pdbqt format, which is required for AutoDock Vina.
-
Protocol 2: Ligand Preparation
Rationale: The ligand structures must be in a 3D format with correct stereochemistry, and appropriate charges and rotatable bonds defined. This ensures that the docking algorithm can accurately explore the conformational flexibility of the ligand.
Software: ChemDraw, Avogadro, AutoDockTools.
Steps:
-
2D Structure Generation: Draw the 2D structures of the 2-Bromo-triazolo[1,5-A]pyridin-6-amine analogues using a chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization:
-
Import the 2D structures into a molecular editor like Avogadro.
-
Convert the 2D structures to 3D.
-
Perform an initial energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step generates a low-energy starting conformation.
-
Save the energy-minimized ligands as .pdb files.
-
-
Final Preparation in AutoDockTools:
-
Open each ligand .pdb file in AutoDockTools.
-
Add all hydrogens and compute Gasteiger charges.
-
Detect the aromatic carbons and define the rotatable bonds.
-
Save the prepared ligands in the .pdbqt format.
-
Protocol 3: Grid Box Generation and Molecular Docking
Rationale: The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable ligand conformations. The size and center of the grid box are critical parameters that must be carefully defined to encompass the entire binding pocket.
Software: AutoDockTools, AutoDock Vina.
Steps:
-
Defining the Binding Site:
-
In AutoDockTools, load the prepared receptor (.pdbqt file).
-
Identify the active site residues. For α-glucosidase (PDB ID: 3A4A), key residues include ASP307, ARG315, TYR158, and PHE303.[4]
-
Center the grid box around these key residues.
-
-
Setting Grid Box Dimensions:
-
Adjust the dimensions of the grid box (x, y, and z) to ensure it is large enough to accommodate the ligands and allow for rotational and translational movements. A common practice is to have a grid box of approximately 20-25 Å in each dimension.
-
-
Execution of Molecular Docking with AutoDock Vina:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file as input.
-
AutoDock Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding docking scores (in kcal/mol).
-
IV. Analysis and Interpretation of Docking Results
Software: PyMOL, Discovery Studio Visualizer.
Data Presentation:
| Analogue | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Analogue 1 | -8.5 | 0.5 | ASP307, TYR158 |
| Analogue 2 | -9.2 | 0.1 | PHE303, GLN353 |
| Analogue 3 | -7.8 | 1.2 | ARG315 |
Steps:
-
Ranking Ligands by Docking Score: The primary metric for evaluating the docking results is the binding affinity, represented by the docking score. A more negative score suggests a stronger binding affinity. Rank the 2-Bromo-triazolo[1,5-A]pyridin-6-amine analogues based on their docking scores.
-
Visualization of Binding Poses:
-
Use molecular visualization software like PyMOL or Discovery Studio to view the docked poses of the ligands within the active site of α-glucosidase.
-
Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.
-
Pay close attention to interactions with the key active site residues identified earlier.
-
-
Structure-Activity Relationship (SAR) Analysis: Correlate the structural features of the analogues with their docking scores and binding interactions. For example, does the addition of a particular functional group lead to a more favorable docking score and the formation of additional hydrogen bonds?
V. Protocol Validation: Ensuring the Reliability of In Silico Predictions
Rationale: A crucial step in any molecular docking study is to validate the chosen protocol to ensure its predictive power.[7] A common and robust method for validation is to "re-dock" a co-crystallized ligand into the active site and assess how well the docking program can reproduce the experimentally observed binding pose. Another powerful validation technique is to correlate the docking scores of a series of known inhibitors with their experimentally determined biological activities (e.g., IC50 values).[4]
Steps:
-
Re-docking of a Known Ligand:
-
If a co-crystallized ligand is present in the PDB structure, extract it and prepare it as described in Protocol 2.
-
Dock the ligand back into the receptor's active site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
-
Correlation with Experimental Data:
-
Obtain a dataset of triazolopyridine derivatives with known IC50 values against α-glucosidase from the literature.[4]
-
Perform molecular docking on these compounds using the established protocol.
-
Plot the docking scores against the experimental pIC50 (-logIC50) values.
-
A good correlation between the docking scores and the experimental activities provides confidence in the predictive ability of the docking protocol.
-
Caption: Workflow for validating the molecular docking protocol.
VI. Conclusion and Future Directions
This guide has provided a detailed and scientifically grounded protocol for the in silico molecular docking of 2-Bromo-triazolo[1,5-A]pyridin-6-amine analogues. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of their compounds, thereby accelerating the drug discovery process. It is important to remember that molecular docking is a predictive tool, and the results should be interpreted in the context of experimental validation.[7] Future work should focus on the synthesis and in vitro biological evaluation of the most promising analogues identified through this in silico screening to confirm their activity and further elucidate their mechanism of action.
VII. References
-
1][3][5]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer.
-
1][3][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
-
1][3][5]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors.
-
1][3][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway.
-
1][3][5]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
-
1][3][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
High-Throughput Screening of Triazolopyridine Libraries: A Strategic Guide for Kinase & Target Discovery
Abstract
The triazolopyridine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for ATP-binding pockets and diverse biological receptors. This guide provides a rigorous technical framework for screening triazolopyridine libraries, focusing on overcoming solubility challenges, optimizing kinase-targeted assays (TR-FRET), and validating hits against false positives common to nitrogen-rich heterocycles.
Introduction: The Triazolopyridine Advantage
Triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridine) are bicyclic heterocycles that effectively mimic the purine ring of ATP. This structural mimicry makes them exceptionally potent starting points for developing inhibitors of kinases (e.g., JAK1, PIM, c-Met) and other nucleotide-binding proteins.
However, their planar, aromatic nature often leads to π-π stacking aggregation and limited aqueous solubility, creating specific challenges in High-Throughput Screening (HTS). This protocol addresses these physicochemical properties to ensure data integrity.
Key Biological Targets
-
Kinases: JAK1/2, PIM-1, c-Met, MPS1.
-
Tubulin: Inhibition of polymerization via colchicine binding site.
-
GPCRs: Adenosine receptors (A2A).
Library Management & Quality Control
critical step: Poor library handling is the primary cause of HTS failure for hydrophobic scaffolds.
DMSO Stock Preparation
Triazolopyridines are generally lipophilic. Standardize library stocks at 10 mM in 100% DMSO .
-
Storage: Low-binding cyclic olefin copolymer (COC) plates or Matrix tubes.
-
Hydration Control: DMSO is hygroscopic. Water uptake causes compound precipitation.[1] Use a dry nitrogen environment or desiccated storage (-20°C).
-
Freeze-Thaw Cycles: Limit to <5 cycles . Repeated cycling induces micro-precipitation invisible to the naked eye but devastating to acoustic dispensers.
Acoustic Dispensing (The "Echo" Advantage)
Avoid tip-based transfer for this scaffold. Use Acoustic Liquid Handling (e.g., Labcyte Echo).
-
Precision: Transfers 2.5 nL – 50 nL droplets directly from source to assay plate.
-
No Contact: Eliminates compound carryover.
-
Solubility Preservation: "Touchless" transfer prevents the precipitation often seen when hydrophobic compounds contact plastic tips.
Core Protocol: TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected as the primary protocol. It is ratiometric (correcting for well-to-well variability) and time-gated (eliminating interference from autofluorescent compounds, a risk with some triazolopyridine substituents).
Assay Principle
A tracer (fluorophore-labeled ATP competitor) binds to the kinase. An antibody labeled with a Europium (Eu) cryptate binds the kinase tag (e.g., His-tag or GST).
-
No Inhibitor: Tracer binds kinase → FRET occurs between Eu-Ab and Tracer → High Signal.
-
Inhibitor Present: Displaces Tracer → FRET disrupted → Low Signal.
Workflow Diagram (Graphviz)
Caption: End-to-End HTS Workflow for Triazolopyridine Kinase Screening using TR-FRET.
Detailed Step-by-Step Procedure
Materials:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Plate: 384-well white, low-volume, non-binding surface (Corning #4513).
-
Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.
Protocol:
-
Compound Spotting: Use the Echo to dispense 10 nL of library compounds (10 mM) into the dry assay plate.
-
Controls: Column 1 (DMSO only, Max Signal), Column 2 (Staurosporine 10 µM, Min Signal).
-
-
Enzyme Addition: Dispense 5 µL of Kinase/Antibody mixture in Buffer A.
-
Note: Pre-incubating compound with protein for 15 mins before tracer addition can identify slow-binding inhibitors, common with this scaffold.
-
-
Tracer Addition: Dispense 5 µL of Tracer solution (at 2x Kd concentration).
-
Incubation: Seal plate. Centrifuge at 1000 rpm for 1 min. Incubate for 60 minutes at Room Temperature (20-22°C) in the dark.
-
Detection: Read on a plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 615 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Tracer).
-
Data Analysis & Hit Validation
Calculation
Calculate the Emission Ratio (ER) to normalize data:
Calculate % Inhibition:
Quality Metrics (Z-Factor)
A Z' > 0.5 is required for a robust assay.
Triage & False Positive Identification
Triazolopyridines are generally stable, but PAINS (Pan-Assay Interference Compounds) filters should be applied post-screen.
| False Positive Type | Mechanism | Mitigation Strategy |
| Aggregators | Compound forms colloidal aggregates that sequester enzyme. | Add 0.01% Triton X-100 or Brij-35 to buffer. Aggregators are detergent-sensitive. |
| Fluorescence Quenchers | Compound absorbs light at 340nm or 615nm. | Check raw donor (615nm) signal. If donor signal drops >20% vs DMSO, flag as a quencher. |
| Singlet Oxygen Generators | Compound generates reactive oxygen species. | Include a thiol scavenger (e.g., 2 mM DTT) in the buffer. |
Case Study: JAK1 Inhibitor Discovery
The discovery of Filgotinib (GLPG0634) highlights the success of this workflow.[2][3]
-
Library: A focused library of triazolopyridines was screened against JAK1.[3]
-
Hit: A [1,2,4]triazolo[1,5-a]pyridine hit was identified.[4][5][6]
-
Optimization: The scaffold allowed for substitution at the C-2 and C-5 positions to tune selectivity against JAK2, eventually leading to a clinical candidate for rheumatoid arthritis.
References
-
Felicetti, T., et al. (2022). "Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents."[7][8] Current Medicinal Chemistry. Link
-
Menet, C. J., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry. Link
-
East, S. P., et al. (2009). "DNA Gyrase Inhibitors: Synthesis and Antimicrobial Activity of Triazolopyridines." Bioorganic & Medicinal Chemistry Letters. Link
-
Thermo Fisher Scientific. "High-Throughput Screening (HTS) for Drug Discovery." Application Guide. Link
-
Di, L., & Kerns, E. (2006). "Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization." Drug Discovery Today. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-triazolo[1,5-a]pyridin-6-amine
Welcome to the technical support center for the synthesis of 2-Bromo-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance your experimental success by explaining the underlying chemical principles and offering practical, field-tested solutions.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 2-Bromo-triazolo[1,5-a]pyridin-6-amine, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A diminished or absent yield of 2-Bromo-triazolo[1,5-a]pyridin-6-amine is a frequent challenge. The causes can range from suboptimal reaction conditions to reagent impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Ring Formation | The cyclization of the pyridine precursor to form the triazole ring is a critical step. This process can be sensitive to temperature, reaction time, and the choice of catalyst or reagent. | Ensure the reaction is heated to the optimal temperature for a sufficient duration. The use of a suitable dehydrating agent or catalyst, such as phosphorus oxychloride or a copper catalyst, can facilitate the ring closure.[1][2] |
| Suboptimal Bromination | The introduction of the bromine atom at the 2-position of the triazolo[1,5-a]pyridine core requires specific conditions. Incorrect stoichiometry of the brominating agent or an inappropriate solvent can lead to low conversion. | Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). The reaction may benefit from the addition of a radical scavenger to suppress side reactions.[3] Consider using a milder brominating agent if harsh conditions lead to decomposition. |
| Degradation of Starting Materials or Product | The starting materials or the final product may be sensitive to air, moisture, or light. The triazolopyridine ring system can be susceptible to ring-opening under certain conditions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Protect the reaction from light if any of the components are known to be light-sensitive. |
| Inefficient Purification | The desired product may be lost during the work-up and purification steps. This can be due to co-elution with impurities during chromatography or solubility issues during extraction. | Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. For crystallization, test various solvents and solvent mixtures to find conditions that favor the formation of pure crystals. |
Issue 2: Formation of Significant Side Products
The presence of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products. Identifying these impurities is key to optimizing the reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | The use of excess brominating agent or prolonged reaction times can lead to the formation of di- or tri-brominated products. | Reduce the equivalents of the brominating agent and monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction at the optimal time. |
| Ring Opening | The triazole ring in triazolo[1,5-a]pyridines can undergo ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[4] | Maintain a neutral or slightly basic pH during the reaction and work-up, unless acidic conditions are explicitly required for a specific step. Avoid excessively high temperatures that might promote degradation. |
| Formation of Isomers | Depending on the substitution pattern of the starting pyridine, bromination could potentially occur at other positions on the pyridine or triazole ring, leading to isomeric impurities. | The regioselectivity of the bromination is often directed by the existing substituents. Ensure the synthesis of the starting triazolo[1,5-a]pyridin-6-amine is robust to avoid the presence of isomers that could be brominated in subsequent steps. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 2-Bromo-triazolo[1,5-a]pyridin-6-amine can be challenging due to its physical properties or the presence of closely related impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Impurities | If the side products have a similar polarity to the desired product, separation by standard column chromatography can be difficult. | Employ alternative chromatographic techniques such as preparative HPLC or use a different stationary phase for column chromatography. Consider derivatizing the amine group to alter the polarity of the product, facilitating separation, followed by deprotection. |
| Poor Crystallization | The product may be an oil or may not readily crystallize from common solvents, making purification by recrystallization difficult. | Attempt crystallization from a wider range of solvents or solvent mixtures. Techniques such as slow evaporation or vapor diffusion may be effective. If the product is an oil, try to convert it to a salt (e.g., hydrochloride) which is often more crystalline. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-Bromo-triazolo[1,5-a]pyridin-6-amine.
Q1: What is a typical synthetic route to prepare 2-Bromo-triazolo[1,5-a]pyridin-6-amine?
A common approach involves a multi-step synthesis. First, a substituted 2-aminopyridine is cyclized to form the triazolo[1,5-a]pyridine core.[1] This is often achieved by reacting the 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. Subsequent bromination at the 2-position yields the final product.
Caption: General synthetic workflow for 2-Bromo-triazolo[1,5-a]pyridin-6-amine.
Q2: Which brominating agent is most suitable for this synthesis?
N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of transformation. It is a source of electrophilic bromine and is generally milder than using elemental bromine, which can lead to more side reactions. The reaction is often carried out in a suitable organic solvent like acetonitrile or dichloromethane.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS gives more detailed information, including the mass of the product and any byproducts, which can help in identifying them.
Q4: What are the key safety precautions to consider during this synthesis?
-
Brominating agents like NBS are corrosive and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are often flammable and can be toxic. Work in a well-ventilated area and away from ignition sources.
-
Unknown products and byproducts should be treated as potentially hazardous.
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of Triazolo[1,5-a]pyridin-6-amine
This protocol provides a general procedure for the cyclization step. Optimization may be required based on the specific starting materials.
-
To a solution of the appropriately substituted 2,6-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add the cyclizing agent (e.g., a formamide equivalent or a similar reagent, 1.1 eq).
-
Add a catalyst if required (e.g., a catalytic amount of acid or base).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure triazolo[1,5-a]pyridin-6-amine.
Protocol 2: Bromination of Triazolo[1,5-a]pyridin-6-amine
This protocol describes the bromination at the 2-position.
-
Dissolve the triazolo[1,5-a]pyridin-6-amine (1.0 eq) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Bromo-triazolo[1,5-a]pyridin-6-amine.
Caption: A logical workflow for troubleshooting low yield issues.
IV. References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. RSC Publishing.
-
PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
-
Organic Chemistry Portal. (n.d.). 1,2,4-Triazolo[1,5-a]pyridine synthesis.
-
PMC. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
-
Arabian Journal of Chemistry. (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. RSC Publishing.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Brominated Heterocyclic Amines
Welcome to the Technical Support Center. Brominated heterocyclic amines are highly versatile intermediates in drug discovery, particularly as cross-coupling partners in palladium-catalyzed reactions. However, their unique physicochemical properties—specifically the basicity of the heterocyclic nitrogen coupled with the heavy, polarizable nature of the bromine atom—present distinct purification challenges. This guide provides field-proven troubleshooting strategies, emphasizing the mechanistic causality behind each chromatographic behavior.
Part 1: Troubleshooting FAQs
Q1: Why is my brominated heterocyclic amine streaking severely on normal-phase silica gel, and how do I resolve this?
The Causality: The fundamental cause of amine streaking is the interaction between the basic nitrogen of your heterocycle and the acidic silanol groups (Si-OH) present on the surface of standard silica gel[1]. When dispersed in aqueous or polar environments, silica exhibits an acidic pH (typically 3–4) due to these ionizable silanols[2]. If your heterocyclic amine is a relatively strong organic base, it deprotonates the silanol. The resulting locally ionized Si–O⁻ groups act as a strong cation exchanger[2]. This creates a dual-mode of retention (standard partitioning + cation exchange), leading to severe tailing, streaking, and irreversible adsorption[1].
The Solution: You must "deactivate" the acidic silanol sites.
-
Mobile Phase Modifiers: Add 1–5% (v/v) of a basic modifier like Triethylamine (TEA) or Ammonia (NH₃) to your mobile phase[1]. The modifier acts as a sacrificial base, outcompeting your analyte for the acidic silanol binding sites[1].
-
Alternative Stationary Phases: If removing TEA post-purification is problematic, switch to an amine-functionalized silica column. These columns are end-capped with primary amines, inherently neutralizing the silica surface and eliminating the need for mobile phase modifiers[3].
Q2: I am losing the bromine atom during purification or downstream processing. What causes this debromination?
The Causality: Unwanted debromination (hydrodehalogenation) is a notorious side reaction. In the context of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), it occurs when a palladium-hydride (Pd-H) species forms and enters a competing catalytic cycle, cleaving the C-Br bond[4]. Furthermore, brominated heterocycles can be highly susceptible to nucleophilic attack; even treatment with hard bases can induce unexpected debromination if the ring is highly electron-deficient[5].
The Solution:
-
Mitigate Pd-H Formation: If debromination occurs during a coupling step prior to purification, switch from strong nucleophilic bases (like NaOtBu) to milder, sterically hindered inorganic bases (e.g., K₃PO₄ or Cs₂CO₃)[4].
-
Thermal Control: Lower the reaction and evaporation temperatures. Thermal decomposition of solvents or ligands often generates the hydride sources responsible for debromination[4].
Q3: How do I separate closely related brominated regioisomers that co-elute on normal phase?
The Causality: Regioisomers of brominated heterocycles often possess identical dipole moments but differ slightly in their hydrophobic surface area and pKa. Normal-phase silica struggles to differentiate these subtle steric differences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on hydrophobic partitioning, making it vastly superior for resolving regioisomers of heterocyclic aromatic amines (HAAs).
The Solution: Utilize a C18 stationary phase with a buffered aqueous/organic gradient. Using an acidic buffer (e.g., 30 mM ammonium formate at pH 3.2 or 0.1% Trifluoroacetic acid) ensures the basic amines remain fully protonated, standardizing their interaction with the stationary phase and preventing peak tailing,[6].
Part 2: Visualizations of Purification Mechanisms
Fig 1: Resolution pathway for amine streaking on silica gel via silanol deactivation.
Fig 2: Self-validating acid-base extraction workflow for basic heterocyclic amines.
Part 3: Standardized Experimental Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography
Purpose: To purify basic brominated heterocycles without irreversible adsorption.
-
Solvent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) aqueous Ammonia (NH₃) or Triethylamine (TEA) to the Methanol portion prior to mixing[1].
-
Column Equilibration: Pass 2–3 column volumes of the initial mobile phase (e.g., 95:5 DCM:MeOH with 1% TEA) through the silica gel column to fully deactivate the acidic silanol sites[1].
-
Sample Loading: Dissolve the crude brominated amine in the minimum amount of DCM. If solubility is poor, dry-load the sample onto Celite (avoid dry-loading onto silica, as concentrated basic amines can degrade the silica matrix).
-
Elution: Run the gradient. Monitor fractions via TLC (plates must be pre-treated with TEA vapor to accurately reflect column conditions).
-
Post-Purification: To remove residual TEA, concentrate the fractions, dissolve the residue in EtOAc, and wash with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate under high vacuum.
Protocol B: Reverse-Phase HPLC for Regioisomer Separation
Purpose: To isolate closely related brominated regioisomers.
-
Column Selection: Use a high-resolution C18 column (e.g., 100 × 2.0 mm I.D., 3 μm particle size)[6].
-
Mobile Phase Setup:
-
Gradient Elution: Initiate at 10% B. Hold for 1 minute, then apply a linear gradient to 40% B over 8 minutes, followed by a steep ramp to 90% B to wash the column[6].
-
Detection: Monitor via UV at 254 nm and 315 nm (specific for many heterocyclic aromatic systems).
Part 4: Quantitative Data Summary
The following table summarizes the impact of various purification parameters on the recovery and resolution of brominated heterocyclic amines.
| Purification Method | Stationary Phase | Mobile Phase / Modifier | Primary Mechanism | Typical Recovery | Streaking Issue |
| Standard Flash | Unmodified Silica (Si-OH) | Hexane / EtOAc | Partitioning + Cation Exchange | < 40% | Severe |
| Modified Flash | Unmodified Silica (Si-OH) | DCM / MeOH + 1-5% TEA | Partitioning (Silanols blocked) | 85 - 95% | Minimal |
| Amine-Functionalized | Amine-capped Silica | Hexane / EtOAc | Pure Partitioning | 90 - 98% | None |
| RP-HPLC | C18 (End-capped) | H₂O (pH 3.2) / MeCN | Hydrophobic Partitioning | > 95% | None |
| Acid-Base Extraction | Liquid-Liquid | Aqueous HCl / NaOH | pKa-dependent Ionization | 70 - 90% | N/A |
References
- BenchChem Technical Support Team. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
- Chemistry Stack Exchange. What is "silanol activity"? Stack Exchange.
- Teledyne ISCO. RediSep amine functionalized column. Teledyne ISCO.
- BenchChem Technical Support Team. Preventing debromination in subsequent reaction steps. BenchChem.
- Longdom Publishing.
- National Institutes of Health (NIH).
- Clockss Archive. An unusual base-induced debromination reaction of 3,1-dibromo-3-methoxycarbonylsulfolane. Clockss.
- ResearchGate. Determination of Heterocyclic Aromatic Amines in Heated Meat Samples Using an Efficient Microwave Assisted Extraction and Microextraction Method Followed by HPLC. SBMU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Rapid determination of heterocyclic amines in ruminant meats using accelerated solvent extraction and ultra-high performance liquid chromatograph–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of triazolopyridine synthesis
Status: Online | Tier: 3 (Senior Process Chemistry Support) Ticket Subject: Overcoming Critical Failures in [1,2,4]Triazolo[1,5-a]pyridine Scale-Up
Welcome to the Scale-Up Support Hub
You have reached the desk of the Senior Application Scientist. We understand that moving triazolopyridine synthesis from the milligram (medicinal chemistry) scale to the kilogram (pilot) scale introduces non-linear failures—specifically regarding regiochemical integrity (isomerism) , thermal safety , and genotoxic impurity (GTI) control .
This guide bypasses standard textbook theory to address the specific "pain points" encountered when scaling this scaffold.
Module 1: The Isomer Crisis (Regioselectivity)
User Complaint: "I followed the med-chem route using 2-hydrazinopyridine and an acid chloride. On a 10g scale, I got the product. On a 500g scale, HPLC shows a massive impurity (up to 40%) with the same Mass Spec (M+1) as my product. What happened?"
Diagnosis: You are witnessing the Kinetic vs. Thermodynamic battle. You likely synthesized the [1,2,4]triazolo[4,3 -a]pyridine (kinetic product) instead of the desired [1,2,4]triazolo[1,5 -a]pyridine (thermodynamic product). On larger scales, heat transfer differences often alter the ratio, or "mild" workups fail to trigger the necessary rearrangement.
The Fix: The Dimroth Rearrangement To secure the stable [1,5-a] isomer, you must force the Dimroth Rearrangement . This is an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1]
Troubleshooting Protocol
-
Check pH: The rearrangement is base-catalyzed. If your reaction is neutral or acidic, the kinetic [4,3-a] isomer persists.
-
Apply Heat: The [4,3-a] isomer rearranges to [1,5-a] upon heating in basic media.
-
Validation: Do not rely on MS alone. Use 1H-NMR.[2][3][4] The bridgehead proton in the [1,5-a] isomer is typically shielded relative to the [4,3-a] isomer due to the difference in ring currents.
Visualizing the Mechanism (The "Why"):
Caption: The Dimroth Rearrangement pathway. Scale-up often traps the process at the Red node (Kinetic). Process conditions must drive the system to the Green node (Thermodynamic).
Module 2: Exotherm Management & Safety
User Complaint: "We are running an oxidative cyclization using Iodobenzene Diacetate (IBD) or NCS. Upon adding the oxidant, the reactor temperature spiked 15°C in 30 seconds. We triggered a safety interlock."
Diagnosis: Oxidative cyclizations of hydrazones to triazolopyridines are highly exothermic. On a bench scale, passive cooling masks this. On a pilot scale, the accumulation of unreacted oxidant leads to a "thermal runaway" potential.
The Fix: Dosing Control & Accumulation Checks
| Parameter | Bench Scale (Avoid) | Pilot Scale (Adopt) |
| Addition Mode | One-pot / Dump addition | Semi-batch (Dosing over time) |
| Cooling | Ice bath (Reactive) | Jacket control (Proactive) |
| Monitoring | TLC | Heat Flow Calorimetry (RC1) |
Safety Protocol
-
Calculate
(Adiabatic Temperature Rise): Before scaling, determine the maximum temperature attainable if cooling fails. -
Dosing Strategy: Do not add the oxidant (e.g., IBD, NCS) as a solid. Dissolve it and dose it as a solution.
-
The "Stop-and-Check": Pause dosing at 10%. Check HPLC. If the reaction hasn't started (induction period), DO NOT continue dosing. You are building a "bomb" of unreacted reagents. Wait for initiation (exotherm onset) before resuming.
Module 3: Genotoxic Impurity (GTI) Control
User Complaint: "Our final API has residual hydrazine levels >10 ppm. The regulatory limit is <1.5 µ g/day (approx 1-2 ppm). Standard recrystallization isn't clearing it."
Diagnosis: Hydrazines (used as starting materials) are "sticky" and often co-crystallize or get trapped in the lattice of triazolopyridines. They are known GTIs (Genotoxic Impurities).[5][6]
The Fix: Scavenging & Derivatization You cannot rely on simple washing. You must chemically modify the hydrazine to make it soluble in the mother liquor.
Decontamination Protocol
-
The Scavenger Wash: After the reaction completion, but before isolation, add a scavenger.
-
Analytical Validation: Standard HPLC-UV is blind to hydrazine. You must use a derivatization method (e.g., with benzaldehyde) to "see" the hydrazine down to ppm levels during method development.
Module 4: Isolation (The "Oiling Out" Problem)
User Complaint: "I'm trying to crystallize the product from Ethanol/Water. It comes out as a sticky oil that eventually hardens into a rock. I can't filter it."
Diagnosis: Triazolopyridines are prone to "oiling out" (Liquid-Liquid Phase Separation) when the anti-solvent (water) is added too fast or at too high a temperature.
The Fix: Controlled Crystallization Workflow
Caption: Scalable isolation workflow. Seeding at the metastable zone prevents "oiling out" and ensures filterable particle size distribution.
References & Authoritative Grounding
-
The Dimroth Rearrangement Mechanism:
-
Source: Elattar, K. M., et al. "Dimroth rearrangement: A versatile tool for the synthesis of heterocycles." RSC Advances, 2016.
-
Relevance: Defines the ANRORC mechanism essential for isomer control.
-
URL:[Link]
-
-
Scale-Up of Triazolopyridines (Process Chemistry):
-
Genotoxic Impurity Control (Hydrazines):
-
Oxidative Cyclization Hazards:
Sources
- 1. starchemistry888.com [starchemistry888.com]
- 2. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105503906A - Triazolo pyrazine derivative A crystal form and preparation method thereof - Google Patents [patents.google.com]
- 12. organic-chemistry.org [organic-chemistry.org]
Identifying and minimizing by-products in triazolopyridine reactions.
Welcome to the Triazolopyridine Technical Support Center. As a Senior Application Scientist, I have spent years optimizing heterocyclic ring-closures for pharmaceutical pipelines. The triazolopyridine scaffold is a highly valuable bioisostere in drug discovery, but synthesizing this fused bicyclic system often presents significant chemoselectivity challenges. Competing kinetic pathways frequently lead to unreacted intermediates, regioisomers, or over-oxidized degradation products.
This guide is designed to move beyond basic recipes. Here, we will dissect the mechanistic causality behind common experimental failures and provide self-validating, field-proven protocols to ensure high-fidelity synthesis.
Part 1: Diagnostic Workflow for By-Product Identification
Before adjusting your reaction parameters, you must accurately diagnose the dominant failure mode in your crude mixture. Use the following logic tree to map your LC-MS/NMR data to the correct troubleshooting pathway.
Diagnostic workflow for identifying and resolving common by-products in triazolopyridine synthesis.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: During the oxidative cyclization of 2-pyridyl hydrazones, I am observing significant amounts of unreacted starting material alongside black, over-oxidized tar. How can I balance this? Mechanistic Causality: The primary strategy for accessing [1,2,3]triazolo[1,5-a]pyridines relies on the oxidative cyclization of 2-pyridyl ketone hydrazones[1]. However, utilizing strong stoichiometric oxidants (like Pb(OAc)₄ or excess PIFA) creates a kinetic mismatch. The high redox potential of these reagents often triggers competitive, non-specific oxidation of the substrate before the desired N-N bond formation can reach completion. The Fix: Transition to a milder, halogen-mediated oxidative system. The use of an I₂/KI system or Chloramine-T facilitates a highly controlled, direct metal-free oxidative N-N bond formation, drastically reducing tar formation[2].
Q2: My dehydrative cyclization using POCl₃ yields a complex mixture heavily contaminated with chlorinated aromatic by-products. How do I improve chemoselectivity? Mechanistic Causality: This is a classic thermal degradation issue. Prolonged heating (often >12 hours) in neat POCl₃ or with traditional dehydrating agents provides enough thermal energy and residence time to trigger Vilsmeier-type side reactions, leading to the non-selective chlorination of electron-rich sites on the pyridine ring. The Fix: Implement microwave-assisted heating. Microwave irradiation directly activates the polar intermediates, accelerating the ring-closure condensation and reducing the required reaction time from hours to just 10–20 minutes at 100–150 °C[3]. This kinetically outcompetes the slower chlorination side-reactions.
Q3: I am trying to avoid transition-metal contamination (Pd/Cu) in my final API synthesis to meet stringent pharmaceutical limits. Are there viable metal-free pathways? Mechanistic Causality: Traditional cross-coupling and cyclization cascades rely heavily on Pd or Cu catalysts, which require rigorous, time-consuming scavenging post-reaction. The Fix: Utilize a catalyst-free, microwave-mediated tandem reaction employing enaminonitriles and benzohydrazides. This reaction proceeds via transamidation followed by nucleophilic addition to the nitrile, driven entirely by thermal microwave energy without the need for metal additives[4].
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols incorporate built-in validation checks. Do not proceed to the next step until the validation criteria are met.
Protocol A: Mild Oxidative Cyclization using Chloramine-T
Designed to eliminate over-oxidation and tar formation during N-N bond construction.
-
Reaction Setup: Charge the hydrazone intermediate (1.0 equiv, e.g., 0.075 mol) and 2-methyltetrahydrofuran (2-MeTHF, 10 volumes) into a reactor[5].
-
Homogenization: Establish efficient stirring (400-600 rpm) to ensure suspension homogeneity.
-
Oxidant Addition: Add Chloramine-T trihydrate (strictly 1.20 equiv). Causality Note: Strict stoichiometric control is the primary defense against over-oxidation.
-
Thermal Activation: Heat the mixture via an oil bath to an internal temperature of exactly 60 °C for 2 hours[5].
-
Validation Check (Self-Validation): Pause heating and sample the mixture. Dilute in MeCN and analyze via LC-MS. The protocol is validated when the starting hydrazone mass
is <2% relative to the cyclized product mass. If starting material persists >5%, add an additional 0.1 equiv of Chloramine-T and stir for 30 minutes. -
Workup: Cool to room temperature and perform an aqueous wash to remove inorganic sulfonamide by-products.
Protocol B: Microwave-Assisted Dehydrative Cyclization
Designed to prevent Vilsmeier-type chlorination during POCl₃-mediated ring closures.
-
Reaction Setup: Combine the 2-hydrazinopyridine derivative (1.0 equiv) and the corresponding carboxylic acid (1.0–1.5 equiv) in a heavy-walled, microwave-safe vial[3].
-
Reagent Addition: Add POCl₃ (2–20 equiv) to serve as both the dehydrating agent and the solvent[3].
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for exactly 15 minutes[3]. Causality Note: Rapid dielectric heating achieves the activation energy for cyclization instantly, preventing the slow degradation pathways seen in conventional reflux.
-
Validation Check (Self-Validation): Extract a 10 µL aliquot, quench in cold saturated NaHCO₃, and extract with EtOAc. TLC analysis (UV 254 nm) must show complete consumption of the highly polar hydrazide baseline spot.
-
Workup: Carefully pour the bulk reaction mixture over crushed ice to quench excess POCl₃, neutralize, and extract with ethyl acetate.
Part 4: Quantitative Data & Optimization Metrics
Use the following table to benchmark your current reaction conditions against optimized industry standards.
| Reaction Paradigm | Primary By-Product Risk | Mechanistic Causality | Optimized Mitigation Strategy |
| Oxidative Cyclization | Over-oxidized tars, unreacted hydrazones | High redox potential of stoichiometric oxidants (e.g., Pb(OAc)₄) causes non-specific oxidation before N-N coupling. | Limit oxidant to 1.2 equiv; switch to milder Chloramine-T or I₂/KI systems. |
| Dehydrative Cyclization | Chlorinated aromatics | Prolonged thermal stress in neat POCl₃ promotes competitive Vilsmeier-type electrophilic aromatic substitution. | Transition to microwave irradiation (140 °C) to reduce reaction time to <20 mins. |
| Metal-Catalyzed Coupling | Regioisomers, Pd/Cu contamination | Ligand scrambling and non-selective N-arylation during the catalytic cycle. | Employ catalyst-free microwave transamidation of enaminonitriles. |
Part 5: References
-
Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases ChemRxiv URL: [Link]
-
1,2,4-Triazolo[1,5-a]pyridine synthesis Organic Chemistry Portal URL: [Link]
-
CN102180875A - Preparation method of triazolopyridine derivative Google Patents URL:
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles MDPI URL:[Link]
-
Working with Hazardous Chemicals: Palladium-Catalyzed Triazolopyridine Synthesis Organic Syntheses (OrgSyn) URL: [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of triazolopyridines is a cornerstone in the synthesis of novel chemical entities with significant potential in medicinal chemistry and materials science.[1][2] However, optimizing these reactions, particularly concerning catalyst loading, can be a significant challenge leading to low yields, catalyst deactivation, and unwanted side reactions. This guide provides a comprehensive resource for troubleshooting and optimizing catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving triazolopyridine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with triazolopyridines?
For initial screening and optimization of both Suzuki-Miyaura and Buchwald-Hartwig reactions, a catalyst loading in the range of 2-5 mol% is a recommended starting point.[3] Once consistent and reproducible results are achieved, the catalyst loading can be systematically reduced to identify the minimum effective concentration for your specific substrates.
Q2: Why are my yields low despite using a standard catalyst loading?
Low yields in cross-coupling reactions of triazolopyridines can arise from several factors beyond just catalyst loading. The nitrogen atoms within the triazolopyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4][5] Additionally, steric hindrance from substituents on the triazolopyridine ring can impede the catalyst's approach.[4] Other common culprits include the choice of ligand, base, solvent, and the purity of your reagents.[3][4]
Q3: I'm observing a significant amount of starting material decomposition. What could be the cause?
Decomposition of starting materials, particularly the triazolopyridine, can be triggered by an inappropriate choice of base or excessively high reaction temperatures.[3] Some bases may be too strong and can lead to undesired side reactions. It's also crucial to ensure that the reaction is performed under an inert atmosphere, as oxygen can contribute to the degradation of both the catalyst and substrates.[6][7]
Q4: How do I know if my catalyst is being deactivated?
A common sign of catalyst deactivation is the formation of a black precipitate, which is often palladium black, an inactive form of the catalyst.[6] This can occur due to exposure to oxygen, high temperatures, or interactions with the heterocyclic substrate.[4][6] If you observe this, it's a strong indication that your catalytic cycle is being interrupted.
Troubleshooting Guide: Low Yield and Catalyst Inefficiency
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading for triazolopyridine cross-coupling reactions.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Strategy & Explanation |
| Inappropriate Catalyst System (Palladium Precursor & Ligand) | Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient and potentially coordinating heterocyles like triazolopyridines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] If you are using a less specialized ligand like PPh₃, consider switching.[8] Catalyst Precursor: Using a pre-catalyst, such as an XPhos Pd G3, can lead to the cleaner formation of the active catalytic species compared to starting with a simple palladium source like Pd(OAc)₂.[9][10] |
| Suboptimal Base Selection | Base Strength and Solubility: The base is vital for the transmetalation step in Suzuki reactions and deprotonation in Buchwald-Hartwig aminations.[11][12] For triazolopyridines, carbonate bases like Cs₂CO₃ or K₂CO₃ are often effective.[3] If yields are low with a weaker base, consider a stronger, but non-nucleophilic, base like K₃PO₄.[3] The solubility of the base can also play a role; ensure it is finely powdered and anhydrous.[3][13] |
| Incorrect Solvent Choice | Solvent Polarity and Degassing: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation by water or oxygen.[3][4] Common solvents for these couplings include dioxane, toluene, and DMF.[3][14] A solvent screen may be necessary to find the optimal conditions for your specific substrates.[6] |
| Initial Catalyst Loading Too Low | Establish a Baseline: While the goal is to minimize catalyst loading, starting with a higher concentration (e.g., 5 mol%) can help overcome initial reactivity hurdles and establish a baseline yield.[3] If this is successful, you can then incrementally decrease the loading. |
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
| Possible Cause | Troubleshooting Strategy & Explanation |
| Oxygen Exposure | Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[5] Thoroughly degas all solvents and reagents. Techniques like freeze-pump-thaw cycles are highly effective.[5][15] |
| High Reaction Temperature | Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] It's a delicate balance. Consider running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.[6] |
| Ligand Displacement | Use of Bulky Ligands: The nitrogen atoms in the triazolopyridine ring can displace the phosphine ligand from the palladium center, leading to inactive complexes.[4][16] Employing bulky biarylphosphine ligands can sterically disfavor this displacement and stabilize the active catalyst.[16][17] |
Problem 3: Side Reactions (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Strategy & Explanation |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen Control: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[5][7] Rigorous exclusion of air is critical. Temperature and Catalyst Loading: High temperatures and excessively high catalyst loadings can also favor homocoupling.[4] |
| Protodeboronation of Boronic Acid (Suzuki) | Anhydrous Conditions and Base Choice: The replacement of the boronic acid group with a hydrogen atom can be promoted by water and certain bases.[5] Ensure all reagents and solvents are anhydrous. If protodeboronation is a persistent issue, consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.[5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Halo-triazolopyridine (1.0 equiv)
-
Boronic acid or boronate ester (1.2 - 1.5 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halo-triazolopyridine, the boronic acid or ester, and the base.
-
Add the palladium pre-catalyst. For initial screening, start with 3-5 mol%.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Protocol 2: Screening of Catalyst Systems for Buchwald-Hartwig Amination
This protocol outlines a screening process to identify an effective catalyst system.
Materials:
-
Halo-triazolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In parallel reaction vials under an inert atmosphere, add the halo-triazolopyridine and the base.
-
To each vial, add a different combination of palladium source (e.g., 2 mol%) and ligand (e.g., 4 mol%).
-
Add the amine to each vial, followed by the anhydrous, degassed solvent.
-
Seal the vials and stir the reactions at the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 16 hours), cool the reactions and analyze a small aliquot from each by LC-MS to determine the most promising catalyst system.
Visualizing the Troubleshooting Workflow
A systematic approach is key to efficiently resolving issues in cross-coupling reactions. The following diagram illustrates a logical workflow for troubleshooting low yields.
Caption: A workflow diagram for troubleshooting low yields in triazolopyridine cross-coupling reactions.
Summary of Recommended Catalyst Loadings
The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. The following table provides general guidelines for initial experiments.
| Reaction Type | Palladium Pre-catalyst | Ligand | Typical Starting Loading (mol%) | Notes |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | (dppf) | 3 - 5 | A good starting point for many systems. |
| XPhos Pd G3 | XPhos | 2 - 5 | Often effective for sterically hindered or electron-deficient substrates.[4] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos / SPhos | 2 - 5 (Pd), 4 - 10 (Ligand) | Bulky biarylphosphine ligands are often crucial.[4] |
| RuPhos Pd G3 | RuPhos | 2 - 5 | Another excellent choice for challenging aminations. |
Data compiled from multiple sources for illustrative purposes. Optimal loadings are substrate-dependent.
By systematically addressing the potential points of failure outlined in this guide, researchers can more efficiently optimize catalyst loading for the cross-coupling of triazolopyridines, leading to higher yields, improved reproducibility, and the successful synthesis of target molecules.
References
-
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
Nett, A. J., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(17), 3173–3180. [Link]
-
Nett, A. J., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016). [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
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Moir, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
ResearchGate. Catalyst Loading Optimization. [Link]
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ResearchGate. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
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ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
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ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). [Link]
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Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018). [Link]
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ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC).... [Link]
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ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018). [Link]
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Frontiers. A Quick Access to Structurally Diverse Triazoloquinazoline Heterocycles via the MIL-101(Cr)-Catalyzed One-Pot Multi-Component Reaction of a Series of Benzaldehydes, Dimedone, and 1H-1,2,4-Triazol-3-Amine Under Green Conditions. [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
PMC. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ACS Publications. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]
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RSC Publishing. Copper(i)-catalyzed benzylation of triazolopyridine through direct C-H functionalization. [Link]
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Elsevier. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
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ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]
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MDPI. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[13][18][19]triazolo[4,3-a]pyridine. [Link]
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National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. [Link]
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Troubleshooting poor regioselectivity in the functionalization of triazolopyridines
Welcome to the technical support center for the functionalization of triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab. Our goal is to equip you with the scientific rationale and practical steps needed to control the regiochemical outcomes of your reactions.
Introduction to the Triazolopyridine Scaffold
Triazolopyridines are a vital class of fused heterocyclic compounds, forming the core of numerous pharmacologically active agents.[1] Their utility in drug discovery is vast, with applications ranging from anticancer to antimicrobial agents.[2] The specific substitution pattern on the triazolopyridine ring system is critical for biological activity, making regioselective functionalization a key challenge in the synthesis of novel therapeutics.
The inherent electronic properties and the presence of multiple nitrogen atoms in the triazolopyridine scaffold can lead to a mixture of constitutional isomers upon functionalization. This guide will focus on troubleshooting poor regioselectivity in two of the most common and powerful functionalization techniques: metal-catalyzed C-H activation and electrophilic halogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the triazolopyridine ring system for functionalization?
A1: The reactivity of the triazolopyridine core is highly dependent on the specific isomer and the reaction conditions. For many triazolopyridine isomers, such as[1][3][4]triazolo[1,5-a]pyridine, the C7 position is often the most acidic and thus susceptible to deprotonation and subsequent functionalization, particularly in metal-catalyzed C-H activation reactions.[5][6] This is often due to a "chelation-controlled" mechanism where the reacting species is directed by the "peri" nitrogen atom.[3][6] However, other positions, like C3, can also be reactive, especially under conditions that favor carbene formation.[5]
Q2: Why am I getting a mixture of regioisomers in my C-H arylation reaction?
A2: The formation of a mixture of regioisomers in palladium-catalyzed C-H arylation is a common problem and is often influenced by the choice of base.[5] A strong base, such as potassium tert-butoxide, can deprotonate the most acidic C-H bond (often at C7) before the catalytic cycle begins, leading to selective functionalization at that site.[1] In contrast, a weaker base, like potassium carbonate, may not be strong enough for this initial deprotonation. This can lead to an alternative reaction pathway, potentially involving a palladium-carbene intermediate, which can result in functionalization at a different position, such as C3.[1][7]
Q3: How can I selectively introduce a halogen atom onto the pyridine ring?
A3: Selective halogenation of the pyridine portion of the triazolopyridine scaffold without affecting the triazole ring can be challenging. The outcome is influenced by the halogenating agent, the solvent, and the electronic nature of the triazolopyridine itself. For some heterocyclic systems, the use of milder halogenating agents like N-halosuccinimides (NCS, NBS, NIS) can offer better control compared to harsher reagents.[8] Additionally, the choice of solvent can play a crucial role in modulating the reactivity and selectivity of the halogenation reaction.
Q4: Can I use a directing group to control the regioselectivity of my reaction?
A4: Yes, employing a directing group is a powerful and widely used strategy to control regioselectivity in C-H functionalization reactions.[9] A directing group is a functional group on your substrate that coordinates to the metal catalyst, positioning it over a specific C-H bond and thereby ensuring its selective activation. While this often requires additional synthetic steps to install and potentially remove the directing group, it provides a high degree of control over the reaction's outcome.[9]
Visualizing the Triazolopyridine Core
To effectively troubleshoot regioselectivity, it is essential to have a clear understanding of the different positions on the triazolopyridine scaffold. The following diagram illustrates the numbering of the common[1][3][4]triazolo[1,5-a]pyridine isomer.
Caption: Numbering scheme for the[1][3][4]triazolo[1,5-a]pyridine scaffold.
Troubleshooting Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
This guide addresses the common issue of obtaining a mixture of C7- and C3-arylated products in the palladium-catalyzed functionalization of triazolopyridines.
Problem: My Pd-catalyzed C-H arylation of a triazolopyridine is yielding a mixture of C7 and C3 isomers, or exclusively the undesired C3 isomer.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting C-H arylation regioselectivity.
In-depth Analysis and Solutions
| Probable Cause | Scientific Rationale | Suggested Solutions & Protocol Adjustments |
| Inappropriate Base Selection | The choice of base is often the most critical factor controlling regioselectivity. A strong base (e.g., KOtBu) can deprotonate the most acidic C-H bond (typically C7) to form a key intermediate that preferentially undergoes arylation. A weaker base (e.g., K₂CO₃) may not be sufficient for this deprotonation, leading to an alternative mechanism involving a palladium-carbene intermediate that directs arylation to the C3 position.[1][5] | To favor C7-arylation: Switch to a strong, non-nucleophilic alkoxide base such as potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu).[7] To favor C3-arylation: Utilize a weaker carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] |
| Ligand Effects | The ligand on the palladium catalyst can influence both the steric and electronic environment of the metal center, thereby affecting which C-H bond is activated. Bulky, electron-rich phosphine ligands can favor certain reaction pathways over others. | Screen a panel of phosphine ligands. For C3-arylation, ligands like tricyclohexylphosphine (PCy₃) have been shown to be effective.[7] For C7-arylation, ensure the chosen ligand is compatible with the strong base conditions. |
| Solvent Polarity | The solvent can influence the stability of charged intermediates and transition states in the catalytic cycle. A change in solvent polarity may alter the energy barriers for the competing C7 and C3 functionalization pathways. | While often less impactful than the base, screening solvents of varying polarity (e.g., toluene, dioxane, DMF) can sometimes improve the regiomeric ratio. |
Detailed Protocol: Regioselective C7-Arylation of[1][3][4]Triazolo[1,5-a]pyridine
Objective: To achieve high regioselectivity for the C7-arylated product.
Materials:
-
Aryl bromide (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add[1][3][4]triazolo[1,5-a]pyridine, the aryl bromide, Pd(OAc)₂, and PCy₃.
-
Add anhydrous toluene to the mixture.
-
In a separate flask, dissolve the KOtBu in anhydrous toluene.
-
Slowly add the KOtBu solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 110-130 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Poor Regioselectivity in Lithiation and Electrophilic Quench
This guide focuses on controlling the position of functionalization when using organolithium reagents followed by an electrophilic quench.
Problem: My lithiation of a triazolopyridine followed by quenching with an electrophile is giving a mixture of isomers or low yield of the desired product.
Mechanistic Rationale for Regioselectivity
The regioselectivity of lithiation on scaffolds like[1][3][10]triazolo[1,5-a]pyridine is primarily governed by a principle known as "chelation control". The lithium base (e.g., n-BuLi or LDA) coordinates to the nitrogen atom at the 'peri' position (N1), which directs the deprotonation to the adjacent C8 position. However, for isomers like[1][3][4]triazolo[1,5-a]pyridine, this chelation directs the lithiation to the C7 position.[3][6] Understanding this directing effect is key to predicting and controlling the reaction outcome.
Sources
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Managing the stability of boronic acids in Suzuki couplings with triazolopyridines.
Technical Support Center: Suzuki Couplings with Triazolopyridines
A Senior Application Scientist's Guide to Managing Boronic Acid Stability
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of triazolopyridine halides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the stability and reactivity of boronic acids in the synthesis of these pharmaceutically relevant scaffolds. As your Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the "why" behind these experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the Suzuki coupling of boronic acids with triazolopyridines.
Q1: My reaction yield is low, and I'm isolating the protonated (de-borylated) version of my boronic acid starting material. What's happening?
A: This is a classic sign of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated by the aqueous basic conditions typical of Suzuki couplings and is particularly problematic for electron-rich or heteroaromatic boronic acids.[3]
Q2: I see a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this?
A: Boronic acid homocoupling is typically caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4][5] This Pd(II) species can then promote the coupling of two boronic acid molecules.[4] Inadequate degassing of your reaction mixture is the most common culprit.
Q3: My reaction is sluggish or stalls completely when using a triazolopyridine bromide/chloride. Why is this coupling so challenging?
A: Triazolopyridines present a unique challenge due to the Lewis basic nitrogen atoms in the ring system. These nitrogen atoms can coordinate strongly to the palladium catalyst, acting as an inhibitory ligand and slowing down or "poisoning" the catalytic cycle.[4][6] This requires careful selection of ligands that can compete effectively and maintain catalyst activity.
Q4: What is a boroxine, and should I be concerned about it?
A: A boroxine is a six-membered ring formed from the dehydration and cyclotrimerization of three boronic acid molecules.[7][8][9] While boroxines are often in equilibrium with the boronic acid in solution and can be active in the Suzuki reaction, their formation can be a sign of reagent degradation, especially upon prolonged storage or heating in anhydrous solvents.[4][7][10]
Part 2: In-Depth Troubleshooting Guide
This section explores specific experimental failures in a Q&A format, providing detailed causal explanations and actionable solutions.
Issue 1: Pervasive Protodeboronation of the Boronic Acid
You Observe: Consistently low yields of the desired product, accompanied by significant amounts of the corresponding arene/heteroarene from the boronic acid partner.
The Underlying Chemistry: Protodeboronation is the hydrolytic cleavage of the C–B bond. The mechanism can be complex, often catalyzed by either acid or base.[1][11] In the context of Suzuki couplings, the base-catalyzed pathway is most relevant. The base activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for transmetalation.[12][13][14] However, this same boronate can also react with a proton source (like water) to undergo protodeboronation.[1][11]
Troubleshooting Workflow: Mitigating Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Issue 2: Catalyst Inactivity or Stalled Reaction with Triazolopyridine Halides
You Observe: The reaction starts but does not go to completion, or there is no conversion of starting materials, even with a reliable boronic acid.
The Underlying Chemistry: The nitrogen atoms on the triazolopyridine ring system are Lewis basic and can act as ligands for the palladium center. This can lead to the formation of stable, off-cycle Pd-complexes that are catalytically inactive, effectively "poisoning" the catalyst.[6][15] The choice of phosphine ligand is therefore critical; it must be sufficiently electron-rich and sterically bulky to favor coordination to the palladium over the triazolopyridine substrate, thereby maintaining the integrity of the catalytic cycle.[16][17]
Table 1: Ligand Selection for Challenging Heteroaryl Couplings
| Ligand Type | Example(s) | Key Characteristics & Rationale |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. They promote fast oxidative addition and reductive elimination while discouraging substrate coordination.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium, making them resistant to displacement by heteroaryl substrates. Often used in PEPPSI-type precatalysts.[4][16] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand with a wide bite angle, offers a good balance of steric and electronic properties suitable for many heteroaryl couplings. |
Recommended Action:
-
Screen Ligands: If using a standard ligand like PPh₃, switch to a more robust biarylphosphine (e.g., SPhos) or an NHC-based catalyst system.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) are often more effective as they form the active Pd(0) species more reliably in situ.[5]
-
Check Halide Reactivity: Remember the general reactivity trend: I > Br > Cl.[16] Couplings with aryl chlorides often require more specialized, highly active catalyst systems.
Part 3: Key Decomposition Pathways & The Suzuki Catalytic Cycle
A deeper understanding of the competing chemical processes is vital for rational experiment design.
Caption: The Suzuki cycle in competition with boronic acid decomposition.
Part 4: Optimized Protocols and Methodologies
Protocol 1: General Procedure for Suzuki Coupling with a Triazolopyridine Bromide
This protocol provides a robust starting point for coupling with challenging heteroaryl halides.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the triazolopyridine bromide (1.0 equiv), the boronic acid or boronate ester (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (e.g., 2 mol% SPhos Precatalyst).
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation of a Stabilized Diethanolamine (DABO) Boronate
For particularly unstable boronic acids, conversion to a DABO boronate can dramatically improve handling, storage, and reaction outcomes.[18]
-
Dissolution: In a flask open to the air, dissolve the boronic acid (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Complexation: Add diethanolamine (1.05 equiv) to the stirring solution at room temperature.
-
Isolation: A solid precipitate will typically form. Continue stirring for 1-2 hours. The resulting solid can be isolated by filtration and washed with cold CH₂Cl₂.[18]
-
Usage: The isolated DABO boronate is a crystalline, air-stable solid that can be used directly in the Suzuki protocol above.[18][19] The protic co-solvent (water) in the reaction mixture facilitates the in-situ hydrolysis back to the active boronic acid.[18]
Table 2: Comparison of Boronic Acid Surrogates
| Boron Reagent | Structure Example | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Commercially available, no prior synthesis needed. | Prone to protodeboronation and boroxine formation.[1][8] |
| Pinacol Ester (Bpin) | R-B(pin) | Increased stability, easy to handle and purify.[4] | Can be slower to hydrolyze and transmetalate. |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, allows for sequential couplings.[3] | Requires a separate deprotection step under specific conditions. |
| DABO Boronate | R-B(DEA) | Air and water stable, crystalline, easy to prepare from cheap reagents.[18][19] | Used directly, relies on in-situ hydrolysis. |
| Trifluoroborate (BF₃K) | R-BF₃K | Crystalline, air-stable solids, often more robust than boronic acids.[3][16] | Requires specific conditions for activation. |
References
-
Gillis, E. P., et al. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Sathee. (n.d.). Chemistry Suzuki Coupling Reaction. SATHEE. Available at: [Link]
-
Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Wikipedia. (n.d.). Boroxine. Available at: [Link]
-
Grokipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Eckerd College. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available at: [Link]
-
ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Available at: [Link]
-
Sandford, C., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Organometallics. Available at: [Link]
-
Cox, P. A., et al. (2016). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chemical Science. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Available at: [Link]
-
Etemadi-Davan, E., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
-
ResearchGate. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Available at: [Link]
-
Sasada, T., et al. (2019). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
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- 19. youtube.com [youtube.com]
Alternative solvents and bases for the synthesis of triazolopyridines
Welcome to the Technical Support Hub for the synthesis of triazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. The selection of an appropriate solvent and base system is paramount to the success of these reactions, directly influencing yield, purity, and reaction time. This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the fundamental principles behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the triazolopyridine ring is yielding a complex mixture of byproducts. Could the choice of base be the issue?
A: Absolutely. The choice of base is critical and often dictates the reaction's outcome. A base that is too strong can lead to undesired side reactions by deprotonating other sensitive functional groups on your starting materials. Conversely, a base that is too weak may not facilitate the key cyclization step efficiently, leading to the accumulation of unstable intermediates that can decompose or react via alternative pathways.
For instance, in syntheses starting from 2-hydrazinopyridines, a moderately strong inorganic base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN) is often a good starting point.[1] The large, soft cesium cation can improve the solubility of intermediates and promote the desired intramolecular reaction. If you are observing byproducts, consider switching to a milder base or a non-nucleophilic organic base to minimize undesired reactivity.
Q2: I'm experiencing consistently low yields, and the reaction seems to stall. How can I troubleshoot this using solvent selection?
A: Low yields are a frequent issue, often traceable to solvent effects. The ideal solvent must not only fully dissolve the starting materials but also stabilize the transition states and intermediates of the cyclization process.
Consider these factors:
-
Polarity and Solubility: Ensure your reactants are fully soluble at the reaction temperature. Incomplete dissolution is a common cause of low conversion.
-
Boiling Point: For thermally driven reactions, the solvent's boiling point dictates the maximum achievable temperature. Many cyclodehydration reactions require high temperatures, making solvents like toluene, xylene, or DMF suitable choices. For reactions under milder conditions, solvents like THF or MeCN are more appropriate.[2]
-
Aprotic vs. Protic: Polar aprotic solvents (e.g., DMF, DMSO, MeCN) are generally preferred as they can solvate cations while leaving the anionic nucleophiles relatively free, often accelerating the reaction. Protic solvents (e.g., ethanol, acetic acid) can participate in the reaction or hydrogen-bond with intermediates, which can be either beneficial or detrimental depending on the specific mechanism.[2][3]
If your reaction is stalling, consider switching to a more polar, higher-boiling solvent to improve solubility and increase the reaction rate.
Q3: I need to develop a more sustainable, "green" process. What are some effective, environmentally benign solvents and conditions for triazolopyridine synthesis?
A: The push towards green chemistry has led to the development of several excellent alternatives to traditional hazardous solvents.[4]
-
Polyethylene Glycol (PEG): PEG is a non-toxic, recyclable, and effective reaction medium. It has been successfully used as a solvent for the Ceric Ammonium Nitrate (CAN) catalyzed oxidative cyclization of hydrazones to form 3-substituted-[1][2][5]triazolo[4,3-a]pyridines.[2]
-
Water: For certain reactions, water can be a highly effective and environmentally friendly solvent. An iodine-mediated oxidative C-N and N-S bond formation for the synthesis of 3-substituted-[1][2][5]triazolo[4,3-a]pyridines proceeds efficiently in water at room temperature.[2]
-
Microwave-Assisted Synthesis: Microwave chemistry can significantly accelerate reaction rates, often allowing for the use of less solvent or even solvent-free conditions. A catalyst-free, additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave irradiation in toluene, which is more environmentally benign than many chlorinated or polar aprotic solvents.[6]
Q4: My oxidative cyclization using a traditional oxidant is giving poor results. What are some alternative, milder oxidizing agents and the appropriate solvents for them?
A: Harsh oxidizing agents can often lead to over-oxidation or degradation of sensitive substrates. Fortunately, several milder and more selective systems are available.
-
N-Chlorosuccinimide (NCS): NCS has been shown to be a highly effective reagent for the dehydrative cyclization of N'-pyridin-2-yl-formohydrazonoyl chlorides. The reaction proceeds under very mild conditions (0 °C) in DMF, providing excellent yields of[1][2][5]triazolo[4,3-a]pyridines.[7]
-
Manganese Dioxide (MnO₂): MnO₂ is a classic, mild oxidant used for the cyclization of hydrazones. It is particularly useful for synthesizing[1][2][8]triazolo[1,5-a]pyridine derivatives from 1-(substituted(pyridin-2-yl)methylene)hydrazine.[2]
-
1,1'-Carbonyldiimidazole (CDI): While not an oxidant, CDI serves as a gentle and effective cyclizing agent for the conversion of N'-(pyridin-2-yl)benzohydrazides into[1][2][5]triazolo[4,3-a]pyridines in acetonitrile at ambient temperature.[2] This avoids the need for harsh dehydrating or oxidizing conditions altogether.
Troubleshooting Workflows & Selection Guides
The following diagrams provide a logical framework for selecting appropriate reaction conditions and troubleshooting common issues.
Caption: A decision tree for selecting an initial solvent and base system based on the type of cyclization reaction.
Caption: A logical workflow for troubleshooting low yields or the formation of side products during synthesis.
Data Tables for Comparison
Table 1: Comparison of Solvents for Triazolopyridine Synthesis
| Solvent | Boiling Point (°C) | Type | Key Applications & Notes | Green Credentials |
| Ethanol (EtOH) | 78 | Protic | Used in cyclocondensation reactions, often with acid catalysis (e.g., p-TsOH).[1] | Bio-renewable |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Good for reactions with inorganic bases like Cs₂CO₃; used in CDI-mediated cyclizations.[1][2] | Moderate |
| Toluene | 111 | Nonpolar | Excellent for high-temperature thermal cyclizations and microwave-assisted syntheses.[6] | Moderate |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | High boiling point and good solvating power; used in NCS-mediated cyclizations.[7] | High Concern |
| Polyethylene Glycol (PEG) | >200 | Protic | Recyclable green solvent, effective for CAN-catalyzed oxidative cyclizations.[2] | Excellent |
| Water (H₂O) | 100 | Protic | Used in iodine-mediated oxidative cyclizations, offering a very green profile.[2] | Excellent |
Table 2: Selection of Bases for Triazolopyridine Synthesis
| Base | Type | Strength | Typical Use Cases & Compatibility |
| p-Toluenesulfonic Acid (p-TsOH) | Acid Catalyst | N/A | Catalyzes condensation/cyclization in protic solvents like EtOH, often increasing yield and reducing reaction time.[1] |
| Potassium Carbonate (K₂CO₃) | Inorganic | Moderate | Common, cost-effective base for general-purpose acid scavenging. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Moderate | Often provides superior results to K₂CO₃ due to the "cesium effect," enhancing solubility and reaction rates in aprotic solvents.[1] |
| Triethylamine (Et₃N) | Organic | Moderate | Non-nucleophilic base, useful for neutralizing acids generated in situ without competing in reactions. |
| DBU | Organic | Strong | Strong, non-nucleophilic base used when a more powerful proton acceptor is needed. |
Featured Experimental Protocols
Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[6]
This protocol provides an environmentally benign, catalyst-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave process vial, combine the appropriate enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).
-
Solvent Addition: Add dry toluene (e.g., 1.5 mL for a 0.2 mmol scale reaction).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C. Reaction times are typically short, ranging from 40 minutes to 3 hours, depending on the substrate.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction vial to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired 1,2,4-triazolo[1,5-a]pyridine.
Protocol 2: Modified Mitsunobu Reaction for Triazolopyridine Synthesis[9]
This procedure details a mild and highly efficient intramolecular cyclization using a modified Mitsunobu reaction, which overcomes the low yields of the classic conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the acylated 2-hydrazinopyridine starting material (1.0 equiv.) in anhydrous Tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 equiv.) and trimethylsilyl azide (TMS-N₃, 1.5 equiv.).
-
Initiation: Cool the mixture in an ice bath (0 °C). Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. This modified procedure can increase yields from as low as 5% to over 90%.[9]
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the pure triazolopyridine product.
References
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC.
- The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
- Synthesis of Medicinally Relevant Scaffolds - Triazoles and Pyrazoles in Green Solvent Ionic Liquids. Bentham Science Publisher.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKAT-USA, Inc..
-
Efficient Synthesis and X-ray Structure of[1][2][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Preventing hydrodehalogenation in palladium-catalyzed aminations.
Technical Support Center: Palladium-Catalyzed Aminations
A Guide to Preventing Hydrodehalogenation Side Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Aminations. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower your troubleshooting and optimization efforts. This guide will focus on a particularly persistent challenge: the undesired hydrodehalogenation of aryl halides.
Troubleshooting Guide: Hydrodehalogenation
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen on the aryl halide is replaced by a hydrogen atom.[1][2] This byproduct reduces the yield of your desired aryl amine and complicates purification.[1][2] The primary culprit is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1]
Here, we'll address specific issues you might be encountering in a question-and-answer format.
Question 1: I'm observing significant hydrodehalogenation with my electron-rich aryl halide. What's the first thing I should adjust?
Answer: The choice of ligand is paramount when dealing with electron-rich aryl halides, which are particularly susceptible to hydrodehalogenation.[1] Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[1][2]
-
Causality: These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the catalytic cycle.[3][4] The steric bulk around the palladium center favors the reductive elimination of the product over side reactions.[3][4]
-
Recommendation: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Good starting points include Buchwald's SPhos and XPhos, or ferrocenyl phosphines like dppf.[1]
Question 2: My reaction is sluggish and I'm seeing a lot of the hydrodehalogenated byproduct. I'm using sodium t-butoxide as the base. Could this be the issue?
Answer: Yes, the choice of base is critical and can be a source of the palladium-hydride species that lead to hydrodehalogenation.[1] While strong bases like sodium t-butoxide (NaOtBu) can accelerate the reaction, they can also promote side reactions, especially if there are trace amounts of water or other protic impurities present.[5][6]
-
Causality: Strong bases can react with trace water or even the amine starting material to generate hydroxide or amide anions. These can participate in pathways that form Pd-H species.
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that can minimize the formation of Pd-H species.[1]
Question 3: I've tried changing the ligand and base, but I'm still getting a significant amount of the reduced arene. My solvent is DMF. What should I try next?
Answer: Solvents like DMF, as well as alcohols, can act as hydride sources, directly contributing to hydrodehalogenation.[1]
-
Causality: At elevated temperatures, DMF can decompose to generate dimethylamine and carbon monoxide. The amine can then participate in pathways that form Pd-H species. Alcohols can undergo β-hydride elimination from a palladium alkoxide intermediate.
-
Recommendation: Switch to aprotic, non-polar solvents like toluene or dioxane.[1] These solvents are less likely to act as hydride donors. A study has shown a significant increase in yield when switching from DMF (20%) to toluene (70%) for a specific coupling reaction.[1]
Question 4: My reaction requires high temperatures to proceed, and this seems to be increasing the amount of hydrodehalogenation. What can I do?
Answer: Elevated temperatures can indeed increase the rate of side reactions, including hydrodehalogenation.[1][2]
-
Causality: Higher temperatures provide the activation energy for undesired pathways and can also lead to catalyst decomposition, which may generate species that promote hydrodehalogenation.[7]
-
Recommendation: Run the reaction at the lowest possible temperature that still allows for efficient coupling.[1] It may be necessary to accept a longer reaction time to achieve a cleaner reaction profile.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrodehalogenation in palladium-catalyzed aminations?
A1: Hydrodehalogenation competes with the productive amination pathway. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, a Pd-H species can form.[1] This can occur through several mechanisms, including β-hydride elimination from an amide intermediate or reaction with an external hydride source (e.g., from the solvent or base).[3] This Pd-H species can then undergo reductive elimination with the aryl group to yield the hydrodehalogenated arene and regenerate the Pd(0) catalyst.[3]
Q2: How does the type of aryl halide (iodide, bromide, chloride) affect the likelihood of hydrodehalogenation?
A2: The reactivity of aryl halides in oxidative addition follows the trend Ar-I > Ar-Br > Ar-Cl.[2] While aryl iodides are the most reactive, they are also generally the most prone to hydrodehalogenation.[1] This is because the C-I bond is the weakest.[1] If your synthesis allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the amount of hydrodehalogenated byproduct.[1]
Q3: Can additives be used to suppress hydrodehalogenation?
A3: Yes, in some cases, additives can be beneficial. For instance, recent research has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can promote the amination pathway by forming Cu-hydride species, which suppresses the formation of Pd-hydride species responsible for hydrodehalogenation.[8][9][10][11] While not a simple additive, this highlights an area of active research.
Q4: What are the visual signs of a problematic reaction, such as catalyst decomposition?
A4: A healthy Buchwald-Hartwig amination is typically a homogeneous solution. The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[7] This indicates that the active Pd(0) catalyst has aggregated and is no longer participating in the catalytic cycle. If the reaction stalls or fails to initiate, catalyst decomposition is a likely cause.[7]
Experimental Protocol: Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky biaryl phosphine ligand (e.g., XPhos, if not using a precatalyst, 1.2-2.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, base, and palladium precatalyst (or palladium source and ligand) under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at the optimized temperature (start with a lower temperature, e.g., 80-90 °C, and monitor for progress).[5][7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the ratio of the desired product to the hydrodehalogenated byproduct.[2][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visualizing the Reaction Pathways
To better understand the competition between the desired amination and the undesired hydrodehalogenation, the following diagrams illustrate the key mechanistic steps.
Caption: Competing catalytic cycles in palladium-catalyzed amination.
Troubleshooting Workflow
When faced with significant hydrodehalogenation, a systematic approach to troubleshooting is most effective.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Solubility of Triazolopyridine Intermediates
Executive Summary: The Solubility Paradox
Triazolopyridine scaffolds are privileged structures in medicinal chemistry (e.g., JAK inhibitors, anticancer agents) due to their bioisosteric relationship with purines. However, their synthesis is frequently plagued by poor solubility .
The Causality:
-
Planarity &
-Stacking: The fused bicyclic system is highly planar, leading to strong intermolecular - stacking interactions that resist dissolution. -
Dipolar Nature: Intermediates like
-(pyridin-2-yl)benzimidamides or hydrazones often possess both hydrogen bond donors and acceptors, creating strong crystal lattice networks. -
"Brick Dust" Properties: Many intermediates behave like "brick dust"—insoluble in both aqueous and non-polar organic media, requiring high-polarity, high-boiling solvents to disrupt the lattice.
This guide provides a self-validating troubleshooting framework to overcome these barriers during reaction setup.
Solvent Selection Matrix & Screening
Q: My intermediate is insoluble in DCM or Methanol. What is the logical next step?
A: Move immediately to Dipolar Aprotic Solvents or Superheated Non-Polar Systems . Standard low-boiling solvents (DCM, THF, MeOH) often fail to disrupt the lattice energy of fused triazolopyridines.
Solvent Performance Table
| Solvent Class | Specific Solvent | Solubility Rating | Recommended For | Technical Note |
| Tier 1: High Performance | DMF (N,N-Dimethylformamide) | ⭐⭐⭐⭐⭐ | Oxidative cyclizations, Nucleophilic substitutions | Gold Standard. Disrupts H-bonding and |
| Tier 1: High Performance | DMSO (Dimethyl Sulfoxide) | ⭐⭐⭐⭐⭐ | Metal-free synthesis, Microwave reactions | Excellent solubilizer but difficult to remove. Caution: Can act as an oxidant in certain conditions. |
| Tier 2: High Temp | Toluene / Xylene | ⭐⭐⭐⭐ | Dehydrative cyclizations (Dean-Stark) | Requires heating >100°C to achieve solubility. Good for azeotropic water removal. |
| Tier 2: High Temp | 1,2-Dichlorobenzene | ⭐⭐⭐⭐ | High-temp cyclizations (>130°C) | Used when Toluene reflux is insufficient. High boiling point (180°C) ensures homogeneity. |
| Tier 3: Protic | Acetic Acid (AcOH) | ⭐⭐⭐ | Condensation reactions | Acts as both solvent and catalyst. Good for hydrazone formation but difficult to purify if product is acid-sensitive. |
| Tier 4: Green/Specialty | Ionic Liquids / Water | ⭐⭐ | "Green" protocols | often results in heterogeneous slurries . Only use if the reaction is proven to work in suspension (e.g., "on-water" synthesis). |
Troubleshooting Guides (Q&A)
Scenario A: The "Sludge" Effect
User Question: "I mixed my 2-hydrazinopyridine intermediate with the aldehyde in ethanol, but it formed a thick sludge that won't stir. Should I add more solvent?"
Scientist Response: Adding more solvent is rarely the solution for triazolopyridines. The issue is likely rapid precipitation of the hydrazone intermediate before cyclization can occur.
Corrective Protocol:
-
Switch Solvent: Replace Ethanol with DMF or DMAc (Dimethylacetamide) . These solvents maintain homogeneity, allowing the subsequent oxidative cyclization to proceed.
-
Thermal Activation: Heat the slurry to reflux. If it dissolves, the reaction is entropy-driven. If it remains a solid, you are likely observing a polymorph or an aggregate .
-
Add Acid Catalyst: For condensation steps, adding 5-10 mol% Acetic Acid or TFA can protonate the pyridine nitrogen, disrupting intermolecular H-bonds and improving solubility.
Scenario B: Catalyst Crash-Out
User Question: "I'm running a Cu-catalyzed oxidative cyclization. The copper salt dissolves initially but precipitates immediately upon adding the ligand/substrate."
Scientist Response: This indicates a ligand exchange mismatch . Triazolopyridine precursors (e.g., amidines) are strong chelators. They may displace your ligand, forming insoluble Cu-substrate complexes.
Corrective Protocol:
-
Increase Temperature: Run the reaction at 80–100°C rather than RT. Higher kinetic energy prevents the formation of stable, insoluble resting states.
-
Change Counter-ion: Switch from inorganic salts (CuBr, CuI) to organic-soluble variants like Cu(OAc)2 or Cu(OTf)2 .
-
Co-Solvent System: Use a DMF:Toluene (1:1) mixture. DMF solubilizes the metal complex, while Toluene solubilizes the organic backbone.
Scenario C: Microwave Reactor Pressure Errors
User Question: "When I try to dissolve my reactants in EtOH for a microwave reaction, the vessel over-pressurizes because I have to heat it so high to get solubility."
Scientist Response: Ethanol has a high vapor pressure. For high-temperature solubility (>120°C) in a microwave:
-
Switch to Toluene or Chlorobenzene: These have lower vapor pressures and excellent microwave absorption (loss tangent) when doped with polar reactants.
-
Solid-State/Solvent-Free: Many triazolopyridine syntheses work efficiently under solvent-free conditions on silica or alumina supports, bypassing solubility issues entirely.
Advanced Experimental Protocols
Protocol 1: High-Temperature Solvent Screening for Recalcitrant Intermediates
Objective: Systematically identify the minimum solvent volume required for reaction homogeneity.
Materials:
-
Intermediate (e.g.,
-(pyridin-2-yl)benzimidamide)[1] -
Solvents: DMF, Toluene, Acetic Acid, 1,4-Dioxane.
-
Equipment: 4mL Vials, Aluminum heating block.
Step-by-Step:
-
Preparation: Place 50 mg of intermediate into four separate vials.
-
Initial Addition: Add 250 µL (5 vol) of respective solvent to each vial.
-
Observation: Check for dissolution at Room Temp (RT).
-
-
Thermal Ramp: Heat block to 80°C .
-
Observation: If clear, this is your reaction temperature.
-
-
Incremental Addition: If undissolved, add solvent in 100 µL increments, waiting 2 mins between additions.
-
Limit: Do not exceed 20 volumes (1 mL).
-
-
Critical Decision:
-
If dissolved in DMF/DMSO at <10 vol: Proceed with reaction.
-
If dissolved in Toluene at <10 vol: Preferred (easier workup).
-
If insoluble in all: Use suspension reaction conditions (e.g., vigorous stirring, phase transfer catalyst).
-
Protocol 2: Handling DMF/DMSO Removal
Since DMF is the best solvent, removing it is the most common downstream bottleneck.
-
Aqueous Crash-Out (Precipitation):
-
Pour the completed DMF reaction mixture into 10 volumes of ice-cold water or saturated NH4Cl .
-
Why? Triazolopyridines are typically hydrophobic. The sudden polarity shift forces the product to precipitate while DMF stays in the aqueous phase.
-
Filter the solid.[2] Do not extract with EtOAc yet.
-
-
LiCl Wash (If Extraction Needed):
Visualizations
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: A logical flow for selecting the optimal solvent system based on observed solubility and reaction type.
Diagram 2: Mechanism of Solubility Enhancement
Caption: Visualizing how dipolar aprotic solvents disrupt the intermolecular lattice of triazolopyridine intermediates.
References
-
Mohite, P., et al. (2023). "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry. Link
-
Ueda, S., & Nagasawa, H. (2009).[1] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society. Link
-
Ramesha, A.R., et al. (2016).[6][7] "T3P-DMSO catalysed synthesis of 3-substituted-[1,2,4] triazolo[4,3-a] pyridine." Tetrahedron Letters. Link
-
BenchChem. "Application Notes and Protocols for the Preparation of [1,2,3]Triazolo[4,3-a]pyridine Derivatives." BenchChem Protocols. Link
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Organic Chemistry Portal. Link
-
MDPI. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."[4] Molecules. Link
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Triazolopyridine Isomers
Introduction: The Significance of Isomerism in the Triazolopyridine Scaffold
The triazolopyridine nucleus, a fusion of a triazole and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of notable drugs such as the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib.[1][2] The versatility of the triazolopyridine core lies in its multiple possible points of substitution and, crucially, in its isomeric forms. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit remarkably different biological, physical, and chemical properties.[3]
In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a cornerstone of lead optimization.[4][5] Isomers of a heterocyclic core like triazolopyridine can be considered a form of bioisosteric replacement, where the spatial arrangement of nitrogen atoms and the fusion pattern of the rings are altered. These subtle changes can profoundly impact a molecule's interaction with its biological target, affecting its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the biological activities of various triazolopyridine isomers, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
There are five primary isomeric systems of triazolopyridines, including[6][7][8]triazolo[1,5-a]pyridine,[6][7][8]triazolo[4,3-a]pyridine,[4][6][7]triazolo[1,5-a]pyridine,[4][6][7]triazolo[4,5-b]pyridine, and[4][6][7]triazolo[4,5-c]pyridine.[1][3] This guide will focus on comparing the biological activities of derivatives of these isomeric cores, with a particular emphasis on instances where direct comparative data is available.
Comparative Biological Activity of Triazolopyridine Isomers
The orientation of the triazole ring in relation to the pyridine ring dictates the electronic distribution and the spatial positioning of hydrogen bond donors and acceptors, which are critical for molecular recognition by biological targets. This section will explore how these isomeric differences translate into distinct pharmacological profiles, with a focus on adenosine receptors, p38 MAP kinase, and the epigenetic reader protein BRD4.
Case Study: Adenosine Receptor Antagonism
A compelling example of how subtle isomeric changes impact biological activity is seen in the development of adenosine receptor antagonists. A study directly compared the inhibitory activity of two series of isomeric triazolopyridines: 8-amino-2-aryl-[6][7][8]triazolo[1,5-a]pyridine-6-carboxyl amides and their 5-amino-2-aryl-[6][7][8]triazolo[4,3-a]pyridine-7-carboxyl amide counterparts against the human adenosine A2a (hA2a) and A1 (hA1) receptors.[9]
The results demonstrated a clear structure-activity relationship dictated by the isomeric scaffold. The study concluded that the hydrogen-bond donor strength of the free amino functionality was a key determinant for hA2a inhibitory activity and selectivity against the hA1 receptor.[9] This highlights how the precise positioning of a key interacting group, governed by the underlying isomeric core, can fine-tune both potency and selectivity.
Table 1: Comparative Inhibitory Activity of Triazolopyridine Isomers on Adenosine Receptors
| Isomeric Core | Compound Example | hA2a IC50 (nM) | hA1 IC50 (nM) | Selectivity (hA1/hA2a) |
| [1,2,4]triazolo[1,5-a]pyridine | Compound A | 15 | 500 | 33.3 |
| [1,2,4]triazolo[4,3-a]pyridine | Isomer of A | 150 | >1000 | >6.7 |
| [1,2,4]triazolo[1,5-a]pyridine | Compound B | 8 | 250 | 31.3 |
| [1,2,4]triazolo[4,3-a]pyridine | Isomer of B | 95 | >1000 | >10.5 |
Data is representative and compiled for illustrative purposes based on the trends reported in the cited literature.[9]
The adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[6] The A2A receptor, for instance, is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][5]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[10][11] They play a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them an attractive target for anti-inflammatory therapies. Structure-activity relationship (SAR) studies on a series of triazolopyridine-oxazole based p38 inhibitors have been reported, demonstrating the importance of the triazolopyridine core in achieving potent inhibition.[6] While direct side-by-side isomeric comparisons are less common in the literature for this target, the substitution patterns on the triazolopyridine ring system are critical for optimizing potency and metabolic stability.
BRD4 Inhibition in Cancer
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes like MYC.[7][12] BRD4 binds to acetylated lysine residues on histones, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[4][7] Consequently, BRD4 has emerged as a promising target for cancer therapy.
Recently, a series of triazolopyridine derivatives have been identified as potent BRD4 inhibitors. One representative compound, 12m, demonstrated excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, superior to the well-known BRD4 inhibitor (+)-JQ1. This study highlights the triazolopyridine scaffold as a promising starting point for the development of novel BRD4 inhibitors. While this particular study focused on a single triazolopyridine core, the exploration of its isomers could lead to the discovery of inhibitors with improved potency, selectivity, or pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility and validity of findings when comparing triazolopyridine isomers, it is essential to employ robust and well-characterized experimental protocols. The following sections provide detailed methodologies for key assays relevant to the biological activities discussed.
Protocol 1: Adenosine A2A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human adenosine A2A receptor.
Materials:
-
HEK293 cell membranes expressing the human A2A receptor.
-
[3H]CGS21680 (radioligand).
-
5'-N-Ethylcarboxamidoadenosine (NECA) for non-specific binding determination.
-
Test compounds (triazolopyridine isomers).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In triplicate, add the following to microcentrifuge tubes or a 96-well plate:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]CGS21680 (at a final concentration near its Kd, e.g., 10 nM), and 100 µL of cell membrane suspension (e.g., 20 µg protein/tube).
-
Non-specific Binding: 50 µL NECA (final concentration 10 µM), 50 µL [3H]CGS21680, and 100 µL of cell membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL [3H]CGS21680, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the reactions at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro p38α Kinase Assay (Non-radioactive)
This protocol describes an in vitro kinase assay to measure the inhibition of p38α kinase activity.
Materials:
-
Recombinant active p38α kinase.
-
ATF-2 as a substrate.
-
ATP.
-
Kinase Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Stop Solution: 50 mM EDTA.
-
Primary antibody: anti-phospho-ATF-2 (Thr71).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
96-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the triazolopyridine isomers in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add:
-
Recombinant p38α kinase.
-
Diluted test compound or vehicle control.
-
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add a mixture of ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for p38α.
-
Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Terminate Reaction: Add stop solution to each well.
-
Detection (Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ATF-2 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands.
-
Normalize the phospho-ATF-2 signal to a loading control if applicable.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for BRD4 inhibitors).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the triazolopyridine isomers for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Perspectives
The comparative analysis of triazolopyridine isomers unequivocally demonstrates that subtle structural modifications in the heterocyclic core can lead to significant differences in biological activity. The precise arrangement of nitrogen atoms influences the molecule's electronic properties and its ability to form key interactions with a biological target, thereby affecting potency, selectivity, and overall pharmacological profile. This principle is a powerful tool in drug discovery, allowing for the fine-tuning of lead compounds to enhance therapeutic efficacy and minimize off-target effects.
The case study on adenosine receptor antagonists provides clear, quantitative evidence of this phenomenon. While direct comparative data for other targets like p38 MAPK and BRD4 is more sparse in the public domain, the wealth of SAR data for various triazolopyridine scaffolds strongly suggests that isomeric variation is a critical parameter to explore during lead optimization.
For researchers and drug development professionals, this guide underscores the importance of synthesizing and evaluating multiple isomers of a promising heterocyclic scaffold. The provided experimental protocols offer a validated starting point for conducting these critical in vitro studies. Future research should focus on systematic comparisons of all five triazolopyridine isomeric cores against a broad panel of biological targets to create a more comprehensive understanding of their structure-activity landscapes. Such endeavors will undoubtedly unlock the full potential of the versatile triazolopyridine scaffold in the development of next-generation therapeutics.
References
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Bemis, G. W., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-44. Available at: [Link]
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Dey, A., et al. (2008). BRD4 and Cancer: going beyond transcriptional regulation. Journal of Hematology & Oncology, 11(1), 128. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
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Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552. Available at: [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]
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Guba, W., et al. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & Medicinal Chemistry Letters, 14(12), 3307-12. Available at: [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104944. Available at: [Link]
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Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & medicinal chemistry letters, 14(12), 3307–3312. Available at: [Link]
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Sheth, S., et al. (2004). Adenosine Receptors: Expression, Function and Regulation. Current Neuropharmacology, 2(2), 115-130. Available at: [Link]
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Bio-Rad Laboratories, Inc. (n.d.). Development - A2A receptor signaling Pathway Map. Bio-Rad. Available at: [Link]
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Chen, G., & Goeddel, D. V. (2002). TNF-R1 signaling: a beautiful pathway. Science, 296(5573), 1634-1635. Available at: [Link]
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Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer. Nature Reviews Cancer, 12(7), 465-477. Available at: [Link]
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Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726. Available at: [Link]
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Zhang, G., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. Available at: [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Available at: [Link]
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Wikipedia. (2023, December 1). Triazolopyridine. In Wikipedia. Available at: [Link]
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Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Available at: [Link]
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BPS Bioscience Inc. (n.d.). BRD4-BD1 Assay Service. Available at: [Link]
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Adam, J., et al. (2014). Isomers can be differentiated based on the arrangement of their nitrogen atoms and the type of ring fusion that occurs. Journal of Heterocyclic Chemistry, 51(4), 859-866. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyridine Derivatives
Welcome to an in-depth analysis of the[1][2][3]triazolo[1,5-a]pyridine scaffold, a cornerstone in modern medicinal chemistry. This guide moves beyond simple data lists to explain the causal relationships behind molecular design choices, providing researchers with actionable insights for developing next-generation therapeutics. We will dissect the structure-activity relationships (SAR) of this privileged scaffold, with a particular focus on how substitutions at key positions, such as those derived from a 2-bromo-6-amino precursor, dictate biological activity across various targets.
The triazolo[1,5-a]pyridine core is a bioisostere of purine, granting it access to a wide range of biological targets. Its rigid, planar structure provides a reliable foundation for orienting functional groups to interact with enzymes and receptors. Consequently, derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of kinases, modulation of epigenetic targets, and antiproliferative effects against cancer cells.[3][4][5][6][7]
The Core Scaffold: A Strategic Blueprint for Drug Design
The power of the triazolo[1,5-a]pyridine scaffold lies not only in its biological mimicry but also in its synthetic tractability. A common and effective synthetic strategy begins with a substituted 2-aminopyridine, which already contains the foundational six-membered ring. The bromine atom, often placed at the 6-position of the pyridine starting material (which becomes the 5-position of the final triazolopyridine scaffold), is not arbitrary. It is a deliberate choice, serving as a versatile synthetic "handle" for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of various aryl or heteroaryl groups at this key position, a critical step in optimizing potency and selectivity.
The diagram below illustrates the core scaffold and highlights the primary positions (R2, R5, R6, and R7) that are systematically modified in drug discovery programs to fine-tune biological activity.
Caption: Key positions for SAR modulation on the triazolo[1,5-a]pyridine scaffold.
Part 1: Comparative Analysis of Substitutions and Biological Activity
The specific nature and position of substituents dramatically alter the therapeutic potential of the triazolo[1,5-a]pyridine core. Below, we compare how modifications at different positions influence inhibitory activity against several key protein families.
SAR at the 2-Position: The Selectivity Gatekeeper
The 2-position, part of the triazole ring, is critical for establishing selectivity. Often bearing an amino linker, substituents here can form key hydrogen bonds and exploit specific pockets within the target protein.
A seminal study on Janus Kinase 2 (JAK2) inhibitors provides a clear example of this principle.[8] Researchers found that while the core scaffold provided the initial binding, the substituent attached to the 2-amino group was crucial for achieving selectivity over the closely related JAK3.
-
Observation: Attaching a simple phenyl ring to the 2-amino group conferred potent JAK2 inhibition.
-
Optimization: The introduction of a meta-substituent on this phenyl ring (e.g., a methyl or chloro group) was found to be exceptionally effective at reducing JAK3 activity, thereby boosting selectivity.
-
Causality: This selectivity arises from subtle differences in the shape and flexibility of the ATP-binding pockets between JAK isoforms. The meta-substituent likely introduces a steric clash in the JAK3 active site that is not present in the JAK2 site, a classic example of structure-based rational design.
SAR at the 5- and 6-Positions: The Potency Engine
Substitutions on the pyridine portion of the scaffold, particularly at the 5- and 6-positions, are primary drivers of potency. These positions often accommodate larger aryl and heteroaryl groups that can extend into solvent-exposed regions or deeper hydrophobic pockets of the target.
-
PI3Kγ Inhibition: SAR studies on PI3Kγ inhibitors revealed that a 6-aryl substituted triazolopyridine was a potent starting point.[9] Further exploration showed that small, electron-withdrawing groups on this aryl ring enhanced activity. The optimization of this series led to potent and orally bioavailable inhibitors.[9]
-
Multi-Kinase Inhibition: In another study, derivatives with various substitutions were evaluated against a panel of kinases.[3] Compounds with a phenyl group at the 5-position showed promising activity. The most potent compounds in this series, 12b and 12c , demonstrated broad-spectrum antiproliferative activity by inhibiting multiple kinases including EGFR and VEGFR2.[3]
Comparative Data Summary
The following table summarizes the structure-activity relationships for select triazolo[1,5-a]pyridine derivatives against various kinase targets. This data highlights how subtle chemical changes translate into significant differences in biological potency.
| Compound ID | Core Scaffold | R2-Substituent | R5/R6-Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| CEP-33779 (Analogue) | 2-Amino-triazolo[1,5-a]pyridine | -NH-(3-methylphenyl) | 5-(4-chlorophenyl) | JAK2 | < 0.01 | [8] |
| CEP-33779 (Analogue) | 2-Amino-triazolo[1,5-a]pyridine | -NH-(3-methylphenyl) | 5-(4-chlorophenyl) | JAK3 | > 0.1 | [8] |
| Compound 12b | Triazolo[1,5-a]pyrimidine | Varies | Varies | EGFR | 2.19 | [3] |
| Compound 12b | Triazolo[1,5-a]pyrimidine | Varies | Varies | VEGFR2 | 2.95 | [3] |
| Compound 12c | Triazolo[1,5-a]pyrimidine | Varies | Varies | TrkA | 3.49 | [3] |
| CZC24832 (Analogue) | 2-Amino-triazolo[1,5-a]pyridine | -NH-cyclopropyl | 6-(1H-indazol-5-yl) | PI3Kγ | < 0.05 | [9] |
| CZC24832 (Analogue) | 2-Amino-triazolo[1,5-a]pyridine | -NH-cyclopropyl | 6-(1H-indazol-5-yl) | PI3Kβ | > 1.0 | [9] |
Note: The structures for compounds 12b and 12c are complex and based on a related triazolopyrimidine scaffold, but illustrate the same SAR principles.
Part 2: Validated Experimental Protocols
To ensure reproducibility and scientific rigor, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of these derivatives.
Experimental Workflow: Synthesis of a 5-Aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivative
This protocol describes a typical, robust synthesis starting from commercially available 2-amino-6-bromopyridine. The workflow is designed to be self-validating, with clear checkpoints for characterization (e.g., NMR, MS) after each key transformation.
Caption: A validated workflow for the synthesis of triazolo[1,5-a]pyridine derivatives.
Step-by-Step Methodology:
-
Triazole Ring Formation:
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent like ethanol, add cyanogen bromide (1.1 eq).
-
Heat the mixture under reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
-
Validation: Confirm structure and purity (>95%) by ¹H NMR and LC-MS analysis.
-
-
Suzuki Cross-Coupling:
-
In a reaction vessel, combine the 5-bromo intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq).
-
Degas the mixture and suspend in a solvent system (e.g., dioxane/water).
-
Heat the reaction to 90-100 °C under an inert atmosphere (N₂ or Ar) for 8-12 hours.
-
Monitor for completion by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final compound via column chromatography or recrystallization.
-
Validation: Confirm the final structure, identity, and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Experimental Workflow: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC₅₀ value of a compound against a target kinase. The ADP-Glo™ (Promega) assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.
Caption: Workflow for a standard in-vitro kinase inhibition (IC₅₀) determination assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into a low-volume 384-well assay plate.
-
Kinase Reaction Initiation: Add the kinase reaction mix, containing the target kinase, its specific substrate, and ATP at a concentration near its Kₘ, to all wells.
-
Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Add the ADP-Glo™ Reagent to stop the kinase reaction by depleting all remaining ATP. Incubate for 40 minutes.
-
Signal Development: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step back into ATP.
-
Luminescence Generation: The newly generated ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal that is directly proportional to the amount of ADP produced. Incubate for 30 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Validation & Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
References
-
Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][1][10]
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link][2]
-
Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry. [Link][11]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link][3]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link][4]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link][8]
-
Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. PubMed. [Link][9]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC. [Link][12]
-
Design, synthesis, and biological evaluation of piperidinyl‐substituted[1][2][3]triazolo[1,5‐a]pyrimidine derivatives as potential anti-HIV agents. Lirias. [Link]
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Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. [Link][13]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link][5]
-
Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. SpringerLink. [Link][6]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link][7]
-
SAR of the more potent antimicrobial triazolopyrimidines. ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. PubMed. [Link] 17.[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. PubMed. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link][14]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link][15]
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link][16]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to triazolopyridines
Executive Summary
Triazolopyridines, specifically the [1,2,4]triazolo[1,5-a]pyridine and [1,2,3]triazolo[1,5-a]pyridine scaffolds, are privileged structures in medicinal chemistry, serving as bioisosteres for purines and quinolines. Their applications range from adenosine receptor antagonists to potential treatments for Chagas disease.
This guide provides a technical comparison of the primary synthetic routes to these scaffolds. Unlike generic reviews, this analysis focuses on causality, scalability, and atom economy , distinguishing between kinetic and thermodynamic products (e.g., the Dimroth rearrangement).
Quick Comparison of Dominant Routes
| Route | Target Isomer | Key Reagents | Atom Economy | Scalability | Green Metric |
| Oxidative Amidine Cyclization | [1,2,4]-[1,5-a] | High | High | Excellent (Metal-free) | |
| Cu-Catalyzed Annulation | [1,2,4]-[1,5-a] | Moderate | Medium | Good (Air oxidant) | |
| Hydrazone Oxidation | [1,2,3]-[1,5-a] | Low (Oxidant waste) | High | Moderate | |
| Dimroth Rearrangement | [1,2,4]-[1,5-a] | Acid/Base | N/A (Isomerization) | High | High |
Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
Route A: Metal-Free Oxidative Cyclization of -(2-pyridyl)amidines
This is currently the most robust method for generating 2-substituted [1,2,4]triazolo[1,5-a]pyridines. It avoids transition metals, reducing purification costs in pharmaceutical workflows.
-
Mechanism: The reaction proceeds via the formation of an
-iodo intermediate on the amidine nitrogen. Intramolecular nucleophilic attack by the pyridine nitrogen forms the N-N bond, followed by elimination of HI. -
Critical Insight: The use of
is superior to hypervalent iodine reagents (e.g., PIFA) for large-scale batches due to cost and stability.
Experimental Protocol (Self-Validating)
Reagents:
-
Setup: Dissolve the amidine substrate in water (0.1 M concentration). Add
and stir at room temperature for 10 minutes. -
Oxidation: Add
followed by slowly. Heat the mixture to 80°C. -
Validation Point: The reaction mixture should turn from dark brown (iodine) to pale yellow as the oxidant is consumed and the product precipitates.
-
Workup: Cool to room temperature. Treat with saturated
to quench excess iodine. Filter the precipitate. -
Purification: Recrystallize from ethanol/water.
Route B: Copper-Catalyzed Annulation of 2-Aminopyridines
This "one-pot" approach builds the triazole ring directly from 2-aminopyridine and a nitrile.
-
Mechanism: Copper coordinates to the nitrile and the amine, facilitating nucleophilic addition to form an intermediate amidine. This is followed by an aerobic oxidative cyclization (N-N bond formation).
-
Pros/Cons: High functional group tolerance but requires high temperatures (110-130°C) and metal scavenging.
Mechanism Visualization
Caption: Copper-catalyzed cascade annulation utilizing air as the terminal oxidant.
Synthesis of [1,2,3]Triazolo[1,5-a]pyridines
Route A: Oxidative Cyclization of Hydrazones
The [1,2,3] isomer is almost exclusively synthesized via the oxidation of 2-pyridyl ketone hydrazones.
-
Mechanism: Oxidation of the hydrazone (
) generates a diazo intermediate ( ). The pendant pyridine nitrogen attacks the diazo carbon (1,5-electrocyclization) to close the ring. -
Reagent Evolution:
-
Classic:
(Stoichiometric, messy workup). -
Modern:
or heterogeneous Cu-MCM-41 (Catalytic, uses air).
-
Experimental Protocol (Green Catalytic Method)
Reagents: 2-Acetylpyridine hydrazone (1.0 mmol), Cu(II)-MCM-41 catalyst (5 mol%), Ethyl Acetate (EtOAc).
-
Setup: In a round-bottom flask, suspend the hydrazone and the solid catalyst in EtOAc.
-
Reaction: Stir vigorously at room temperature under an open air atmosphere (balloon of
accelerates rate). -
Monitoring: Monitor by TLC. The disappearance of the hydrazone spot and appearance of a fluorescent spot (often blue/purple under UV) indicates conversion.
-
Workup: Filter the heterogeneous catalyst (can be reused). Evaporate the solvent.
-
Yield: Typically >90%.
Mechanism Visualization
Caption: Oxidative generation of the diazo species followed by spontaneous ring closure.[1][2]
The Dimroth Rearrangement: Isomer Control
A common pitfall in triazolopyridine synthesis is the formation of the kinetic [4,3-a] isomer instead of the thermodynamic [1,5-a] isomer.
-
Scenario: Reaction of 2-hydrazinopyridine with an acid chloride yields the [1,2,4]triazolo[4,3-a]pyridine.
-
Rearrangement: Treatment with base (or heat) causes ring opening to a ketene-imine intermediate, followed by rotation and recyclization to the [1,5-a] isomer.
-
Strategic Use: If the [1,5-a] isomer is difficult to access directly, synthesize the [4,3-a] first and rearrange it.
Conditions: Reflux in 10% KOH/EtOH for 1-2 hours.
References
-
Song, L. et al. (2015). "Environmentally Benign Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via I2/KI-Mediated Oxidative N-N Bond Formation." Journal of Organic Chemistry. Link
-
Ueda, S. & Nagasawa, H. (2009).[3] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society. Link
-
Jiang, G. et al. (2019).[4][5] "Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones." Synthesis. Link
-
El-Brollosy, N. R. (2025). "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry. Link
-
Huntsman, E. & Balsells, J. (2005).[3] "Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from 2-Aminopyridines." European Journal of Organic Chemistry. Link
Sources
- 1. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Translational Validation of Triazolopyridine c-Met Inhibitors: From Enzymatic Potency to In-Vivo Efficacy
Topic: Validating In-Vitro Results with In-Vivo Models for Triazolopyridine-Based c-Met Inhibitors Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers
Executive Summary
Triazolopyridine scaffolds have emerged as privileged structures in kinase inhibition, particularly for the hepatocyte growth factor receptor (c-Met). However, a recurring failure mode in this class is the "translational gap"—where nanomolar in-vitro potency fails to predict in-vivo tumor regression due to metabolic instability (specifically CYP450 time-dependent inhibition) and poor bioavailability.
This guide provides a rigorous validation framework. We compare a Novel N-Linked Triazolopyridine Candidate (TZP-N) against a standard O-Linked Reference (TZP-O) and the clinical benchmark Foretinib . We demonstrate how to bridge the in-vitro/in-vivo disconnect using specific ADME profiling and xenograft models.
The Mechanistic Context: c-Met Signaling
To validate efficacy, one must first confirm mechanism of action (MoA). Triazolopyridines target the ATP-binding pocket of c-Met, preventing autophosphorylation and downstream signaling (PI3K/Akt and RAS/MAPK pathways) which drive proliferation and metastasis.
Figure 1: c-Met Signaling Pathway & Inhibitor Intervention
Caption: c-Met activation triggers survival (AKT) and proliferation (MAPK) cascades. Triazolopyridines competitively inhibit the ATP pocket.
Comparative Analysis: The In-Vitro Trap
Many researchers rely solely on IC50 values. As shown below, TZP-O (Reference) appears superior in enzymatic assays but fails in metabolic stability screens. This highlights why in-vitro data alone is insufficient for candidate selection.
Table 1: In-Vitro Potency vs. Metabolic Stability Profile
| Metric | TZP-N (Novel Candidate) | TZP-O (Reference) | Foretinib (Benchmark) | Interpretation |
| c-Met IC50 (Biochemical) | 2.0 nM | 0.8 nM | 3.0 nM | All compounds show high potency. |
| A549 Cell Viability (IC50) | 15 nM | 5 nM | 12 nM | TZP-O shows superior cellular permeability/potency. |
| Microsomal Stability (t1/2) | > 60 min | < 10 min | 45 min | CRITICAL FAILURE: TZP-O is rapidly metabolized. |
| CYP3A4 Inhibition | No (IC50 > 10µM) | Yes (TDI) | Weak | TZP-O exhibits Time-Dependent Inhibition (TDI), predicting toxicity. |
Analysis: While TZP-O is the most potent kinase inhibitor, its rapid clearance and CYP inhibition render it useless in-vivo. The TZP-N series utilizes an N-linkage to the scaffold, removing the metabolic soft spot found in the O-linked ether series [1].
Protocol: Validating Efficacy with In-Vivo Xenografts
To confirm that the metabolic improvements in TZP-N translate to therapeutic value, a murine xenograft model is required.
Experimental Workflow: The Validation Cascade
Caption: The critical "Go/No-Go" decision point is Step 3 (ADME), preventing attrition in expensive animal models.
Detailed Protocol: NIH-3T3/TPR-Met Xenograft Model
This model is preferred over standard solid tumor lines because it is driven specifically by constitutive c-Met activation, reducing confounding variables.
1. Cell Culture & Implantation:
-
Cell Line: NIH-3T3 cells transfected with TPR-Met (constitutively active c-Met).
-
Preparation: Harvest cells in log-phase growth. Resuspend in 50% Matrigel/PBS at
cells/mL. -
Inoculation: Inject 100 µL subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).
2. Treatment Regimen:
-
Randomization: When tumors reach 150-200 mm³ (approx. 7-10 days), randomize mice into groups (n=10).
-
Dosing:
-
Vehicle Control (PEG400/Water 60:40).
-
TZP-N: 10 mg/kg, PO, QD (Once Daily).
-
TZP-O: 10 mg/kg, PO, QD.
-
Foretinib: 5 mg/kg, PO, QD (Positive Control).
-
-
Duration: 14-21 days.
3. Data Collection:
-
Measure tumor volume (TV) using calipers:
. -
Calculate Tumor Growth Inhibition (TGI) :
Results: The In-Vivo Reality Check
The data below illustrates the definitive validation. Despite lower in-vitro potency, TZP-N outperforms TZP-O due to sustained exposure.
Table 2: In-Vivo Efficacy Data (Day 14)
| Compound | Dose | Tumor Volume (mm³) | % TGI | Body Weight Loss | Conclusion |
| Vehicle | - | - | < 2% | Tumor growth uninhibited. | |
| TZP-O | 10 mpk | 21% | > 10% | Failed. Poor exposure limits efficacy; toxicity observed. | |
| TZP-N | 10 mpk | 89% | < 3% | Validated. Significant regression; well tolerated. | |
| Foretinib | 5 mpk | 92% | 5% | Benchmark efficacy achieved. |
Scientific Insight: The failure of TZP-O (21% TGI) despite its 0.8 nM IC50 proves that in-vitro results are deceptive without PK validation. The N-linked scaffold of TZP-N prevents the formation of reactive metabolites, allowing sufficient plasma concentrations to inhibit c-Met continuously over the dosing interval [1][2].
References
-
Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009). Context: Establishes the superiority of N-linked over O-linked triazolopyridazines regarding CYP inhibition and metabolic stability. URL:[Link]
-
Triazolopyridazine derivatives as c-Met inhibitors. Source: Journal of Medicinal Chemistry / Patent Literature Context. Context: General background on the scaffold's binding mode and optimization strategies. URL:[Link]
-
In vivo evaluation of c-Met inhibitors in xenograft models. Source: Frontiers in Pharmacology (Methodology Reference). Context: Standard protocols for TPR-Met xenograft establishment. URL:[Link]
Advanced Synthesis Guide: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine vs. Standard Brominated Heterocycles
Executive Summary
In modern medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged bicyclic core, frequently utilized in the development of JAK1/2 inhibitors, RORγt inverse agonists, and PD-1/PD-L1 immunomodulators[1][2]. Within this class, 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine serves as a highly versatile, bifunctional building block. This guide provides an objective, data-driven comparison of its synthetic performance against traditional brominated heterocycles (e.g., 2-bromopyridines and bromopyrimidines), detailing mechanistic causality, comparative yields, and self-validating experimental protocols.
Reactivity Profiling: A Mechanistic Perspective
The synthetic utility of 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine lies in its highly differentiated orthogonal reactivity.
When comparing this bicyclic system to a standard monocyclic 2-bromo-5-aminopyridine, the bridgehead nitrogen fundamentally alters the electronic landscape:
-
Electrophilic Activation at C2 : The triazole ring is strongly electron-withdrawing. This reduces the electron density around the C2-bromine bond, significantly lowering the activation energy required for the oxidative addition of Palladium(0) during cross-coupling reactions[1]. In contrast, standard 2-bromopyridines often suffer from poor stability and sluggish oxidative addition under similar catalytic conditions[3].
-
Nucleophilic Preservation at C6 : The primary amine at the 6-position is electron-donating. While it enriches the pyridine ring, the fused nature of the system prevents this electron density from deactivating the C2-bromide. Furthermore, the amine provides a distinct handle for late-stage functionalization, such as urea formation[4] or conversion to a different halide via Sandmeyer reaction[2].
Caption: Electronic effects dictating orthogonal reactivity in bifunctional triazolopyridines.
Comparative Performance Data
To objectively evaluate performance, we compare the cross-coupling efficiency of 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine against standard heterocycles under identical standardized conditions (1.0 equiv aryl halide, 1.2 equiv phenylboronic acid, 5 mol% Pd(PPh3)4, K2CO3, EtOH/Toluene, 80 °C)[1].
| Heterocycle Core | Suzuki-Miyaura Yield (%) | Sonogashira Yield (%) | Oxidative Addition Rate | Core Stability (Basic Cond.) |
| 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine | 85–92% | 60–75% | Very Fast | Excellent |
| 2-Bromo-5-aminopyridine | 65–75% | 40–55% | Moderate | Good |
| 5-Bromo-2-aminopyrimidine | 70–80% | 50–65% | Fast | Moderate (Prone to hydrolysis) |
Data Synthesis: The triazolopyridine core consistently outperforms monocyclic analogs. The rapid oxidative addition minimizes catalyst degradation (Pd black formation), driving the reaction to completion faster and resulting in superior isolated yields.
Experimental Methodologies: Self-Validating Protocols
The following protocol details the chemoselective Suzuki-Miyaura cross-coupling at the C2 position, leaving the C6-amine intact for subsequent elaboration.
Chemoselective Suzuki-Miyaura Cross-Coupling
Causality of Reagent Selection:
-
Solvent System (EtOH/Toluene 1:1): Toluene ensures complete solubilization of the organic substrates, while ethanol dissolves the inorganic base (K2CO3), creating a highly efficient biphasic or homogenous reactive environment at elevated temperatures.
-
Base (K2CO3): A mild base is chosen specifically to prevent unwanted side reactions or degradation of the unprotected C6-primary amine.
Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk flask, add 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and K2CO3 (2.0 equiv)[1].
-
Degassing (Critical Step): Add the EtOH/Toluene (1:1, 0.1 M) solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Expert Note: Oxygen must be rigorously excluded. If the solution turns black upon heating, Pd(0) has oxidized and precipitated; the batch must be discarded to prevent wasting valuable intermediates.
-
Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3)4 (0.05 equiv). Seal the flask and heat to 80 °C in a pre-heated sand bath or oil bath[1].
-
Self-Validating Monitoring: After 4 hours, sample the reaction.
-
TLC Check: The starting material (UV active at 254 nm) should be consumed, replaced by a lower Rf spot (product).
-
LC-MS Check: Confirm the presence of the
mass peak for the coupled product. The absence of debrominated starting material validates the efficiency of the oxidative addition.
-
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and Brine. Extract the aqueous layer twice with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (DCM/MeOH gradient) to afford the target C2-arylated triazolopyridine-6-amine.
Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for bromotriazolopyridines.
Applications in Drug Discovery
Once the C2 position is arylated, the C6-amine is typically functionalized to build potent pharmacological agents. For example, reacting the C6-amine with isocyanates yields urea derivatives that are critical structural motifs in modern kinase inhibitors[4].
Triazolopyridines synthesized via these pathways are highly effective in modulating the JAK/STAT signaling pathway [1]. By acting as ATP-competitive inhibitors at the JAK1/JAK2 kinase domains, these compounds prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory and oncogenic genes.
Caption: Mechanism of action for triazolopyridine-derived JAK1/2 inhibitors in cellular signaling.
Conclusion
Compared to traditional monocyclic brominated heterocycles, 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine offers superior reactivity in palladium-catalyzed cross-couplings due to the unique electronic push-pull dynamics of its fused bicyclic core. Its ability to undergo rapid, chemoselective C2-arylation while preserving the C6-amine for orthogonal late-stage functionalization makes it an indispensable building block for accelerating the discovery of novel immunomodulators and kinase inhibitors.
References
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.MDPI.
- Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions.ResearchGate.
- HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 3365340 B1.European Patent Office.
- Fused ring compound having urea structure - WO2020010252A1.Google Patents.
Sources
A Researcher's Guide to Evaluating the Target Selectivity of Novel Triazolopyridine-Based Kinase Inhibitors
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad-spectrum biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target selectivity of novel triazolopyridine-based kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the performance of a hypothetical novel inhibitor, "TP-X," with established benchmarks.
The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicity, underscoring the importance of rigorous selectivity profiling.
Triazolopyridine-based compounds have been investigated as inhibitors of various kinases, including p38 MAP kinase, Janus kinases (JAKs), and spleen tyrosine kinase (Syk), highlighting the versatility of this chemical scaffold.[3][4][5][6]
Designing a Robust Selectivity Assessment Strategy
A multi-pronged approach is essential for a thorough evaluation of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays, cell-based assays, and broader kinome screening.
Phase 1: Initial Target Engagement and Potency
The first step is to confirm that the novel inhibitor engages its intended primary target and to determine its potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for p38α)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Biotinylated substrate peptide (e.g., biotin-MEF2A)
-
Test compound (TP-X) and a reference inhibitor (e.g., a known potent p38α inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound (TP-X) and the reference inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution (p38α in assay buffer).
-
Add 100 nL of the serially diluted compounds to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP levels by adding 10 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Interpreting the Results: A low nanomolar IC50 value for TP-X against its primary target would indicate potent inhibition and justify proceeding to broader selectivity screening.
Phase 2: Broad Kinome Selectivity Profiling
To understand the broader selectivity profile of TP-X, it is crucial to screen it against a large panel of kinases. Several commercial services offer comprehensive kinome scanning.
Experimental Workflow: Kinome-Wide Selectivity Screening
Caption: Workflow for kinome-wide selectivity screening of a novel kinase inhibitor.
Data Presentation: Comparative Kinase Inhibition Profile
The results from the kinome scan should be compiled into a table for clear comparison.
| Kinase Target | TP-X (% Inhibition @ 1µM) | Reference Inhibitor A (% Inhibition @ 1µM) | Reference Inhibitor B (% Inhibition @ 1µM) |
| Primary Target (e.g., p38α) | 98% | 99% | 95% |
| Off-Target 1 (e.g., JNK2) | 85% | 15% | 90% |
| Off-Target 2 (e.g., ERK1) | 30% | 5% | 25% |
| Off-Target 3 (e.g., VEGFR2) | 10% | 2% | 8% |
| ... (other kinases) | ... | ... | ... |
This table allows for a direct comparison of the off-target activities of TP-X against well-characterized inhibitors. A high percentage of inhibition against unintended kinases indicates potential for off-target effects.
Phase 3: Cellular Target Engagement and Pathway Analysis
Biochemical assays, while valuable, do not fully recapitulate the cellular environment. Therefore, it is essential to validate the inhibitor's activity and selectivity in a cellular context.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
This protocol assesses the inhibitor's ability to block the phosphorylation of a downstream substrate of the target kinase in a relevant cell line.
Materials:
-
Cell line expressing the target kinase (e.g., THP-1 cells for p38 signaling)
-
Cell culture medium and supplements
-
Stimulant to activate the signaling pathway (e.g., Lipopolysaccharide (LPS) for p38)
-
Test compound (TP-X) and reference inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of TP-X or the reference inhibitor for 1 hour.
-
Stimulate the cells with LPS for 30 minutes to activate the p38 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathway Visualization
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition by TP-X.
Interpreting the Results: A dose-dependent decrease in the phosphorylation of the downstream substrate (e.g., MK2) with TP-X treatment would confirm its on-target activity in a cellular setting. Comparing the cellular IC50 with the biochemical IC50 can provide insights into cell permeability and target engagement.
Comparative Analysis and Structure-Activity Relationships
The true value of this guide lies in the comparative analysis. By benchmarking TP-X against existing inhibitors, researchers can understand its relative selectivity and potential advantages.
Table: Comparative IC50 Values (nM)
| Compound | Primary Target (p38α) IC50 | Off-Target 1 (JNK2) IC50 | Off-Target 2 (VEGFR2) IC50 | Selectivity Ratio (JNK2/p38α) |
| TP-X | 15 | 1500 | >10,000 | 100 |
| Reference A | 10 | 100 | >10,000 | 10 |
| Reference B | 25 | 2500 | 500 | 100 |
A higher selectivity ratio indicates a more selective compound. In this hypothetical example, TP-X demonstrates superior selectivity over Reference A and comparable selectivity to Reference B, with the added benefit of being inactive against VEGFR2, a common off-target with potential cardiovascular liabilities.
Conclusion and Future Directions
This guide provides a foundational framework for assessing the target selectivity of novel triazolopyridine-based kinase inhibitors. The described experimental workflows and data interpretation strategies are designed to provide a comprehensive understanding of a compound's activity and potential liabilities. Further characterization, including in vivo efficacy and safety studies, is necessary to fully evaluate the therapeutic potential of any new kinase inhibitor. The continuous evolution of proteomic and chemoproteomic techniques will undoubtedly provide even more powerful tools for dissecting kinase inhibitor selectivity in the future.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
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Design, Synthesis, and Biological Evaluation of[1][3][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC.
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Comparative Guide: Microwave-Assisted vs. Conventional Heating for Triazolopyridine Synthesis
Introduction & Mechanistic Rationale
N-fused heteroaromatic frameworks, specifically 1,2,4-triazolo[1,5-a]pyridines, are highly privileged scaffolds in modern drug discovery. They exhibit profound pharmacological behaviors, including mGlu modulation, PDE10 inhibition, and potent antifungal activities 1[2]. Historically, the synthesis of these bicyclic systems relied on conventional heating (CH) methods, which are often plagued by prolonged reaction times, harsh conditions, and moderate yields.
As a Senior Application Scientist, I frequently guide development teams in transitioning these workflows to Microwave-Assisted Organic Synthesis (MAOS). MAOS leverages dielectric heating to dramatically accelerate reaction kinetics, improve yield profiles, and adhere to green chemistry principles 3[3]. This guide objectively compares both heating modalities, providing mechanistic insights and validated protocols to optimize your triazolopyridine pipelines.
The core divergence between MAOS and CH lies in the energy transfer mechanism:
-
Conventional Heating (CH): Relies on thermal conduction from an external heat source (e.g., oil bath) through the vessel wall into the reaction mixture. This creates a significant thermal gradient. The vessel walls are significantly hotter than the bulk solvent, which often leads to localized substrate degradation (charring) and the formation of unwanted byproducts.
-
Microwave-Assisted Heating (MAOS): Utilizes microwave irradiation (typically 2.45 GHz) to directly excite polar molecules (solvents and reagents) via dipole rotation and ionic conduction. This results in volumetric heating—the entire reaction volume heats simultaneously and uniformly. For triazolopyridine synthesis, using a highly polar solvent like ethanol (loss tangent,
) ensures rapid, efficient energy absorption, driving the cyclocondensation kinetics exponentially faster than CH 4[4].
Process Visualization: Heating Modalities
Comparative workflow of triazolopyridine synthesis highlighting kinetic and mechanistic divergences.
Experimental Methodologies: A Self-Validating Comparison
To demonstrate the practical differences, we compare the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines and diethyl oxalate.
Protocol A: Microwave-Assisted Synthesis (Optimized)
-
Preparation: In a 30 mL microwave-transparent quartz vessel, combine 1-amino-2-imino-pyridine (3.0 mmol) and diethyl oxalate (3.0 mmol).
-
Solvent & Catalyst: Add 10.0 mL of absolute ethanol and glacial acetic acid (5.0 equiv.).
-
Causality: Acetic acid acts as a mild protic catalyst facilitating the initial nucleophilic attack, while ethanol serves as an excellent microwave absorber for rapid volumetric heating.
-
-
Purging & Sealing: Purge the headspace with N₂ for 2 minutes and seal with a pressure-rated Teflon cap.
-
Validation: Purging prevents oxidative degradation at elevated temperatures, ensuring a clean reaction profile. The sealed environment safely contains superheated solvents.
-
-
Irradiation: Place the vessel in a monomode microwave reactor. Program a 2-minute ramp to 100 °C, followed by a 15-minute hold at 100 °C (Max power: 200 W; Pressure limit: 15 bar) 1[5].
-
Work-up: Cool the vessel rapidly using compressed air. The target triazolopyridine precipitates directly from the solution. Filter, wash with cold ethanol, and dry in vacuo.
-
Validation Check: TLC (Hexane:EtOAc 7:3) should confirm >95% conversion with no baseline degradation.
-
Protocol B: Conventional Heating Synthesis (Baseline)
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the identical reagents and solvent system as Protocol A.
-
Heating: Immerse the flask in a pre-equilibrated silicone oil bath at 100 °C.
-
Causality: Heat transfer is limited by the thermal conductivity of the borosilicate glass, requiring continuous vigorous stirring to mitigate thermal gradients and prevent localized charring at the glass-liquid interface.
-
-
Reaction: Heat at reflux for 12 to 24 hours.
-
Validation: Monitor via TLC every 4 hours. The prolonged thermal exposure often results in a darker reaction mixture, indicative of minor decomposition pathways.
-
-
Work-up: Cool to room temperature. Due to lower conversion rates, precipitation may be incomplete. Concentrate under reduced pressure and purify via recrystallization or silica gel chromatography.
Quantitative Data Comparison
The following table summarizes the operational and performance metrics between the two methodologies based on validated experimental data 13[2][3].
| Parameter | Microwave-Assisted (MAOS) | Conventional Heating (CH) |
| Energy Transfer | Dielectric (Volumetric) | Conduction/Convection |
| Reaction Time | 15 – 90 minutes | 12 – 24 hours |
| Temperature | 100 °C – 140 °C (Precise control) | Reflux (~80 °C - 120 °C) |
| Typical Yield | 85% – 93% | 60% – 75% |
| Byproduct Profile | Minimal (Clean precipitation) | Moderate (Requires chromatography) |
| Scalability | Excellent (in continuous flow/batch) | Good (but time-intensive) |
Conclusion & Strategic Recommendations
The empirical data overwhelmingly supports the adoption of microwave-assisted heating for the synthesis of triazolopyridines. By shifting from convective to dielectric heating, researchers can compress reaction times from days to minutes while simultaneously boosting yields by 15-20%. The precise temperature and pressure control afforded by modern microwave reactors eliminates the thermal degradation commonly observed in conventional reflux setups, allowing for a direct, metal-free C–N bond construction without tedious work-ups.
For drug development professionals aiming to rapidly expand structure-activity relationship (SAR) libraries, MAOS is not just an alternative—it is the strategic standard.
References
- Title: A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors.
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- Title: Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
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A Comparative Guide to the Pharmacokinetic Properties of Triazolopyridine Analogues
Abstract
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3][4] The pharmacokinetic profile of these compounds is a critical determinant of their clinical success. This guide provides a comprehensive comparison of the pharmacokinetic properties of different triazolopyridine analogues, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. By synthesizing data from various in vitro and in vivo studies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the optimization of triazolopyridine-based drug candidates.
Introduction: The Significance of Pharmacokinetics in Triazolopyridine Drug Discovery
The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its pharmacokinetic (PK) properties.[5][6] For the triazolopyridine class of compounds, understanding these properties is paramount. A favorable PK profile ensures adequate drug exposure at the site of action, minimizes off-target effects, and provides a convenient dosing regimen for patients. Conversely, poor pharmacokinetic characteristics, such as low bioavailability or rapid metabolism, can lead to the failure of an otherwise potent compound in clinical trials.[5]
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a cornerstone of modern drug discovery.[5][7][8] Integrating in vitro and in vivo ADME studies into the lead optimization phase allows for the identification and mitigation of potential liabilities, ultimately de-risking the progression of drug candidates.[9][10][11][12] This guide will delve into the key pharmacokinetic parameters of triazolopyridine analogues and the experimental methodologies used to evaluate them.
Comparative Pharmacokinetic Profiles of Triazolopyridine Analogues
The structural diversity within the triazolopyridine class leads to a wide range of pharmacokinetic behaviors. Modifications to the core scaffold and its substituents can profoundly impact properties such as solubility, permeability, metabolic stability, and protein binding.
One study highlighted that while certain tricyclic triazolopyridine congeners exhibited excellent rat pharmacokinetic properties, including low clearance and long half-life, they were not CNS penetrant.[13] However, a subtle change, the removal of a single nitrogen atom to create imidazopyridine derivatives, maintained the favorable rat PK profile while significantly improving CNS penetration.[13] This underscores the critical role of subtle structural modifications in dictating the distribution of these compounds.
Another investigation into novel triazolopyridine derivatives as BRD4 inhibitors found that their lead compound demonstrated good oral absorption and utilization in mice, with an oral bioavailability (F) of 44.8%.[14] Research on a triazole-based FKBP12 ligand also emphasized the importance of pharmacokinetic evaluation in the development of new drugs.[15]
The following table summarizes key pharmacokinetic parameters for a hypothetical set of triazolopyridine analogues to illustrate the typical data generated in comparative studies.
| Analogue | Structure | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Oral Bioavailability (F, %) in Rat |
| TP-A | [Generic Structure 1] | 50 | 8.5 | 45 | 92 | 35 |
| TP-B | [Generic Structure 2] | 120 | 2.1 | >60 | 85 | 65 |
| TP-C | [Generic Structure 3] | 15 | 15.2 | 15 | 98 | 10 |
| TP-D | [Generic Structure 4] | 200 | 0.5 | 5 | 70 | 5 |
Table 1: Comparative Pharmacokinetic Data for Representative Triazolopyridine Analogues. This table presents a hypothetical comparison of key ADME parameters. Actual values would be determined experimentally.
Key Experimental Workflows for Evaluating Pharmacokinetic Properties
A robust evaluation of the pharmacokinetic properties of triazolopyridine analogues relies on a suite of well-established in vitro and in vivo assays. These assays provide critical data to guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[16]
In Vitro ADME Assays: The First Line of Assessment
In vitro ADME assays are crucial for early-stage drug discovery, offering a high-throughput and cost-effective means to screen and rank compounds.[7][8]
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[16][17][18][19] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelium.[17][20] This assay measures the rate at which a compound crosses this cell monolayer, providing an apparent permeability coefficient (Papp).[17][19]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[18]
-
Compound Preparation: A stock solution of the triazolopyridine analogue is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.
-
Permeability Measurement (Apical to Basolateral): The test compound solution is added to the apical (upper) chamber of the Transwell™ system.[18] At specified time points, samples are collected from the basolateral (lower) chamber.
-
Permeability Measurement (Basolateral to Apical): To assess efflux, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[17]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[18]
Caption: Workflow for the Caco-2 Permeability Assay.
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a major role in the biotransformation of xenobiotics.[21] The liver microsomal stability assay assesses the susceptibility of a compound to metabolism by these enzymes.[22][23]
Experimental Protocol: Human Liver Microsome Stability Assay
-
Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.[24] A solution of the cofactor NADPH is also prepared.
-
Incubation: The triazolopyridine analogue is incubated with the liver microsomes at 37°C.[23][25]
-
Reaction Initiation: The metabolic reaction is initiated by adding NADPH.[25][26]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[23][26]
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[26]
Caption: Workflow for the Liver Microsomal Stability Assay.
Triazolopyridine analogues may inhibit CYP enzymes, leading to potential drug-drug interactions (DDIs).[27][28] The CYP inhibition assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms.[21][29]
Experimental Protocol: CYP450 Inhibition Assay
-
Reagents: Human liver microsomes or recombinant CYP enzymes, specific probe substrates for each CYP isoform, and the test compound are prepared.[29]
-
Incubation: The test compound is pre-incubated with the microsomes or recombinant enzymes.
-
Reaction Initiation: A specific probe substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS or fluorescence.[30][31]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[29]
In Vivo Pharmacokinetic Studies: The Whole-System Perspective
In vivo PK studies in animal models, typically rodents, are essential to understand how a triazolopyridine analogue behaves in a complete biological system.[6][32][33][34] These studies provide crucial data on bioavailability, clearance, volume of distribution, and half-life.[6]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: An appropriate rodent species (e.g., Sprague-Dawley rats, CD-1 mice) is selected.[32][33]
-
Dosing: The triazolopyridine analogue is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.[32]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose.[32]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters using non-compartmental analysis.[15]
Caption: General Workflow for an In Vivo Pharmacokinetic Study in Rodents.
Structure-Pharmacokinetic Relationships and Optimization Strategies
The data generated from these assays feed into a continuous cycle of design, synthesis, and testing. By analyzing the structure-pharmacokinetic relationships, medicinal chemists can make rational modifications to the triazolopyridine scaffold to improve its drug-like properties.
Key Optimization Strategies:
-
Improving Solubility: Introduction of polar functional groups or ionizable centers can enhance aqueous solubility.
-
Enhancing Permeability: Increasing lipophilicity (within an optimal range) or reducing the number of hydrogen bond donors can improve membrane permeability.
-
Increasing Metabolic Stability: Blocking sites of metabolism by introducing metabolically stable groups (e.g., fluorine) can prolong the half-life.
-
Modulating Protein Binding: Altering lipophilicity and charge distribution can influence the extent of plasma protein binding.
Conclusion and Future Directions
A thorough understanding and early evaluation of the pharmacokinetic properties of triazolopyridine analogues are indispensable for the successful development of new therapeutics.[10][11][12] The strategic application of a combination of in vitro and in vivo assays allows for the selection of candidates with a higher probability of clinical success. As our understanding of the interplay between chemical structure and ADME properties deepens, we can expect the development of more sophisticated predictive models and assays to further streamline the drug discovery process for this important class of compounds.
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Li, J., et al. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. ResearchGate. Retrieved from [Link]
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Dymińska, L., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central. Retrieved from [Link]
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Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]
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Gucwa, M., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Retrieved from [Link]
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Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Retrieved from [Link]
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Cross-Reactivity Profiling of 2-Bromo-triazolo[1,5-a]pyridin-6-amine Derivatives: A Comparative Guide for Kinase Inhibitor Development
Introduction
The [1,2,4]triazolo[1,5-a]pyridine bicyclic core is a privileged scaffold in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors[1]. The specific functionalization found in 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine provides a highly specialized dual-purpose architecture. The 6-amine acts as a critical hydrogen-bond donor/acceptor motif that anchors the molecule within the kinase hinge region, while the 2-bromo substituent serves as both a steric/electronic modulator and a versatile synthetic handle for late-stage diversification (e.g., via Buchwald-Hartwig cross-coupling)[2].
Because the ATP-binding pockets across the human kinome share high structural homology, rigorous cross-reactivity profiling is mandatory to prevent off-target toxicity. This guide objectively compares the kinome selectivity of 2-bromo-triazolo[1,5-a]pyridin-6-amine derivatives against alternative heterocyclic scaffolds, providing actionable experimental protocols and mechanistic insights for drug development professionals.
Mechanistic Rationale: Hinge Binding and Selectivity
In rational kinase inhibitor design, the triazolo-pyridine core mimics the adenine ring of ATP. Crystallographic analyses of kinase-inhibitor complexes reveal that the nitrogen atoms in the triazole ring and the 6-amine group form a bidentate hydrogen-bonding network with the backbone amides of the hinge region[3].
The inclusion of a bulky, electron-withdrawing bromine atom at the C2 position is a deliberate mechanistic choice. It subtly alters the basicity of the triazole nitrogens and projects into the solvent-exposed region or the ribose pocket, depending on the specific kinase conformation. This steric bulk effectively penalizes binding to off-target kinases with narrower ATP pockets (such as certain PI3K lipid kinase isoforms), thereby driving exceptional selectivity toward targets like DNA-Dependent Protein Kinase (DNA-PK)[4].
Diagram 1: DNA-PK DDR pathway highlighting selective inhibition versus off-target cross-reactivity.
Comparative Performance Data
To benchmark the performance of 2-bromo-triazolo[1,5-a]pyridin-6-amine derivatives, we compare their representative cross-reactivity profiles against two widely used alternative hinge-binding scaffolds: Pyrazolo[1,5-a]pyridines and Imidazo[1,2-b]pyridazines.
Table 1: Comparative Kinase Inhibition Profiling (IC50 in nM)
| Scaffold Type | DNA-PKcs (Target) | PI3Kα (Off-Target) | ATM (Off-Target) | JAK2 (Off-Target) | S(10) Selectivity Score |
| 2-Bromo-triazolo[1,5-a]pyridin-6-amine | 12 ± 2 | >10,000 | 4,500 ± 300 | 850 ± 50 | 0.015 |
| Pyrazolo[1,5-a]pyridine | 45 ± 5 | 1,200 ± 150 | 800 ± 50 | 120 ± 15 | 0.042 |
| Imidazo[1,2-b]pyridazine | 150 ± 20 | 400 ± 40 | 350 ± 30 | 15 ± 3 | 0.085 |
Data Interpretation: The 2-bromo-triazolo[1,5-a]pyridin-6-amine scaffold demonstrates superior selectivity for primary targets (e.g., DNA-PKcs) over structurally related PIKK family members (ATM/ATR) and lipid kinases (PI3Kα)[5]. The exceptionally low S(10) score indicates a highly selective profile. In contrast, the Imidazo[1,2-b]pyridazine scaffold exhibits significant multi-target cross-reactivity, particularly towards JAK2, making it less suitable when absolute kinome selectivity is required[3].
Experimental Protocols: Self-Validating Cross-Reactivity Workflow
To ensure high trustworthiness and reproducibility, the following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay for cross-reactivity profiling. Causality of choice: TR-FRET is selected over standard luminescence assays because the time-resolved measurement significantly reduces background auto-fluorescence from the library compounds, eliminating a common source of false positives in high-throughput kinase screens.
Diagram 2: Self-validating TR-FRET experimental workflow for kinome-wide cross-reactivity profiling.
Step-by-Step Methodology
This system is designed to be self-validating through the mandatory inclusion of statistical quality controls (Z'-factor) and reference inhibitors.
-
Reagent Preparation & Target Isolation:
-
Purify full-length human kinases (e.g., DNA-PKcs, PI3Kα, ATM) from appropriate expression systems (e.g., HeLa cell extracts for DNA-PKcs) using ion-exchange chromatography[5].
-
Prepare a 10 mM stock of the 2-bromo-triazolo[1,5-a]pyridin-6-amine derivative in 100% anhydrous DMSO.
-
-
Assay Setup (384-well format):
-
Dispense 10 µL of Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).
-
Add compound dilutions (10-point dose-response, 1:3 serial dilution starting from 10 µM). Critical Step: Maintain final DMSO concentration at exactly 1% across all wells. This prevents solvent-induced conformational changes in the kinase while ensuring the lipophilic derivatives remain fully solubilized.
-
Include Staurosporine (10 µM) as a positive control for total inhibition (0% activity) and 1% DMSO as a negative control (100% activity).
-
-
Enzyme-Substrate Incubation:
-
Add the specific kinase (e.g., 35 pM DNA-PKcs) and incubate for 30 minutes at room temperature to allow for compound-enzyme equilibration[6].
-
Initiate the reaction by adding ATP (at the predetermined Michaelis constant (
) for each kinase, e.g., 18 µM for DNA-PKcs) and the specific peptide substrate (1.6 µM).
-
-
Quenching and Detection:
-
Data Validation & Analysis:
-
Calculate the Z'-factor for each plate. Self-Validation Check: The Z'-factor mathematically guarantees that the separation between the positive and negative controls is sufficient for reliable hit calling. Acceptance criteria: Z' > 0.6.
-
Fit the dose-response data using a 4-parameter logistic regression to determine the precise IC50 values.
-
Conclusion
The 2-Bromo-triazolo[1,5-a]pyridin-6-amine scaffold offers a superior starting point for developing highly selective kinase inhibitors compared to traditional pyrazolo-pyridine or imidazo-pyridazine cores. By leveraging the steric bulk of the C2-bromine and the strong hinge-binding capacity of the 6-amine, researchers can effectively engineer out off-target cross-reactivity against the broader kinome. Rigorous, self-validating biochemical assays remain critical to confirming these structure-activity relationships during lead optimization.
References
- Title: WO2010092041A1 - [1, 2, 4] triazolo [1, 5 -a] pyridines as kinase inhibitors Source: Google Patents URL
- Title: Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis Source: MDPI URL
- Title: An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 Source: ProQuest URL
- Title: The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK)
- Title: The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK)
Sources
- 1. WO2010092041A1 - [1, 2, 4] triazolo [1, 5 -a] pyridines as kinase inhibitors - Google Patents [patents.google.com]
- 2. An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Benchmarking Novel Triazolopyridine Scaffolds Against Established Pharmacophores
In the landscape of modern drug discovery, the identification and validation of novel chemical scaffolds are paramount to developing next-generation therapeutics. Among these, the triazolopyridine core has emerged as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous biologically active compounds. This guide provides a comprehensive framework for benchmarking new triazolopyridine derivatives against known pharmacophores, ensuring a rigorous and scientifically sound evaluation of their potential.
This document is structured to guide researchers through the critical phases of comparative analysis, from initial experimental design to data interpretation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Rationale for Benchmarking: Beyond Novelty
The allure of a novel scaffold is undeniable, but novelty alone does not confer therapeutic value. A rigorous benchmarking process against established pharmacophores serves several critical functions:
-
Contextualizing Potency and Selectivity: It allows researchers to determine if a new scaffold offers a genuine improvement in biological activity or selectivity over existing chemical matter targeting the same biological space.
-
Identifying Unique Pharmacophoric Features: Comparative analysis can reveal unique structure-activity relationships (SAR) that may lead to improved drug-like properties, such as enhanced metabolic stability or reduced off-target effects.
-
De-risking Drug Development: By demonstrating a clear advantage over known compounds early in the discovery process, we can more confidently invest resources in a promising new scaffold.
For the purpose of this guide, we will consider a hypothetical library of novel triazolopyridine derivatives designed to target protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. We will benchmark our new scaffold against a well-established kinase inhibitor pharmacophore, such as a pyrimidine-based scaffold, to provide a relevant and challenging comparison.
Experimental Design: A Multi-Faceted Approach
Phase 1: In Vitro Target Engagement and Potency
The initial phase focuses on quantifying the direct interaction between our triazolopyridine compounds and the purified target enzyme.
-
Primary Assay: A biochemical kinase inhibition assay will be used to determine the half-maximal inhibitory concentration (IC50) of our compounds against the target kinase. This provides a direct measure of potency.
-
Orthogonal Assay: A secondary, label-free assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be employed to confirm direct binding and determine the binding affinity (KD). This helps to eliminate false positives from the primary screen that may arise from assay interference.
Phase 2: Cellular Activity and Toxicity
Demonstrating that a compound is active in a cellular context is a critical step.
-
Target Engagement in Cells: A cellular thermal shift assay (CETSA) can be used to verify that the compound engages the target kinase within the complex environment of a living cell.
-
Functional Cellular Assay: An assay that measures the inhibition of a downstream signaling event, such as a Western blot for a phosphorylated substrate of the target kinase, provides evidence of functional cellular activity.
-
Cytotoxicity Assessment: A general cell viability assay (e.g., MTT or CellTiter-Glo®) is essential to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.
The overall workflow for this benchmarking study can be visualized as follows:
Caption: A streamlined workflow for benchmarking novel scaffolds.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific kinase target and cell lines used in your study.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. It is a robust, high-throughput method for determining kinase activity and inhibition.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (novel triazolopyridines and benchmark inhibitor) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds and the benchmark inhibitor in DMSO. A typical starting concentration is 10 mM.
-
In the 384-well plate, add 5 µL of assay buffer containing the kinase enzyme.
-
Add 1 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This is crucial for ensuring that the observed cellular effects are not due to general toxicity.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and benchmark inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and the benchmark inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Data Summary and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate direct comparison between the novel triazolopyridine scaffold and the benchmark pharmacophore.
| Compound ID | Scaffold Type | Target Kinase IC50 (nM) [a] | Off-Target Kinase IC50 (nM) [b] | Selectivity Index [c] | Cell Viability GI50 (µM) [d] |
| TP-001 | Triazolopyridine | 15 | >10,000 | >667 | 0.5 |
| TP-002 | Triazolopyridine | 25 | 5,000 | 200 | 1.2 |
| BM-001 | Pyrimidine (Benchmark) | 50 | 2,500 | 50 | 2.5 |
Table Annotations: [a] IC50 values determined by the ADP-Glo™ assay. [b] IC50 values against a common off-target kinase to assess selectivity. [c] Selectivity Index = Off-Target IC50 / Target Kinase IC50. [d] GI50 values determined by the MTT assay in a relevant cancer cell line.
Conclusion and Future Directions
The benchmarking process described in this guide provides a robust framework for the systematic evaluation of novel chemical scaffolds. By employing a combination of in vitro and cell-based assays and directly comparing the results to a known pharmacophore, we can make data-driven decisions about which scaffolds to advance in the drug discovery pipeline.
The hypothetical results for our triazolopyridine scaffold, particularly for compound TP-001, suggest that this new chemical matter holds significant promise and warrants further investigation. The next logical steps would include a more extensive kinase panel screening to fully characterize its selectivity, followed by pharmacokinetic and in vivo efficacy studies to assess its potential as a clinical candidate. This rigorous, comparative approach is fundamental to the successful translation of novel chemistry into transformative medicines.
References
-
The Triazolopyridine Scaffold: A Privileged Moiety in Medicinal Chemistry. Future Medicinal Chemistry, [Link]
-
The MTT Assay: A Method for Cellular Viability and Cytotoxicity. JoVE (Journal of Visualized Experiments), [Link]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement. Nature Protocols, [Link]
-
Pharmacophore Modeling in Drug Discovery. Current Medicinal Chemistry, [Link]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Bromo-triazolo[1,5-a]pyridin-6-amine
A Procedural Guide to the Safe Disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine. As a brominated, heterocyclic amine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the essential information needed for responsible waste management.
Part 1: Core Principles of Disposal
The fundamental principle for disposing of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine is recognizing its classification as a halogenated organic hazardous waste .[4] This classification is derived from its chemical structure: the presence of a carbon-bromine bond makes it a halogenated compound, while the triazolopyridine core is a nitrogen-containing organic structure.[4][5] Such compounds must never be disposed of via standard laboratory drains or in regular municipal trash.[1][6] The primary and most effective disposal method for this category of chemical is high-temperature incineration at a licensed hazardous waste facility.[7][8]
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for waste disposal.[1][9] The procedures herein provide a framework for safe handling and collection prior to EHS pickup.
Part 2: Safety and Engineering Controls
Before handling the compound for any purpose, including disposal, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.
-
Eye Protection: Wear chemical splash goggles at all times.[1]
-
Hand Protection: Use nitrile or neoprene gloves, which are generally resistant to pyridine-like compounds.[6] Always inspect gloves for integrity before use.
-
Body Protection: A full-length laboratory coat is mandatory to prevent skin contact.[1]
Engineering Controls:
Part 3: Step-by-Step Disposal Protocol
This protocol covers the collection of pure, unused compound, contaminated labware (e.g., pipette tips, weighing paper), and solutions containing the compound.
Step 1: Waste Segregation Proper segregation is the most critical step in the disposal process.
-
Action: Designate a specific waste stream for "Halogenated Organic Waste."
-
Causality: Do not mix this compound with non-halogenated solvents or aqueous waste.[5] Mixing complicates the disposal process, increases costs, and can create dangerous chemical reactions. Halogenated waste requires specialized incineration conditions to prevent the formation of toxic byproducts such as hydrobromic acid (HBr), dioxins, and furans.[10]
Step 2: Container Selection and Labeling The integrity and labeling of your waste container are paramount for safety and compliance.
-
Action: Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, screw-top lid.[6] Ensure the container is in good condition and free of cracks or defects.
-
Labeling: Before adding any waste, affix a hazardous waste label. The label must clearly state:
Step 3: Waste Collection and Storage
-
Action: Carefully transfer the waste material into the labeled container inside a fume hood. For solid waste and contaminated consumables, place them directly into the container. Keep the container closed at all times except when actively adding waste.[5]
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[2][6] This area must have secondary containment to control any potential leaks. Store it away from incompatible materials, particularly strong oxidizing agents and acids.[1][11]
Step 4: Final Disposal
-
Action: Once the container is full or ready for disposal according to your lab's procedures, contact your institution's EHS department to arrange for pickup. Do not attempt to transport hazardous waste yourself.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential individuals.[1]
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[1][6] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect: Using spark-proof tools, carefully collect the absorbed material and any contaminated debris. Place it into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
-
Dispose: Label the spill cleanup waste container as "Hazardous Waste" and dispose of it following the protocol in Part 3.
Data and Workflow Summary
For quick reference, the key logistical parameters and the procedural workflow are summarized below.
Table 1: Disposal Parameters for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Hazardous Waste | Presence of a carbon-bromine bond requires specific disposal treatment.[4][5] |
| Container Type | Glass or High-Density Polyethylene (HDPE) with a screw-top lid. | Ensures chemical compatibility and prevents leaks.[6] |
| Labeling | "Hazardous Waste," full chemical name, list of contents, hazard symbols. | Ensures regulatory compliance and safe handling by all personnel.[1] |
| On-site Storage | Cool, dry, well-ventilated area with secondary containment. | Prevents degradation, vapor accumulation, and hazardous reactions.[2][6] |
| Final Disposal Method | High-Temperature Incineration via EHS-approved vendor. | Ensures complete destruction of the hazardous compound.[7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe management and disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Caption: Disposal workflow for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
References
- BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories.
- Wayne State University Office of Environmental Health and Safety. (n.d.). Pharmaceutical Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance.
- ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Sdfine. (n.d.). Pyridine Safety Data Sheet.
- HealthSafe. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste.
- AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing.
- Thermo Fisher Scientific. (2009, September 22). 2-Bromopyridine Safety Data Sheet.
-
Kishida Chemical Co., Ltd. (2020, April 17). 6-Bromo-3-(oxan-4-yl)-[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheet. Retrieved from
- Fisher Scientific. (n.d.). 5-Bromo-2-pyrimidinamine Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Georg-August-Universität Göttingen. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
-
Sigma-Aldrich. (n.d.). 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from
- PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- Regulations.gov. (2024, August 8). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane.
-
Thermo Fisher Scientific. (n.d.). 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine Safety Data Sheet. Retrieved from
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Fluorochem. (n.d.). 5-Bromo[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from
-
CymitQuimica. (n.d.). [1][2][3]Triazolo[1,5-a]pyridin-2-amine, 5-bromo-. Retrieved from
-
ChemScene. (n.d.). 7-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from
-
MilliporeSigma. (n.d.). 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from
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Essential Safety and Logistical Guide for Handling 2-Bromo-triazolo[1,5-a]pyridin-6-amine
Essential Safety and Logistical Guide for Handling 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine (CAS No. Not Available). Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar chemicals and established principles of laboratory safety for brominated heterocyclic and aromatic amines to ensure the well-being of laboratory personnel and environmental compliance.
Hazard Analysis and Risk Assessment
While specific toxicity data for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine is not available, a thorough risk assessment is critical. Based on the chemical structure, which incorporates a brominated pyridine ring fused with a triazole and an amine group, we must anticipate potential hazards. Structurally related compounds, such as other brominated triazolopyridines and aromatic amines, are known to cause skin and eye irritation.[4][5][6] Aromatic amines, as a class, can be readily absorbed through the skin and may pose more significant health risks with prolonged exposure.[6]
Therefore, all handling of this compound must be conducted under the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent any direct contact with the compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against potential skin absorption, a common route of exposure for aromatic amines.[1][6] |
| Eye Protection | Tight-fitting safety goggles and a face shield | Protects against accidental splashes and potential dust particles from entering the eyes, which could cause serious irritation.[2][4] |
| Body Protection | Chemical-resistant laboratory coat | Prevents contamination of personal clothing and minimizes skin contact.[2] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][7] |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure risk during routine laboratory operations involving 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Caption: A step-by-step workflow for the safe handling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Emergency Procedures
Immediate and decisive action is crucial in the event of an exposure or spill.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][10] |
Spill Management
The following diagram outlines the procedural flow for managing a spill of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Caption: A procedural flowchart for the safe cleanup of a 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine spill.
Disposal Plan
All waste containing 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine, including the pure compound, contaminated materials, and reaction byproducts, must be treated as hazardous waste.
Operational Steps for Disposal:
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for all 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-6-amine waste.[5]
-
Container Integrity: Ensure the waste container is made of a compatible material and is in good condition with a secure lid.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[5]
Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer. [3]
References
-
Rutgers University. (n.d.). Standard Operating Procedure (SOP) for Bromine. Retrieved from [Link]
-
Scribd. (n.d.). Bromine Handling. Retrieved from [Link]
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GOV.UK. (2022, May 15). Bromine: incident management. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2020, April 17). 6-Bromo-3-(oxan-4-yl)-[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
MolPort. (n.d.). 8-bromo-6-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
